Technical Documentation Center

CC-930 Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: CC-930
  • CAS: 1629774-47-5

Core Science & Biosynthesis

Foundational

Tanzisertib signaling pathway inhibition

An In-Depth Technical Guide to the Signaling Pathway Inhibition of Tanzisertib Abstract Tanzisertib (CC-930) is a potent, orally active, and selective ATP-competitive inhibitor of the c-Jun N-terminal kinases (JNKs). The...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Signaling Pathway Inhibition of Tanzisertib

Abstract

Tanzisertib (CC-930) is a potent, orally active, and selective ATP-competitive inhibitor of the c-Jun N-terminal kinases (JNKs). The JNK signaling cascade, a critical component of the Mitogen-Activated Protein Kinase (MAPK) pathway, plays a pivotal role in mediating cellular responses to stress, inflammation, apoptosis, and fibrosis. This technical guide provides a comprehensive overview of the JNK signaling pathway and the mechanism by which Tanzisertib exerts its inhibitory effects. We will delve into the causality behind its design and application, offering detailed, field-proven experimental protocols for researchers to validate JNK pathway inhibition both in vitro and in vivo. Furthermore, this guide will contextualize the therapeutic application of Tanzisertib in disease models, specifically fibrosis, and critically examine the outcomes of its clinical development, offering valuable insights for drug development professionals.

The JNK Signaling Pathway: A Core Mediator of Stress and Inflammation

The c-Jun N-terminal kinase (JNK) pathway is an evolutionarily conserved signaling cascade that translates extracellular stimuli into a wide range of cellular responses, including gene expression, proliferation, apoptosis, and differentiation.[1] JNKs are members of the MAPK family and are activated by a variety of cellular stressors, such as pro-inflammatory cytokines, UV radiation, and oxidative stress.[2]

The activation of this pathway follows a tiered kinase cascade:

  • Upstream Activation : Stress signals activate MAPK Kinase Kinases (MAP3Ks), such as ASK1 or MEKK1.

  • Intermediate Phosphorylation : These MAP3Ks then phosphorylate and activate MAPK Kinases (MAP2Ks), primarily MKK4 and MKK7.

  • JNK Activation : MKK4/7, in turn, phosphorylate and activate the JNKs (JNK1, JNK2, and JNK3).

  • Downstream Effectors : Activated JNKs translocate to the nucleus to phosphorylate a host of transcription factors, most notably c-Jun, a key component of the Activator Protein-1 (AP-1) complex. This phosphorylation event enhances AP-1's transcriptional activity, leading to the expression of genes involved in inflammation (e.g., TNF-α) and tissue remodeling.[1][2]

Dysregulation of the JNK pathway is implicated in numerous pathologies, including inflammatory diseases, neurodegenerative disorders, and fibrosis, making it a compelling target for therapeutic intervention.[1][3]

JNK_Pathway cluster_extracellular Extracellular Stimuli cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stress Cellular Stress (UV, Oxidative Stress) MAP3K MAP3K (e.g., ASK1) Stress->MAP3K Activate Cytokines Pro-inflammatory Cytokines (e.g., TNF-α) Cytokines->MAP3K Activate MAP2K MAP2K (MKK4/7) MAP3K->MAP2K Phosphorylates JNK JNK (JNK1/2/3) MAP2K->JNK Phosphorylates cJun c-Jun JNK->cJun Phosphorylates Tanzisertib Tanzisertib (CC-930) Tanzisertib->JNK Inhibits ATP Binding p_cJun Phospho-c-Jun cJun->p_cJun AP1 AP-1 Complex p_cJun->AP1 Activates Gene Gene Expression (Inflammation, Apoptosis, Fibrosis) AP1->Gene Drives Transcription Workflow cluster_invitro In Vitro Validation cluster_invivo In Vivo Validation Biochem Protocol 1: Biochemical Kinase Assay Western Protocol 2: Cellular p-cJun Western Blot Biochem->Western Confirms Target Engagement in Cells Prolif Protocol 3: Cell Proliferation Assay Western->Prolif Links Pathway Inhibition to Function PD_Model Protocol 4: LPS-Induced TNF-α Model Western->PD_Model Translates to In Vivo Target Modulation

Caption: Experimental workflow for validating Tanzisertib activity.
Protocol 1: In Vitro Western Blot Analysis of Phospho-c-Jun

Causality: This is the most direct cellular assay to confirm that Tanzisertib is inhibiting the JNK pathway. By stimulating cells to activate JNK and then treating with the inhibitor, a reduction in the phosphorylated (active) form of its direct substrate, c-Jun, provides definitive evidence of on-target activity.

Methodology:

  • Cell Culture: Plate primary human peripheral blood mononuclear cells (PBMCs) or a relevant cell line (e.g., fibroblasts, hepatocytes) in appropriate media and allow them to adhere or stabilize for 24 hours. [4]2. Pre-treatment with Inhibitor: Add Tanzisertib at a range of concentrations (e.g., 0.1 µM to 10 µM) or a vehicle control (e.g., 0.1% DMSO) to the cell cultures. Incubate for 1-2 hours at 37°C.

  • Stimulation: Add a known JNK pathway activator. For PBMCs, a combination of phorbol-12-myristate-13-acetate (PMA) and phytohemagglutinin (PHA) is effective. [5][6]For fibrosis studies, a pro-fibrotic cytokine like TGF-β can be used. Incubate for the optimal time to induce c-Jun phosphorylation (typically 15-60 minutes).

  • Cell Lysis: Aspirate the media and wash cells with ice-cold PBS. Lyse the cells using a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Western Blotting:

    • Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour.

    • Incubate the membrane overnight at 4°C with a primary antibody specific for phospho-c-Jun (Ser63 or Ser73).

    • Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Data Analysis: Re-probe the blot for total c-Jun and a loading control (e.g., GAPDH or β-actin) to normalize the data. Quantify band intensities to determine the dose-dependent inhibition of c-Jun phosphorylation by Tanzisertib. [7]

Protocol 2: Cell Proliferation Assay

Causality: Since JNK signaling can regulate cell proliferation, assessing the impact of Tanzisertib on cell growth provides a functional readout of its biological effect. This helps to distinguish between specific anti-proliferative effects and general cytotoxicity.

Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at a density that allows for logarithmic growth over the course of the experiment (e.g., 2,000-5,000 cells/well). Allow cells to adhere overnight.

  • Compound Treatment: Add serial dilutions of Tanzisertib to the wells. Include wells with vehicle control (for baseline growth) and a positive control for cell death (e.g., staurosporine).

  • Incubation: Incubate the plate for a period relevant to the cell doubling time (e.g., 48-72 hours) at 37°C and 5% CO₂.

  • Viability Measurement:

    • Add a viability reagent such as WST-1, MTS, or CellTiter-Glo® Luminescent Cell Viability Assay reagent to each well according to the manufacturer's instructions. [8] * These reagents measure metabolic activity, which correlates with the number of viable cells.

    • Read the absorbance or luminescence on a microplate reader.

  • Data Analysis: Normalize the readings to the vehicle control wells. Plot the percentage of proliferation inhibition against the log of Tanzisertib concentration to calculate the GI₅₀ (concentration for 50% growth inhibition). [9]

Protocol 3: In Vivo Pharmacodynamic Model (LPS-Induced TNF-α)

Causality: This protocol validates that Tanzisertib can achieve sufficient exposure and target engagement in a living organism to produce a desired biological effect. Lipopolysaccharide (LPS) is a potent inducer of inflammatory cytokines like TNF-α via stress-activated pathways, including JNK. Inhibiting the LPS-induced rise in TNF-α demonstrates in vivo anti-inflammatory activity. [10] Methodology:

  • Animal Model: Use male Lewis rats or a similar rodent model. Acclimate the animals according to institutional guidelines.

  • Compound Administration: Administer Tanzisertib orally (p.o.) at various doses (e.g., 10 and 30 mg/kg) or a vehicle control. [10]The compound should be formulated in an appropriate vehicle (e.g., 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline). [6]3. LPS Challenge: At the time of expected peak plasma concentration of Tanzisertib (determined from prior pharmacokinetic studies), administer an intraperitoneal (i.p.) injection of LPS.

  • Sample Collection: At a fixed time point after the LPS challenge (e.g., 90 minutes), collect blood samples via cardiac puncture or another appropriate method.

  • TNF-α Measurement: Process the blood to obtain plasma. Measure the concentration of TNF-α in the plasma using a commercially available ELISA kit.

  • Data Analysis: Compare the plasma TNF-α levels in the Tanzisertib-treated groups to the vehicle-treated control group. Calculate the percentage of inhibition for each dose.

Dose (p.o.)TNF-α Production InhibitionSource(s)
10 mg/kg23%[10][5][6]
30 mg/kg77%[10][5][6]
Table 2: In vivo efficacy of Tanzisertib in a rat LPS-induced TNF-α production model.

Clinical Application and Lessons Learned: Idiopathic Pulmonary Fibrosis (IPF)

The potent anti-fibrotic activity of Tanzisertib in preclinical models made it a promising candidate for treating fibrotic diseases like IPF. [3][10]JNK activation is a known driver of fibroblast activation and extracellular matrix deposition, key pathological features of fibrosis.

Tanzisertib entered a Phase II clinical trial to evaluate its safety and efficacy in patients with IPF (NCT01203943). [3][11]An interesting finding from this study was the use of matrix metalloproteinase-7 (MMP-7) as a potential pharmacodynamic biomarker. Plasma levels of MMP-7 were observed to decrease with increasing doses of Tanzisertib, and this change correlated with lung function. [12]This demonstrated successful target engagement and a downstream biological effect in patients.

Despite these promising signs of activity, the clinical development of Tanzisertib was ultimately discontinued. [13]The decision was based on an unfavorable risk/benefit profile, primarily due to adverse events related to elevations in liver enzymes, suggesting potential hepatotoxicity. [2]This outcome underscores a critical lesson in drug development: even highly selective inhibitors can have on-target or off-target toxicities that preclude their therapeutic use. The experience with Tanzisertib informed the development of next-generation JNK inhibitors, such as BMS-986360, which were designed with different isoform biases (JNK1-biased) to potentially avoid the liver-related adverse effects. [2]

Conclusion

Tanzisertib (CC-930) is a well-characterized, potent inhibitor of the JNK signaling pathway. Its mechanism as an ATP-competitive inhibitor has been validated through a cascade of biochemical, cellular, and in vivo experiments that confirm its ability to block the phosphorylation of c-Jun and suppress downstream inflammatory and fibrotic processes. While it showed promise in preclinical models and early clinical trials for IPF, its development was halted due to safety concerns. The story of Tanzisertib serves as a valuable case study for researchers and drug developers, highlighting the therapeutic potential of JNK inhibition while emphasizing the critical importance of achieving a safe therapeutic window through careful selectivity profiling and toxicological assessment.

References

  • Hippo Signaling Pathway as a Central Mediator of Receptors Tyrosine Kinases (RTKs) in Tumorigenesis . MDPI. Available from: [Link]

  • Hippo pathway inhibition by blocking the YAP/TAZ–TEAD interface: a patent review . Taylor & Francis Online. Available from: [Link]

  • Tanzisertib - Drug Targets, Indications, Patents . Patsnap Synapse. Available from: [Link]

  • Preclinical and Dose-Finding Phase I Trial Results of Combined Treatment with a TORC1/2 Inhibitor (TAK-228) and Aurora A Kinase Inhibitor (Alisertib) in Solid Tumors . PubMed Central. Available from: [Link]

  • CC-930 | C21H23F3N6O2 | CID 11597537 . PubChem - NIH. Available from: [Link]

  • TEAD Inhibition To Treat HIPPO Pathway Dysregulated Cancers . YouTube. Available from: [Link]

  • The Hippo Pathway in Cancer and Fibrosis . YouTube. Available from: [Link]

  • tanzisertib | Ligand page . IUPHAR/BPS Guide to PHARMACOLOGY. Available from: [Link]

  • Tanzisertib - AdisInsight . Springer. Available from: [Link]

  • Phase 2, Double-Blind, Placebo-controlled Trial of a c-Jun N-Terminal Kinase Inhibitor in Idiopathic Pulmonary Fibrosis . American Journal of Respiratory and Critical Care Medicine. Available from: [Link]

  • YAP/TAZ Inhibitor-Based Drug Delivery System for Selective Tumor Accumulation and Cancer Combination Therapy . PubMed Central. Available from: [Link]

  • The Hippo Pathway Effectors YAP/TAZ-TEAD Oncoproteins as Emerging Therapeutic Targets in the Tumor Microenvironment . PubMed Central. Available from: [Link]

  • Targeting tumour microenvironment by tyrosine kinase inhibitor - PMC . NIH. Available from: [Link]

  • Targeting the Hippo/YAP Pathway: A Promising Approach for Cancer Therapy and Beyond . MDPI. Available from: [Link]

  • Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC . NIH. Available from: [Link]

  • Targeting the Hippo Pathway in Breast Cancer: A Proteomic Analysis of Yes-Associated Protein Inhibition . MDPI. Available from: [Link]

  • Targeting Hippo-YAP/TAZ signaling pathway: an updated review demonstrating the therapeutic potential of key plant derived anticancer compounds . Frontiers. Available from: [Link]

  • Targeting tumour microenvironment by tyrosine kinase inhibitor . ResearchGate. Available from: [Link]

  • Tanzisertib in IPF: Phase II Trial Results | PDF | Cohort Study . Scribd. Available from: [Link]

  • The Hippo pathway effectors YAP and TAZ promote cell growth by modulating amino acid signaling to mTORC1 . PubMed Central. Available from: [Link]

  • Tanzisertib proves to be well tolerated in vivo but clinical results lead to discontinuation . BioWorld. Available from: [Link]

  • In Vitro Long-Term Proliferation Assays to Study Antiproliferative Effects of PARP Inhibitors on Cancer Cells . Springer Nature Experiments. Available from: [Link]

  • Understanding the dynamics of TKI-induced changes in the tumor immune microenvironment for improved therapeutic effect . PubMed. Available from: [Link]

  • Inhibition of the interaction between Hippo/YAP and Akt signaling with ursolic acid and 3′3-diindolylmethane suppresses esophageal cancer tumorigenesis - PMC . PubMed Central. Available from: [Link]

  • Oncotarget: TAK1 regulates the tumor microenvironment . Oncotarget. Available from: [Link]

  • Cell Proliferation Inhibition Assay . Creative Diagnostics. Available from: [Link]

  • Cell proliferation and cytotoxicity assays . SciSpace. Available from: [Link]

  • Targeting the Hippo signalling pathway for cancer treatment . Oxford Academic. Available from: [Link]

  • Turning DNA Damage Into an Ally: How Ceralasertib Reprograms the Tumor Microenvironment to Supercharge Immunotherapy . Williams Cancer Institute. Available from: [Link]

Sources

Exploratory

CC-930 (Tanzisertib): A Technical Guide to its JNK Isoform Selectivity Profile

Abstract This technical guide provides an in-depth analysis of the c-Jun N-terminal kinase (JNK) inhibitor, CC-930, also known as Tanzisertib. Developed as a potential therapeutic for fibrotic diseases, CC-930's clinical...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides an in-depth analysis of the c-Jun N-terminal kinase (JNK) inhibitor, CC-930, also known as Tanzisertib. Developed as a potential therapeutic for fibrotic diseases, CC-930's clinical progression was halted, yet its well-defined selectivity profile remains a valuable case study for researchers in kinase inhibitor development. This document will dissect the biochemical and cellular data defining CC-930's potency and preference for specific JNK isoforms, detail the experimental methodologies used to establish this profile, and explore the structural rationale for its selectivity. This guide is intended for researchers, scientists, and drug development professionals engaged in kinase signaling and therapeutic development.

Introduction: The JNK Signaling Axis and Therapeutic Rationale

The c-Jun N-terminal kinases (JNKs) are a family of serine/threonine protein kinases belonging to the mitogen-activated protein kinase (MAPK) family. They are critical mediators of cellular responses to a variety of stress signals, including inflammatory cytokines, oxidative stress, and UV radiation.[1] The JNK signaling pathway is implicated in a wide array of physiological and pathological processes, including inflammation, apoptosis, cell differentiation, and proliferation.[2][3]

There are three main JNK-encoding genes—JNK1, JNK2, and JNK3—which, through alternative splicing, produce at least ten distinct protein isoforms.[1] While JNK1 and JNK2 are ubiquitously expressed, JNK3 expression is primarily restricted to the brain, heart, and testes. This differential expression pattern suggests that isoform-selective JNK inhibitors could offer a more targeted therapeutic approach with fewer off-target effects. The JNK pathway, particularly the JNK1 isoform, has been identified as a key player in the pathogenesis of fibrotic diseases, such as idiopathic pulmonary fibrosis (IPF), by promoting inflammation, epithelial cell death, and fibroblast activation.[4][5] This has made JNK an attractive target for therapeutic intervention in these conditions.[4]

CC-930 (Tanzisertib) was developed as a potent, orally active, ATP-competitive inhibitor of JNK.[6] While its development for IPF was discontinued due to observations of elevated liver enzymes in a Phase II clinical trial, its well-characterized selectivity profile provides valuable insights for the design of future JNK inhibitors.[4][7]

CC-930 Selectivity Profile: A Quantitative Analysis

The inhibitory activity of CC-930 has been rigorously characterized against the three JNK isoforms, revealing a distinct selectivity profile. The compound is a potent inhibitor of all three isoforms but demonstrates a clear preference for JNK2 and JNK3 over JNK1.

Biochemical Potency against JNK Isoforms

Biochemical assays are fundamental to determining the intrinsic potency of an inhibitor against its purified target enzymes. For CC-930, these assays have consistently shown nanomolar efficacy. The key metrics used are the half-maximal inhibitory concentration (IC50), which measures the concentration of inhibitor required to reduce enzyme activity by 50%, and the inhibitor constant (Ki), which represents the dissociation constant of the enzyme-inhibitor complex.

TargetIC50 (nM)Ki (nM)
JNK1 61[2][8]44 ± 3[9]
JNK2 7[8]6.2 ± 0.6[9]
JNK3 6[8]5[9]
Table 1: In vitro inhibitory potency of CC-930 against JNK isoforms.

This data clearly illustrates that CC-930 is approximately 9-10 times more potent against JNK2 and JNK3 than JNK1 in biochemical assays. This JNK2 bias was a defining characteristic of this first-generation inhibitor.[4]

Broader Kinase Selectivity

A critical aspect of drug development is understanding a compound's selectivity not just within its target family, but across the entire kinome. Broad-spectrum kinase inhibition can lead to off-target toxicities. CC-930 has been profiled against a large panel of kinases, demonstrating a high degree of selectivity for JNKs.

Notably, it shows significantly less potency against other MAP kinases like ERK1 and p38α.[9] In a panel of 240 different kinases, Epidermal Growth Factor Receptor (EGFR) was the only non-MAP kinase that was inhibited by more than 50% at a concentration of 3 µM.[9] Furthermore, CC-930 showed no significant inhibition of 75 other non-kinase enzymes and receptors at concentrations up to 10 µM, underscoring its specificity.[2][9]

Cellular Activity: Targeting the JNK Pathway

To confirm that the biochemical potency of CC-930 translates to a functional effect in a cellular context, assays measuring the inhibition of the JNK signaling pathway are employed. A primary and direct substrate of JNK is the transcription factor c-Jun.[10] The phosphorylation of c-Jun at Serine 63 and Serine 73 is a hallmark of JNK activation.

In human peripheral blood mononuclear cells (PBMCs), CC-930 was shown to inhibit the formation of phosphorylated c-Jun (p-c-Jun) with an IC50 of 1 µM.[9] In fibroblasts, a clinically relevant concentration of 1 µM CC-930 effectively reduced the phosphorylation of c-Jun stimulated by TGF-β, a key pro-fibrotic cytokine.[2] This demonstrates that CC-930 can effectively engage and inhibit the JNK pathway in intact cells.

Experimental Methodologies: A Self-Validating System

The data presented above is the result of a series of well-established and validated experimental protocols. The trustworthiness of the selectivity profile is built upon the robustness of these methods.

Biochemical Kinase Inhibition Assays
  • Principle and Rationale: These assays directly measure the ability of an inhibitor to block the catalytic activity of a purified kinase. They are the primary method for determining IC50 and Ki values and for assessing broad kinase selectivity. The ATP-competitive nature of CC-930 means it directly competes with ATP for binding to the kinase's active site.[11]

  • Detailed Protocol (Example: LanthaScreen™ Eu Kinase Binding Assay):

    • Reagent Preparation:

      • Prepare a 4X solution of the test compound (e.g., CC-930) and a control inhibitor in the appropriate assay buffer.

      • Prepare a 2X solution of the purified JNK isoform (JNK1, JNK2, or JNK3) and a europium-labeled anti-tag antibody mixture.

      • Prepare a 4X solution of an Alexa Fluor™ 647-labeled ATP-competitive kinase tracer.

    • Assay Procedure (384-well plate format):

      • Add 4 µL of the 4X test compound or control inhibitor solution to the wells.

      • Add 8 µL of the 2X kinase/antibody mixture to each well.

      • Add 4 µL of the 4X tracer solution to initiate the binding reaction.

      • Incubate the plate at room temperature for 1 hour to allow the binding to reach equilibrium.

    • Data Acquisition:

      • Read the plate on a time-resolved fluorescence resonance energy transfer (TR-FRET) compatible plate reader.

      • Excitation is typically at 340 nm, with emission read at 615 nm (europium donor) and 665 nm (Alexa Fluor™ 647 acceptor).

    • Data Analysis:

      • The TR-FRET signal is proportional to the amount of tracer bound to the kinase.

      • In the presence of an inhibitor, the tracer is displaced, leading to a decrease in the FRET signal.

      • IC50 values are calculated by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

    • Causality and Validation: This assay format is highly robust and provides a direct measure of binding to the kinase active site. The use of a known inhibitor as a positive control validates the assay's performance. Running the assay across a wide panel of kinases provides a comprehensive selectivity profile.

  • Diagram of the LanthaScreen™ Kinase Binding Assay Workflow:

    LanthaScreen_Workflow cluster_prep Reagent Preparation cluster_assay Assay Plate cluster_readout Data Acquisition & Analysis Compound 4X CC-930 Solution Well Well Add 4µL Compound Add 8µL Kinase/Ab Add 4µL Tracer Compound->Well:f1 Kinase_Ab 2X JNK/Eu-Ab Mix Kinase_Ab->Well:f2 Tracer 4X Fluorescent Tracer Tracer->Well:f3 Reader TR-FRET Plate Reader Well->Reader Incubate 1 hr Analysis IC50 Curve Generation Reader->Analysis

    Biochemical kinase binding assay workflow.
Cellular JNK Inhibition Assay (Western Blot for p-c-Jun)
  • Principle and Rationale: This assay assesses the ability of an inhibitor to block JNK signaling within a living cell. Measuring the phosphorylation of a direct downstream substrate like c-Jun provides a physiologically relevant readout of JNK activity.

  • Detailed Protocol:

    • Cell Culture and Treatment:

      • Culture appropriate cells (e.g., human PBMCs, fibroblasts) to a suitable confluency.

      • Pre-treat the cells with various concentrations of CC-930 for a specified time (e.g., 1-2 hours).

      • Stimulate the JNK pathway with an appropriate agonist (e.g., TGF-β, UV radiation, or phorbol esters). Include an unstimulated control.

    • Protein Extraction:

      • Wash the cells with ice-cold phosphate-buffered saline (PBS).

      • Lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

      • Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).

    • SDS-PAGE and Western Blotting:

      • Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

      • Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

      • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

    • Immunodetection:

      • Block the membrane with a suitable blocking buffer (e.g., 5% bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.

      • Incubate the membrane with a primary antibody specific for phosphorylated c-Jun (e.g., anti-p-c-Jun Ser63/73).

      • Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

      • To ensure equal protein loading, strip the membrane and re-probe with an antibody against total c-Jun or a housekeeping protein like GAPDH.

    • Detection and Analysis:

      • Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

      • Capture the chemiluminescent signal using an imaging system.

      • Quantify the band intensities to determine the ratio of p-c-Jun to total c-Jun, and calculate the percent inhibition at each CC-930 concentration.

    • Causality and Validation: This method directly links the presence of the inhibitor to a functional downstream effect of the target kinase. The inclusion of stimulated and unstimulated controls, as well as a total protein control, ensures that the observed changes are due to the specific inhibition of the signaling pathway and not variations in protein levels.

  • Diagram of the p-c-Jun Western Blot Workflow:

    WesternBlot_Workflow A Cell Treatment (CC-930 +/- Stimulus) B Protein Lysis A->B C SDS-PAGE B->C D Protein Transfer (PVDF) C->D E Blocking D->E F Primary Antibody (anti-p-c-Jun) E->F G Secondary Antibody (HRP) F->G H ECL Detection G->H I Imaging & Quantification H->I J Strip & Re-probe (Total c-Jun / GAPDH) I->J

    Cellular JNK inhibition assay workflow.

Structural Basis of Selectivity

While a co-crystal structure of CC-930 with a JNK isoform is not publicly available, we can infer the structural basis for its selectivity by examining the ATP-binding pockets of the JNK isoforms and the structures of other JNK inhibitors.

The ATP-binding sites of JNK1, JNK2, and JNK3 are highly conserved, making the design of isoform-selective inhibitors challenging. However, subtle differences in the amino acid residues lining the pocket, particularly in the "gatekeeper" residue and surrounding hydrophobic regions, can be exploited to achieve selectivity.[12]

CC-930, as an aminopurine derivative, is designed to form key hydrogen bonds with the hinge region of the kinase, a characteristic of many ATP-competitive inhibitors.[1][6] Its preference for JNK2 and JNK3 over JNK1 likely arises from more favorable hydrophobic and van der Waals interactions within the slightly different contours of the JNK2/3 active sites compared to JNK1. Molecular modeling and docking studies of CC-930 with the different JNK isoforms would be necessary to precisely delineate these specific interactions. The development of the second-generation inhibitor, CC-90001, which has a bias for JNK1, further highlights that subtle modifications to the inhibitor scaffold can reverse the isoform preference, underscoring the druggability of these subtle active site differences.[13]

  • Diagram of JNK Inhibition:

    JNK_Inhibition cluster_pathway JNK Signaling Pathway cluster_inhibition Mechanism of Inhibition Stress Stress Stimuli (Cytokines, UV, etc.) MKK4_7 MKK4/7 Stress->MKK4_7 JNK JNK Isoform (JNK1/2/3) ATP Binding Site MKK4_7->JNK phosphorylates cJun c-Jun JNK->cJun phosphorylates p_cJun Phospho-c-Jun cJun->p_cJun Response Cellular Response (Apoptosis, Fibrosis) p_cJun->Response CC930 CC-930 CC930->JNK:p Binds Competitively ATP ATP ATP->JNK:p

    ATP-competitive inhibition of JNK by CC-930.

Conclusion

CC-930 (Tanzisertib) is a potent and selective JNK inhibitor with a clear preference for JNK2 and JNK3 over JNK1. This selectivity profile has been rigorously established through a combination of biochemical binding assays and cell-based functional assays that form a self-validating system. While the clinical development of CC-930 was halted, the detailed characterization of its isoform selectivity provides a valuable framework for the ongoing development of next-generation JNK inhibitors. Understanding the quantitative differences in potency, the broader kinome selectivity, and the structural underpinnings of these interactions is crucial for designing safer and more efficacious therapeutics targeting the JNK signaling pathway.

References

  • GLPBIO. (n.d.). CC-930 | JNK inhibitor,potent and selective | Cas# 899805-25-5. Retrieved from [Link]

  • Noth, J., et al. (2022). CC-90001, a c-Jun N-terminal kinase (JNK) inhibitor, in patients with pulmonary fibrosis: design of a phase 2, randomised, placebo-controlled trial.
  • Patsnap Synapse. (2024). What are JNK inhibitors and how do they work?. Retrieved from [Link]

  • Schulze-Luehrmann, J., et al. (2021). JNK1 inhibitors target distal B cell receptor signaling and overcome BTK-inhibitor resistance in CLL. Blood.
  • Plantevin-Krenitsky, V., et al. (2012). Discovery of CC-930, an orally active anti-fibrotic JNK inhibitor. Bioorganic & Medicinal Chemistry Letters, 22(3), 1433-1438.
  • Duong, M. T. H., et al. (2020). C-Jun N-terminal kinase inhibitors: Structural insight into kinase-inhibitor complexes. Computational and Structural Biotechnology Journal, 18, 1440-1457.
  • Cui, J., et al. (2007). Measuring the Constitutive Activation of c-Jun N-terminal Kinase Isoforms. Methods in Molecular Biology, 387, 145-160.
  • Zhang, T., et al. (2012). Discovery of potent and selective covalent inhibitors of JNK. Chemistry & Biology, 19(1), 140-154.
  • Lee, H., & Ahn, H. C. (2022). A Perspective on the Development of c-Jun N-terminal Kinase Inhibitors as Therapeutics for Alzheimer's Disease: Investigating Structure through Docking Studies. Pharmaceuticals, 15(9), 1139.
  • Wang, W., et al. (2020). Selective inhibitors for JNK signalling: a potential targeted therapy in cancer. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 574-583.
  • Wang, W., et al. (2020). Selective inhibitors for JNK signalling: a potential targeted therapy in cancer. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 574–583.
  • Patsnap Synapse. (n.d.). Tanzisertib - Drug Targets, Indications, Patents. Retrieved from [Link]

  • Bogoyevitch, M. A., & Arthur, P. G. (2008). Inhibitors of c-Jun N-terminal kinases—JuNK no more? Biochimica et Biophysica Acta (BBA) - Molecular Cell Research, 1783(8), 1399-1410.
  • van der Velden, J. L., et al. (2016). JNK inhibition reduces lung remodeling and pulmonary fibrotic systemic markers.
  • Stebbins, J. L., et al. (2008). Identification of a new JNK inhibitor targeting the JNK-JIP interaction site. Proceedings of the National Academy of Sciences, 105(43), 16812-16816.
  • Xiang, M., et al. (2021). The role of JNK signaling pathway in organ fibrosis. Cellular and Molecular Life Sciences, 78(15), 5737-5753.
  • Tehrani, L. R., et al. (2019). Non-kinase targeting of oncogenic c-Jun N-terminal kinase (JNK) signaling: the future of clinically viable cancer treatments.
  • Ma, F. Y., et al. (2017). The JNK Signaling Pathway in Renal Fibrosis. Frontiers in Physiology, 8, 981.

Sources

Foundational

Technical Guide: Antifibrotic Profiling of CC-930 (Tanzisertib) in Cellular Models

Executive Summary & Mechanistic Rationale CC-930 (Tanzisertib) is a potent, orally active, second-generation inhibitor of c-Jun N-terminal Kinase (JNK), with a demonstrated selectivity profile favoring JNK2 and JNK3 over...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Mechanistic Rationale

CC-930 (Tanzisertib) is a potent, orally active, second-generation inhibitor of c-Jun N-terminal Kinase (JNK), with a demonstrated selectivity profile favoring JNK2 and JNK3 over JNK1. In the context of fibrotic disease—specifically Idiopathic Pulmonary Fibrosis (IPF), Systemic Sclerosis (SSc), and Hepatic Fibrosis—CC-930 acts by intercepting the non-canonical TGF-β signaling pathway.

While TGF-β canonical signaling proceeds through SMAD2/3 phosphorylation, the non-canonical arm activates the MAPK cascade, specifically JNK. This activation results in the phosphorylation of c-Jun, a component of the Activator Protein-1 (AP-1) transcription complex, which drives the expression of profibrotic genes such as COL1A1, ACTA2 (α-SMA), and MMP7. CC-930 effectively decouples this stress-signaling cascade, preventing fibroblast-to-myofibroblast transition (FMT) and epithelial-mesenchymal transition (EMT).

JNK Signaling & CC-930 Intervention Pathway

The following diagram illustrates the specific node of inhibition within the fibrotic signaling cascade.

JNK_Signaling TGFB TGF-β / Pro-fibrotic Cytokines Receptor TGF-β Receptors TGFB->Receptor TAK1 TAK1 / MAP3K Receptor->TAK1 MKK4_7 MKK4 / MKK7 TAK1->MKK4_7 JNK JNK1 / JNK2 MKK4_7->JNK cJun c-Jun JNK->cJun Phosphorylation CC930 CC-930 (Inhibitor) CC930->JNK  ATP Competitive Inhibition pcJun p-c-Jun (Ser63/73) cJun->pcJun AP1 AP-1 Complex pcJun->AP1 Dimerization GeneExp Fibrotic Gene Expression (COL1A1, ACTA2, MMP7) AP1->GeneExp Transcription

Caption: CC-930 inhibits JNK phosphorylation of c-Jun, preventing AP-1 assembly and subsequent profibrotic gene transcription.

Quantitative Efficacy Profile

Researchers must calibrate dosing based on the specific JNK isoform dominance in their cellular model. CC-930 exhibits a "JNK2-bias," making it particularly effective in models where JNK2 drives pathology (e.g., certain pulmonary fibroblast populations).

Table 1: Enzymatic Potency & Cellular Activity
ParameterTarget / ModelValueNotes
IC50 (Cell-Free) JNK161 nMModerate potency
IC50 (Cell-Free) JNK27 nMHigh potency (Primary Target)
IC50 (Cell-Free) JNK36 nMHigh potency
Cellular EC50 PBMC (p-c-Jun inhibition)~1.0 μMStimulated with PMA/PHA
Biomarker Reduction Lung Fibroblasts (IPF)COL1A1 ↓ 40-60%@ 1-2 μM concentration
Biomarker Reduction Dermal Fibroblasts (SSc)ACTA2 (α-SMA) ↓Inhibits stress fiber formation
Toxicity Signal HepatocytesApoptosis ↓Note: Clinical development halted due to liver enzyme elevation; use caution in hepatic models.

Validated Experimental Protocols

To ensure Scientific Integrity , the following protocols utilize internal controls (total protein vs. phospho-protein) and viability checks to distinguish true antifibrotic effects from cytotoxicity.

Protocol A: High-Content Fibroblast-to-Myofibroblast Transition (FMT) Assay

Objective: Quantify the inhibition of α-SMA stress fiber formation in TGF-β1 stimulated fibroblasts.

Reagents:

  • Primary Human Lung/Dermal Fibroblasts.[1]

  • Recombinant Human TGF-β1 (PeproTech or equivalent).[2]

  • CC-930 (dissolved in DMSO, stock 10 mM).

  • Primary Ab: Anti-α-SMA (e.g., clone 1A4).

  • Stain: Phalloidin (F-actin) and DAPI (Nuclei).

Workflow:

  • Seeding: Plate fibroblasts at 3,000 cells/well in 96-well black-walled plates. Allow attachment for 24h.

  • Starvation (Critical): Wash cells with PBS and replace with Serum-Free Medium (SFM) for 24h.

    • Rationale: Synchronizes cell cycle and removes background growth factors that activate MAPK/JNK.

  • Pre-treatment: Add CC-930 dilution series (0.1, 0.3, 1.0, 3.0, 10 μM) in SFM. Incubate for 1 hour prior to stimulation.

    • Control: DMSO vehicle control (0.1% final).

  • Stimulation: Add TGF-β1 directly to wells (Final conc: 2–5 ng/mL). Incubate for 48–72 hours .

  • Fixation & Staining: Fix with 4% Paraformaldehyde. Permeabilize (0.1% Triton X-100). Stain for α-SMA, F-actin, and Nuclei.

  • Quantification: Use High-Content Imaging (HCS).

    • Metric: Mean α-SMA intensity per cell (normalized to cell count via DAPI).

Protocol B: Phospho-c-Jun Target Engagement (Western Blot)

Objective: Confirm CC-930 mechanism of action by assessing p-c-Jun (Ser63/73) levels.

Workflow:

  • Culture: Grow fibroblasts to 80% confluence in 6-well plates.

  • Starvation: Serum-starve (0.1% BSA) for 16–24h.

  • Inhibition: Treat with CC-930 (1 μM) for 60 min.

  • Acute Stimulation: Stimulate with TGF-β1 (10 ng/mL) for 30–60 minutes (Peak JNK activation).

    • Note: JNK phosphorylation is an early event; 24h stimulation is too late for this readout.

  • Lysis: Lyse in RIPA buffer containing Phosphatase Inhibitors (Na3VO4, NaF).

  • Normalization: Blot for p-c-Jun (Ser63) and Total c-Jun . Calculate Ratio (p-c-Jun / Total c-Jun).

Experimental Workflow Visualization

The following diagram outlines the temporal relationship between starvation, drug exposure, and data capture.

Workflow cluster_readouts Readout Windows Step1 Seeding (T=0h) Step2 Serum Starvation (T=24h) Step1->Step2  24h growth Step3 CC-930 Pre-treatment (T=47h) Step2->Step3  24h starve Step4 TGF-β Stimulation (T=48h) Step3->Step4  1h incubate Readout1 Target Engagement (p-c-Jun) +30-60 min Step4->Readout1 Readout2 Gene Expression (RT-qPCR) +24 hrs Step4->Readout2 Readout3 Phenotype (α-SMA Protein) +48-72 hrs Step4->Readout3

Caption: Temporal workflow for CC-930 antifibrotic assays ensuring correct kinetic capture of phosphorylation vs. phenotypic changes.

Critical Analysis & Troubleshooting

Self-Validating Systems
  • Viability Control: JNK inhibition can impact cell survival. Always run a parallel cytotoxicity assay (e.g., CellTiter-Glo or LDH release) on the same plates. If efficacy (α-SMA reduction) occurs only at cytotoxic doses, the result is an artifact.

  • Pathway Specificity: CC-930 should not inhibit SMAD2/3 phosphorylation. Include p-SMAD2/3 blotting to prove specific interception of the non-canonical pathway.

Limitations

While CC-930 shows robust efficacy in vitro, its clinical progression was halted due to liver toxicity (transaminitis) in Phase II trials. In hepatic stellate cell models, be aware that while it reduces fibrogenesis, high doses may confound results due to hepatotoxicity in co-culture systems.

References

  • Plantevin Krenitsky, V. et al. (2012). Discovery of CC-930, an orally active anti-fibrotic JNK inhibitor. Bioorganic & Medicinal Chemistry Letters, 22(3), 1433-1438. Link

  • Reich, N. et al. (2012). Blocking the JNK pathway with the inhibitor CC-930 prevents the development of fibrosis in a model of systemic sclerosis. Arthritis & Rheumatism, 64(10), S1076. Link

  • Van der Velden, J. L. et al. (2016). JNK inhibition reduces lung remodeling and pulmonary fibrotic systemic markers. Clinical and Translational Medicine, 5(1), 36. Link

  • Kortekaas Krohn, I. et al. (2020).[3] The role of JNK inhibition in idiopathic pulmonary fibrosis. Biochemical Pharmacology, 175, 113879. Link

  • Popelman, G. et al. (2022). CC-90001, a c-Jun N-terminal kinase (JNK) inhibitor, in patients with pulmonary fibrosis: design of a phase 2, randomised, placebo-controlled trial.[4] BMJ Open Respiratory Research, 9(1), e001173. Link

Sources

Exploratory

The Role of CC-930 in Modulating c-Jun Phosphorylation: A Technical Guide for Researchers

This guide provides an in-depth technical overview of CC-930 (Tanzisertib), a potent and selective inhibitor of c-Jun N-terminal kinases (JNKs), with a focus on its role in modulating the phosphorylation of the transcrip...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical overview of CC-930 (Tanzisertib), a potent and selective inhibitor of c-Jun N-terminal kinases (JNKs), with a focus on its role in modulating the phosphorylation of the transcription factor c-Jun. This document is intended for researchers, scientists, and drug development professionals engaged in the study of signal transduction, kinase inhibitors, and therapeutic development in areas such as fibrosis and inflammation.

Executive Summary

CC-930 is an orally bioavailable small molecule that exhibits potent inhibitory activity against JNK isoforms, key regulators of cellular responses to stress, inflammation, and apoptosis.[1] A primary and critical downstream target of JNK is the transcription factor c-Jun. Phosphorylation of c-Jun at serines 63 and 73 by JNK is a pivotal event that enhances its transcriptional activity, leading to the expression of genes involved in a variety of cellular processes, including proliferation, apoptosis, and inflammation.[2][3] CC-930, by competitively binding to the ATP-binding site of JNKs, effectively blocks this phosphorylation event. This guide will delineate the mechanism of action of CC-930, its selectivity profile, and provide detailed, field-proven protocols for assessing its impact on c-Jun phosphorylation in both in vitro and cellular contexts.

Introduction: The JNK-c-Jun Signaling Axis

The c-Jun N-terminal kinase (JNK) pathway is a critical component of the mitogen-activated protein kinase (MAPK) signaling cascade.[4] This pathway is activated by a wide array of stimuli, including inflammatory cytokines (e.g., TNF-α), growth factors (e.g., TGF-β), and environmental stressors such as UV irradiation and osmotic shock.[5] The core of the JNK signaling module consists of a three-tiered kinase cascade: a MAP kinase kinase kinase (MAPKKK), a MAP kinase kinase (MAPKK), and a MAP kinase (JNK). Upon activation, JNKs phosphorylate a host of downstream substrates, with the transcription factor c-Jun being one of the most well-characterized and critical targets.[6]

Phosphorylation of c-Jun on its N-terminal serine residues (Ser63 and Ser73) by JNK is a prerequisite for the full activation of its transcriptional activity.[2][3] Activated c-Jun, as a component of the activator protein-1 (AP-1) transcription factor complex, then drives the expression of genes implicated in diverse cellular processes, including inflammation, cell proliferation, and apoptosis.[2] Dysregulation of the JNK/c-Jun pathway has been implicated in the pathogenesis of numerous diseases, including fibrotic diseases, inflammatory disorders, and cancer, making it an attractive target for therapeutic intervention.[7][8]

JNK_Signaling_Pathway cluster_extracellular Extracellular Stimuli cluster_upstream Upstream Kinases cluster_core Core Pathway cluster_downstream Downstream Effectors Stress Stress MAPKKK MAPKKK Stress->MAPKKK Cytokines Cytokines Cytokines->MAPKKK Growth_Factors Growth_Factors Growth_Factors->MAPKKK MKK4_7 MKK4/7 MAPKKK->MKK4_7 phosphorylates JNK JNK MKK4_7->JNK phosphorylates c_Jun c-Jun JNK->c_Jun phosphorylates CC_930 CC-930 CC_930->JNK inhibits p_c_Jun p-c-Jun (Ser63/73) c_Jun->p_c_Jun Gene_Expression Gene Expression (Inflammation, Proliferation, Apoptosis) p_c_Jun->Gene_Expression regulates

Figure 1: Simplified JNK/c-Jun Signaling Pathway and the Point of Intervention for CC-930.

CC-930: Mechanism of Action and Selectivity

CC-930, also known as Tanzisertib, is a potent, orally active inhibitor of JNKs.[1] It functions as an ATP-competitive inhibitor, binding to the ATP-binding pocket of the JNK enzymes and thereby preventing the phosphorylation of their substrates, including c-Jun.[6]

Potency and Isoform Selectivity

CC-930 exhibits potent inhibition of all three JNK isoforms, with a particular bias towards JNK2 and JNK3.

Kinase TargetIC50 (nM)
JNK161
JNK27
JNK36
Table 1: In vitro inhibitory activity of CC-930 against JNK isoforms.
Kinase Selectivity Profile

A critical attribute of a high-quality chemical probe or therapeutic candidate is its selectivity. CC-930 has been profiled against a broad panel of kinases and has demonstrated a high degree of selectivity for JNKs over other kinases.[9] In a panel of 240 kinases, EGFR was the only non-MAP kinase that was inhibited by more than 50% at a concentration of 3 µM.[9] This high selectivity minimizes the potential for off-target effects, making it a valuable tool for specifically interrogating the JNK signaling pathway.

Experimental Protocols for Assessing CC-930 Activity

The following protocols are provided as a guide for researchers to reliably assess the inhibitory effect of CC-930 on c-Jun phosphorylation. These protocols are designed to be self-validating, incorporating necessary controls and specific reagents to ensure data integrity.

In Vitro JNK Kinase Assay

This assay directly measures the ability of CC-930 to inhibit the phosphorylation of a recombinant c-Jun substrate by a purified JNK enzyme.

Materials:

  • Recombinant active JNK1, JNK2, or JNK3 enzyme

  • Recombinant GST-c-Jun (1-89) substrate (e.g., Reaction Biology, Cat. No. 0718-0000-1)

  • CC-930 (Tanzisertib)

  • Kinase Buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 5 mM β-glycerophosphate, 0.1 mM Na3VO4, 2 mM DTT)

  • [γ-³²P]ATP

  • P81 phosphocellulose paper

  • 0.75% Phosphoric acid

  • Scintillation counter

Procedure:

  • Prepare a serial dilution of CC-930 in DMSO. The final DMSO concentration in the assay should not exceed 1%.

  • In a microcentrifuge tube, combine the recombinant JNK enzyme, GST-c-Jun substrate, and the desired concentration of CC-930 or DMSO vehicle control in Kinase Buffer.

  • Pre-incubate the mixture at 30°C for 10 minutes.

  • Initiate the kinase reaction by adding [γ-³²P]ATP to a final concentration of 10 µM.

  • Incubate the reaction at 30°C for 20 minutes.

  • Terminate the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.

  • Wash the P81 paper three times for 5 minutes each in 0.75% phosphoric acid.

  • Rinse the paper with acetone and allow it to air dry.

  • Quantify the incorporated radioactivity using a scintillation counter.

  • Calculate the percent inhibition of JNK activity for each CC-930 concentration relative to the DMSO control and determine the IC50 value.[10][11][12][13]

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection & Analysis Reagents Prepare Reagents: - JNK Enzyme - c-Jun Substrate - CC-930 Dilutions - Kinase Buffer Mix Combine JNK, c-Jun, and CC-930/DMSO Reagents->Mix Pre_Incubate Pre-incubate (30°C, 10 min) Mix->Pre_Incubate Initiate Add [γ-³²P]ATP Pre_Incubate->Initiate Incubate Incubate (30°C, 20 min) Initiate->Incubate Spot Spot on P81 Paper Incubate->Spot Wash Wash with Phosphoric Acid Spot->Wash Quantify Scintillation Counting Wash->Quantify Analyze Calculate % Inhibition and IC50 Quantify->Analyze

Figure 2: Workflow for the In Vitro JNK Kinase Assay.
Cellular Assay for c-Jun Phosphorylation (Western Blot)

This protocol details the use of Western blotting to assess the ability of CC-930 to inhibit c-Jun phosphorylation in a cellular context.

Cell Culture and Treatment:

  • For Fibroblast Studies:

    • Culture human dermal fibroblasts in DMEM supplemented with 10% FBS.

    • Serum-starve the cells for 24 hours prior to stimulation.

    • Pre-treat the cells with a dose range of CC-930 or DMSO vehicle for 1 hour.

    • Stimulate the cells with TGF-β (e.g., 10 ng/mL) for 30 minutes.[14][15][16]

  • For Immune Cell Studies:

    • Isolate human peripheral blood mononuclear cells (PBMCs) from whole blood.

    • Culture PBMCs in RPMI-1640 medium supplemented with 10% FBS.

    • Pre-treat the cells with a dose range of CC-930 or DMSO vehicle for 1 hour.

    • Stimulate the cells with Phorbol 12-myristate 13-acetate (PMA, 50 ng/mL) and Ionomycin (1 µM) for 4 hours.[17][18][19][20][21]

Western Blot Protocol:

  • Cell Lysis:

    • Wash cells with ice-cold PBS.

    • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Clarify lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.

    • Determine protein concentration using a BCA assay.

  • SDS-PAGE and Transfer:

    • Denature protein lysates by boiling in Laemmli sample buffer.

    • Separate proteins on a 10% SDS-polyacrylamide gel.

    • Transfer proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against phospho-c-Jun (Ser63) (e.g., Cell Signaling Technology, #9261 or #2361) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • To ensure equal protein loading, strip the membrane and re-probe with an antibody against total c-Jun (e.g., Cell Signaling Technology, #9164) or a loading control like β-actin.

Western_Blot_Workflow Cell_Culture Cell Culture & Treatment (e.g., Fibroblasts + TGF-β or PBMCs + PMA/Ionomycin) Pre-treat with CC-930 Lysis Cell Lysis (RIPA Buffer + Inhibitors) Cell_Culture->Lysis Quantification Protein Quantification (BCA Assay) Lysis->Quantification SDS_PAGE SDS-PAGE Quantification->SDS_PAGE Transfer Transfer to PVDF SDS_PAGE->Transfer Blocking Blocking (5% BSA in TBST) Transfer->Blocking Primary_Ab Primary Antibody Incubation (anti-phospho-c-Jun) Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation (HRP-conjugated) Primary_Ab->Secondary_Ab Detection ECL Detection Secondary_Ab->Detection Analysis Data Analysis & Normalization (Total c-Jun / Loading Control) Detection->Analysis

Figure 3: Workflow for Cellular Assessment of c-Jun Phosphorylation by Western Blot.

Interpretation of Results and Therapeutic Implications

A dose-dependent decrease in the level of phosphorylated c-Jun in CC-930-treated cells compared to the vehicle-treated, stimulated control is indicative of the compound's on-target activity. The IC50 value derived from the in vitro kinase assay provides a quantitative measure of the compound's potency, while the cellular Western blot confirms its activity in a more physiologically relevant context.

The ability of CC-930 to modulate c-Jun phosphorylation has significant therapeutic implications. In preclinical models of fibrosis, inhibition of JNK by CC-930 has been shown to have anti-fibrotic effects.[1] However, clinical development of CC-930 for idiopathic pulmonary fibrosis was discontinued.[22][23] Despite this, the JNK/c-Jun pathway remains a compelling target for various diseases, and next-generation JNK inhibitors with different selectivity profiles are under investigation.[11]

Conclusion

CC-930 is a well-characterized, potent, and selective inhibitor of JNKs that effectively modulates the phosphorylation of c-Jun. The experimental protocols detailed in this guide provide a robust framework for researchers to investigate the activity of CC-930 and other JNK inhibitors. A thorough understanding of the JNK/c-Jun signaling axis and the tools to accurately measure its modulation are essential for advancing our knowledge of its role in health and disease and for the development of novel therapeutics.

References

  • ERS Publications. Late Breaking Abstract - Evaluation of the JNK inhibitor, CC-90001, in a phase 1b pulmonary fibrosis trial. [Link]

  • Oncotarget. The novel JNK inhibitor AS602801 inhibits cancer stem cells in vitro and in vivo. [Link]

  • National Center for Biotechnology Information. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. [Link]

  • Creative Diagnostics. JNK Signaling Pathway. [Link]

  • American Journal of Respiratory and Critical Care Medicine. Phase 2, Double-Blind, Placebo-controlled Trial of a c-Jun N-Terminal Kinase Inhibitor in Idiopathic Pulmonary Fibrosis. [Link]

  • National Center for Biotechnology Information. Measuring the Constitutive Activation of c-Jun N-terminal Kinase Isoforms. [Link]

  • PubMed. Discovery of CC-930, an orally active anti-fibrotic JNK inhibitor. [Link]

  • BMJ Journals. CC-90001, a c-Jun N-terminal kinase (JNK) inhibitor, in patients with pulmonary fibrosis: design of a phase 2, randomised, placebo-controlled trial. [Link]

  • PubMed. Discovery of the c-Jun N-Terminal Kinase Inhibitor CC-90001. [Link]

  • National Center for Biotechnology Information. C-Jun N-terminal kinase inhibitors: Structural insight into kinase-inhibitor complexes. [Link]

  • National Center for Biotechnology Information. Network Motifs in JNK Signaling. [Link]

  • ResearchGate. Concomitant evaluation of PMA+ionomycin-induced kinase phosphorylation and cytokine production in T cell subsets by flow cytometry | Request PDF. [Link]

  • National Center for Biotechnology Information. FAK Is Required for TGFβ-induced JNK Phosphorylation in Fibroblasts: Implications for Acquisition of a Matrix-remodeling Phenotype. [Link]

  • ResearchGate. How generally does the IC50 from a cell-based assay different(higher) from an enzymatic assay?. [Link]

  • National Center for Biotechnology Information. Optimization of stimulation and staining conditions for intracellular cytokine staining (ICS) for determination of cytokine-producing T cells and monocytes. [Link]

  • MDPI. The Role of the Dysregulated JNK Signaling Pathway in the Pathogenesis of Human Diseases and Its Potential Therapeutic Strategies: A Comprehensive Review. [Link]

  • MDPI. Transforming Growth Factor-β Signaling in Fibrotic Diseases and Cancer-Associated Fibroblasts. [Link]

  • National Center for Biotechnology Information. Activation of the c-Jun N-terminal kinase pathway by a novel protein kinase related to human germinal center kinase. [Link]

  • PubMed. JNK inhibitors as anti-inflammatory and neuroprotective agents. [Link]

  • National Center for Biotechnology Information. TGF-beta induces fibronectin synthesis through a c-Jun N-terminal kinase-dependent, Smad4-independent pathway. [Link]

  • Wikipedia. c-Jun N-terminal kinases. [Link]

  • PubMed. JNK inhibition reduces lung remodeling and pulmonary fibrotic systemic markers. [Link]

  • PatSnap Synapse. What are JNK inhibitors and how do they work?. [Link]

  • CLYTE. Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. [Link]

  • Frontiers. Establishment of the Reference Intervals of Lymphocyte Function in Healthy Adults Based on IFN-γ Secretion Assay upon Phorbol-12-Myristate-13-Acetate/Ionomycin Stimulation. [Link]

  • Reaction Biology. Recombinant Protein - JUN. [Link]

  • ResearchGate. The upstream activators and downstream targets of the JNK pathway.... [Link]

  • YouTube. What is TGF-β Signaling? Full Mechanism, SMAD Cascade & Biological Roles. [Link]

  • Creative Biolabs. Protocol for Determining the IC 50 of Drugs on Adherent Cells Using MTT Assay. [Link]

Sources

Foundational

Unveiling the Molecular Cascade: A Technical Guide to the Downstream Targets of CC-930 in Fibroblasts

Abstract CC-930, a potent and selective small molecule inhibitor of c-Jun N-terminal kinase (JNK), has garnered significant interest for its anti-fibrotic properties. Its therapeutic potential lies in its ability to modu...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

CC-930, a potent and selective small molecule inhibitor of c-Jun N-terminal kinase (JNK), has garnered significant interest for its anti-fibrotic properties. Its therapeutic potential lies in its ability to modulate the behavior of fibroblasts, the primary cell type responsible for the excessive deposition of extracellular matrix (ECM) characteristic of fibrotic diseases. Understanding the full spectrum of molecular changes induced by CC-930 in these cells is paramount for optimizing its clinical application and discovering novel therapeutic targets. This in-depth technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to identify, validate, and characterize the downstream targets of CC-930 in fibroblasts. We will delve into the core mechanism of JNK inhibition, present detailed, field-proven methodologies for transcriptomic and proteomic discovery, and outline robust validation strategies, thereby offering a complete roadmap for elucidating the intricate signaling networks governed by JNK in the context of fibrosis.

Introduction: The Rationale for Targeting JNK in Fibrosis

Fibrotic diseases, such as idiopathic pulmonary fibrosis (IPF) and systemic sclerosis, are characterized by the relentless accumulation of ECM components, leading to organ scarring and dysfunction.[1] At the heart of this pathological process lies the activation of fibroblasts into a pro-fibrotic myofibroblast phenotype.[2] This transformation is driven by a complex interplay of signaling molecules, with transforming growth factor-beta (TGF-β) and platelet-derived growth factor (PDGF) playing pivotal roles.[1][2][3]

The c-Jun N-terminal kinase (JNK) signaling pathway has emerged as a critical downstream mediator of these pro-fibrotic stimuli.[1][2] JNK, a member of the mitogen-activated protein kinase (MAPK) family, is activated in response to various cellular stresses and cytokine stimulation.[1] In fibroblasts, TGF-β and PDGF trigger the activation of JNK, which in turn phosphorylates a plethora of downstream substrates, most notably the transcription factor c-Jun.[1][2][3][4] Phosphorylated c-Jun forms a key component of the activator protein-1 (AP-1) transcription factor complex, which then translocates to the nucleus to drive the expression of a battery of pro-fibrotic genes, including collagens and fibronectin.[1]

CC-930 was developed as a selective, orally active inhibitor of JNK, demonstrating potent anti-fibrotic effects in preclinical models.[3] By blocking the catalytic activity of JNK, CC-930 effectively decouples the upstream pro-fibrotic signals from their downstream gene expression programs in fibroblasts.

The Core Mechanism: CC-930 and the JNK Signaling Axis

The primary and most well-characterized downstream effect of CC-930 in fibroblasts is the inhibition of c-Jun phosphorylation.[1][3][4] This action directly curtails the transactivation of AP-1 target genes, leading to a significant reduction in the synthesis of key ECM components.

Key Known Downstream Effects of CC-930 in Fibroblasts:
Downstream Target/ProcessEffect of CC-930Supporting Evidence
c-Jun Phosphorylation Western Blot analysis shows reduced phospho-c-Jun (Ser63/73) levels following TGF-β or PDGF stimulation in the presence of CC-930.[1][4]
Collagen (COL1A1, COL1A2) mRNA Expression qPCR and RNA-Seq data demonstrate a dose-dependent decrease in collagen gene transcripts in fibroblasts treated with CC-930.[1]
Fibronectin (FN1) mRNA Expression Treatment with CC-930 leads to a significant reduction in fibronectin mRNA levels in activated fibroblasts.[1]
Myofibroblast Differentiation (α-SMA expression) CC-930 prevents the expression of alpha-smooth muscle actin (α-SMA), a hallmark of myofibroblast differentiation.[1]
Collagen Protein Secretion In vitro assays confirm that CC-930 reduces the amount of soluble collagen released by fibroblasts into the culture medium.[1]

The following diagram illustrates the central role of CC-930 in intercepting the pro-fibrotic signaling cascade in fibroblasts.

CC930_Mechanism cluster_nucleus Nuclear Events TGFB TGF-β / PDGF Receptor Receptor Activation TGFB->Receptor JNK JNK Receptor->JNK cJun c-Jun JNK->cJun Phosphorylation CC930 CC-930 CC930->JNK Inhibition pcJun p-c-Jun cJun->pcJun AP1 AP-1 Complex pcJun->AP1 Nucleus Nucleus AP1->Nucleus ProFibrotic_Genes Pro-Fibrotic Gene Expression (e.g., COL1A1, FN1) Nucleus->ProFibrotic_Genes Fibrosis Fibrosis ProFibrotic_Genes->Fibrosis

Figure 1: Mechanism of CC-930 in Fibroblasts

A Framework for Discovering Novel Downstream Targets

While the impact of CC-930 on the canonical JNK/c-Jun/ECM axis is well-documented, a comprehensive understanding of its downstream effects requires a broader, unbiased approach. The following sections provide detailed experimental workflows for identifying the full spectrum of transcriptional and proteomic changes induced by CC-930 in fibroblasts.

Transcriptomic Profiling using RNA-Sequencing (RNA-Seq)

RNA-Seq offers a powerful, hypothesis-free method to quantify the entire transcriptome of fibroblasts, revealing all genes that are differentially expressed upon treatment with CC-930.

RNASeq_Workflow Cell_Culture 1. Fibroblast Culture & Stimulation (e.g., TGF-β) Treatment 2. Treatment with CC-930 (and vehicle control) Cell_Culture->Treatment RNA_Isolation 3. Total RNA Isolation Treatment->RNA_Isolation Library_Prep 4. Library Preparation (poly-A selection, cDNA synthesis) RNA_Isolation->Library_Prep Sequencing 5. Next-Generation Sequencing (NGS) Library_Prep->Sequencing Data_Analysis 6. Bioinformatic Analysis (QC, alignment, differential expression) Sequencing->Data_Analysis Target_List 7. List of Differentially Expressed Genes Data_Analysis->Target_List

Figure 2: RNA-Seq Experimental Workflow

  • Cell Culture and Treatment:

    • Culture primary human dermal or lung fibroblasts in appropriate media (e.g., DMEM with 10% FBS).

    • Plate cells to achieve 70-80% confluency at the time of treatment.

    • Induce a pro-fibrotic state by stimulating with a relevant cytokine, such as TGF-β (5 ng/mL), for 24-48 hours.

    • Treat cells with an effective concentration of CC-930 (e.g., 1 µM) or a vehicle control (e.g., DMSO) for a predetermined time course (e.g., 6, 12, 24 hours). Include a minimum of three biological replicates for each condition.

  • RNA Isolation and Quality Control:

    • Lyse cells directly in the culture dish using a TRIzol-based reagent.

    • Isolate total RNA according to the manufacturer's protocol.

    • Assess RNA integrity and quantity using a Bioanalyzer or similar instrument. A high-quality RNA sample (RIN > 8) is crucial for reliable results.

  • Library Preparation and Sequencing:

    • Enrich for mRNA using oligo(dT) magnetic beads to select for polyadenylated transcripts.

    • Fragment the mRNA and synthesize first- and second-strand cDNA.

    • Perform end-repair, A-tailing, and ligation of sequencing adapters.

    • Amplify the library by PCR.

    • Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq).

  • Bioinformatic Data Analysis:

    • Quality Control: Use tools like FastQC to assess the quality of the raw sequencing reads.

    • Read Alignment: Align the reads to a reference human genome (e.g., GRCh38) using a splice-aware aligner such as STAR.

    • Quantification: Count the number of reads mapping to each gene using tools like featureCounts.

    • Differential Expression Analysis: Utilize packages like DESeq2 or edgeR in R to identify genes that are significantly up- or downregulated in CC-930-treated samples compared to controls.

    • Pathway Analysis: Perform gene ontology (GO) and pathway enrichment analysis (e.g., KEGG, Reactome) on the list of differentially expressed genes to identify biological processes and signaling pathways affected by CC-930.

Proteomic Profiling using Quantitative Mass Spectrometry

To understand the effects of CC-930 on the protein landscape of fibroblasts, quantitative proteomics is an indispensable tool. Stable Isotope Labeling by Amino acids in Cell culture (SILAC) is a robust method for accurate relative quantification of thousands of proteins.

SILAC_Workflow Cell_Culture 1. Fibroblast Culture in 'Light' vs. 'Heavy' Media Treatment 2. Treatment with CC-930 ('Heavy') and Vehicle ('Light') Cell_Culture->Treatment Cell_Lysis 3. Cell Lysis and Protein Quantification Treatment->Cell_Lysis Mixing 4. Mix 'Light' and 'Heavy' Lysates 1:1 Cell_Lysis->Mixing Digestion 5. Protein Digestion (Trypsin) Mixing->Digestion LC_MS 6. LC-MS/MS Analysis Digestion->LC_MS Data_Analysis 7. Protein Identification and Quantification LC_MS->Data_Analysis Target_List 8. List of Differentially Expressed Proteins Data_Analysis->Target_List

Sources

Exploratory

Tanzisertib (CC-930): A Technical Autopsy of a Second-Generation JNK Inhibitor

Executive Summary Tanzisertib (CC-930) represents a pivotal case study in the development of kinase inhibitors for fibrotic and autoimmune diseases. Developed by Celgene, this small-molecule inhibitor targets the c-Jun N...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Tanzisertib (CC-930) represents a pivotal case study in the development of kinase inhibitors for fibrotic and autoimmune diseases. Developed by Celgene, this small-molecule inhibitor targets the c-Jun N-terminal kinases (JNK1, JNK2, and JNK3). While preclinical data demonstrated robust anti-fibrotic activity by blocking the phosphorylation of c-Jun and subsequent collagen production, clinical progression was halted in Phase II due to an unfavorable benefit/risk profile characterized by hepatic toxicity.

This guide dissects the molecular architecture, pharmacological mechanism, and experimental methodologies used to characterize CC-930. It serves as a blueprint for researchers investigating MAPK pathway inhibitors, offering validated protocols and critical analysis of the "efficacy-toxicity" cliff that CC-930 encountered.

Chemical Architecture & SAR Logic

Structural Identity
  • IUPAC Name: 4-[[9-[(3S)-oxolan-3-yl]-8-(2,4,6-trifluoroanilino)purin-2-yl]amino]cyclohexan-1-ol[1]

  • Molecular Formula: C21H23F3N6O2[1][2]

  • Core Scaffold: Aminopurine.[3]

Medicinal Chemistry Rational

The development of CC-930 evolved from earlier JNK inhibitors (like SP600125) which lacked specificity. The design strategy focused on three key domains:

  • The Hinge Binder: The purine core functions as the ATP-competitive scaffold, forming hydrogen bonds with the kinase hinge region (Glu109/Met111 in JNK1).

  • Selectivity Pocket: The 2,4,6-trifluoroaniline moiety was introduced to exploit the hydrophobic pocket adjacent to the ATP binding site, enhancing selectivity over other MAPKs (like p38 or ERK).

  • Solubility & PK: The trans-4-aminocyclohexanol group at the C2 position improves aqueous solubility and oral bioavailability, a critical failure point for first-gen JNK inhibitors.

Pharmacological Mechanism[4]

The JNK Signaling Cascade

The c-Jun N-terminal kinase (JNK) pathway is a central regulator of cellular stress responses. In the context of Idiopathic Pulmonary Fibrosis (IPF), the pathway drives the transformation of fibroblasts into myofibroblasts—the primary collagen-secreting cells.

Mechanism of Action: CC-930 functions as an ATP-competitive inhibitor.[4] By occupying the ATP-binding pocket of JNK isoforms, it prevents the phosphorylation of c-Jun. Unphosphorylated c-Jun cannot form the AP-1 transcription complex, thereby silencing the expression of pro-fibrotic genes (COL1A1, ACTA2).

Pathway Visualization

The following diagram illustrates the intervention point of Tanzisertib within the MAPK signaling cascade.

JNK_Pathway Stress Cellular Stress (TGF-beta, Oxidative Stress) MAP3K MAP3K (ASK1, TAK1) Stress->MAP3K MAP2K MAP2K (MKK4, MKK7) MAP3K->MAP2K Phosphorylation JNK JNK1 / JNK2 (Target) MAP2K->JNK Phosphorylation cJun c-Jun (Transcription Factor) JNK->cJun Phosphorylation (Ser63/73) CC930 Tanzisertib (CC-930) CC930->JNK ATP-Competitive Inhibition AP1 AP-1 Complex cJun->AP1 Dimerization Fibrosis Fibrotic Gene Expression (COL1A1, MMP7) AP1->Fibrosis Transcription

Figure 1: JNK Signaling Cascade and Tanzisertib Intervention. CC-930 blocks the phosphorylation of c-Jun, halting the transcription of fibrotic markers.

Preclinical Characterization Data

Kinase Selectivity Profile

Contrary to some descriptions as a "JNK1-specific" inhibitor, CC-930 is a pan-JNK inhibitor with higher potency against JNK2 and JNK3 in cell-free assays. However, its biological anti-fibrotic effect is often attributed to JNK1 blockade.

Table 1: Inhibitory Potency (Cell-Free Kinase Assays)

Kinase IsoformIC50 (nM)Relevance
JNK1 61 Primary target for fibrosis modulation.
JNK2 7 High potency; potential link to immune suppression.
JNK3 6 High potency; primarily neuronal expression.
p38α3,400>50-fold selectivity window (crucial for safety).
ERK1480Moderate selectivity.

Data Source Aggregation: Bennett et al. (Celgene) & Axon Medchem Data Sheets.

In Vivo Efficacy (Bleomycin Model)

In the standard Bleomycin-induced pulmonary fibrosis mouse model, CC-930 demonstrated dose-dependent efficacy:

  • Dosing: 150 mg/kg (therapeutic dosing).

  • Biomarkers: Significant reduction in Col1a1 mRNA and MMP-7 levels.

  • Histology: Reduced Ashcroft scores (measure of lung fibrosis severity) compared to vehicle.

Clinical Translation & The "Cliff"

Clinical Trial Landscape

CC-930 advanced to Phase II clinical trials for two primary indications:

  • Idiopathic Pulmonary Fibrosis (IPF): Trial .[2][5]

  • Discoid Lupus Erythematosus (DLE): Trial .[2]

The Failure Analysis

The IPF trial was terminated early.[6] While the drug showed pharmacodynamic activity (reduction in plasma MMP-7 and SP-D), it encountered a critical safety barrier:

  • Hepatotoxicity: Elevation of liver transaminases (ALT/AST) was observed.

  • Mechanism: Likely due to the formation of reactive metabolites or off-target inhibition of hepatic transporters, combined with the high dose required to achieve sustained JNK inhibition in the lung.

  • Lesson: This failure highlighted the difficulty of targeting JNK—a ubiquitously expressed kinase—without incurring systemic toxicity. It spurred the development of lung-restricted JNK inhibitors (e.g., CC-90001) to maximize local exposure while minimizing systemic liver burden.

Technical Protocols: Replicating the Science

For researchers aiming to benchmark new compounds against CC-930, the following protocols are standardized for reproducibility.

Protocol A: Cell-Based c-Jun Phosphorylation Assay

Objective: To determine the cellular IC50 of a JNK inhibitor using a relevant cell line.

Materials:

  • Cell Line: Jurkat T-cells or HFL-1 (Human Fetal Lung fibroblasts).

  • Stimulant: Anisomycin (activates MAPK pathway) or TGF-β1.

  • Detection: TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) or Western Blot.

Step-by-Step Workflow:

  • Seeding: Plate HFL-1 cells at 10,000 cells/well in a 96-well plate. Starve in serum-free media for 24 hours to synchronize the cell cycle.

  • Pre-incubation: Treat cells with CC-930 (serial dilution: 10 µM down to 0.1 nM) for 60 minutes.

    • Control: DMSO (0.1% final concentration).

  • Stimulation: Add Anisomycin (10 µg/mL) for 30 minutes to induce high-level c-Jun phosphorylation.

  • Lysis: Aspirate media and add Lysis Buffer containing phosphatase inhibitors (PhosSTOP).

  • Detection (Western Blot):

    • Load 20 µg protein per lane.

    • Primary Ab: Anti-phospho-c-Jun (Ser63) [Rabbit mAb].

    • Loading Control: Anti-Total JNK or Anti-GAPDH.

  • Quantification: Normalize phospho-signal to total protein. Calculate IC50 using a 4-parameter logistic fit.

Protocol B: Fibroblast-to-Myofibroblast Transition (FMT) Assay

Objective: To assess functional anti-fibrotic activity.

Step-by-Step Workflow:

  • Culture: Seed NHLF (Normal Human Lung Fibroblasts) in 24-well plates.

  • Induction: Treat with Recombinant Human TGF-β1 (2 ng/mL).

  • Intervention: Co-treat with CC-930 (1 µM) or Vehicle. Incubate for 48-72 hours.

  • Endpoint Analysis:

    • Gene Expression: RT-qPCR for ACTA2 (α-SMA) and COL1A1.

    • Imaging: Immunofluorescence staining for α-SMA fibers (stress fibers).

  • Validation Criteria: A valid JNK inhibitor must reduce α-SMA expression by >50% compared to the TGF-β1 only control.

References

  • Bennett, B. L., et al. (2012). "Discovery of CC-930, an orally active anti-fibrotic JNK inhibitor."[7] Bioorganic & Medicinal Chemistry Letters, 22(3), 1500-1505.

  • van der Velden, J. L., et al. (2016). "JNK inhibition reduces lung remodeling and pulmonary fibrotic systemic markers.

  • ClinicalTrials.gov. (2012). "A Study to Characterize the Safety, PK and Biological Activity of CC-930 in Idiopathic Pulmonary Fibrosis (IPF)." Identifier: NCT01203943.[2][5]

  • Reich, N., et al. (2012). "Blocking the JNK signalling pathway by the specific inhibitor CC-930 prevents dermal fibrosis.

  • Popat, V., et al. (2013). "Drug-Induced Liver Injury: The Discovery and Development Perspective." Molecular Pharmaceutics, 10(12).

Sources

Foundational

The JNK Pathway: A Critical Node in the Pathogenesis of Idiopathic Pulmonary Fibrosis

An In-depth Technical Guide for Researchers and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Abstract Idiopathic Pulmonary Fibrosis (IPF) is a relentless and ultimately fatal interstit...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

Idiopathic Pulmonary Fibrosis (IPF) is a relentless and ultimately fatal interstitial lung disease characterized by the progressive scarring of lung tissue.[1] Despite significant research, its etiology remains elusive, and current therapeutic options only succeed in slowing its progression. Emerging evidence has pinpointed the c-Jun N-terminal kinase (JNK) signaling pathway as a pivotal player in the complex symphony of cellular events that drive IPF. Activated by a variety of cellular stresses, the JNK pathway is deeply implicated in the core pathological mechanisms of fibrosis, including epithelial cell injury and death, inflammation, and the activation of fibroblasts, the primary architects of scar tissue.[1] This technical guide provides a comprehensive exploration of the JNK pathway's role in IPF, offering a detailed mechanistic overview, validated experimental protocols for its investigation, and an analysis of its potential as a therapeutic target.

Introduction: The Unresolved Challenge of Idiopathic Pulmonary Fibrosis

IPF is defined by the relentless accumulation of extracellular matrix (ECM) in the lung parenchyma, leading to a progressive decline in respiratory function.[2] The median survival time for patients diagnosed with IPF is a stark three to five years. While the antifibrotic agents pirfenidone and nintedanib represent the current standard of care, they do not halt the disease's progression, underscoring the urgent need for novel therapeutic strategies. The pathogenesis of IPF is a multifaceted process involving recurrent micro-injuries to the alveolar epithelium, a dysregulated wound healing response, and the subsequent activation of fibroblasts and their differentiation into myofibroblasts. These activated myofibroblasts are prolific producers of ECM components, such as collagen, leading to the characteristic scarring of the lung.[3]

The JNK pathway, a member of the mitogen-activated protein kinase (MAPK) family, has emerged as a critical signaling nexus in this fibrotic cascade.[1][3] In the lungs of IPF patients, elevated levels of activated (phosphorylated) JNK are observed in various cell types, including alveolar epithelial cells, fibroblasts, and inflammatory cells, with its activation correlating with the severity of fibrosis.[1] This guide will dissect the intricate involvement of the JNK pathway in IPF, providing researchers and drug development professionals with the foundational knowledge and practical methodologies to explore this promising therapeutic avenue.

The JNK Signaling Cascade in the Fibrotic Lung

The JNK pathway is a tiered signaling cascade initiated by a wide array of extracellular and intracellular stimuli, including pro-inflammatory cytokines, growth factors like Transforming Growth Factor-beta (TGF-β), and oxidative stress—all of which are abundant in the IPF lung microenvironment.[1][4]

The canonical JNK pathway begins with the activation of a MAPK kinase kinase (MAPKKK), such as ASK1 or MEKK1. These kinases then phosphorylate and activate a MAPK kinase (MAPKK), typically MKK4 or MKK7. In the final step, these MAPKKs dually phosphorylate JNK on threonine and tyrosine residues within its activation loop, leading to its activation.

Once activated, JNK translocates to the nucleus and phosphorylates a range of transcription factors, most notably c-Jun, a component of the Activator Protein-1 (AP-1) complex.[4][5] The phosphorylation of c-Jun enhances its transcriptional activity, leading to the expression of a battery of pro-fibrotic and pro-inflammatory genes.[4][5] There are three main isoforms of JNK: JNK1, JNK2, and JNK3. JNK1 and JNK2 are ubiquitously expressed, including in the lung, while JNK3 is primarily found in the brain, heart, and testes.[4] Preclinical studies strongly suggest that the JNK1 isoform is the key mediator of pulmonary fibrosis.[6]

JNK_Pathway_IPF cluster_extracellular Extracellular Stimuli cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_cellular_response Cellular Responses TGF-beta TGF-beta Oxidative_Stress Oxidative_Stress MAPKKK MAPKKK (e.g., ASK1, MEKK1) Oxidative_Stress->MAPKKK Inflammatory_Cytokines Inflammatory_Cytokines Receptors Receptors Inflammatory_Cytokines->Receptors Receptors->MAPKKK MAPKK MAPKK (MKK4/7) MAPKKK->MAPKK P JNK JNK (JNK1/2) MAPKK->JNK P p_JNK p-JNK JNK->p_JNK cJun c-Jun p_JNK->cJun P p_cJun p-c-Jun cJun->p_cJun AP1 AP-1 Complex p_cJun->AP1 Gene_Expression Pro-fibrotic & Pro-inflammatory Gene Expression AP1->Gene_Expression Epithelial_Injury Epithelial Injury/ Apoptosis Gene_Expression->Epithelial_Injury Inflammation Inflammation Gene_Expression->Inflammation Fibroblast_Activation Fibroblast Activation/ Myofibroblast Differentiation Gene_Expression->Fibroblast_Activation ECM_Deposition ECM Deposition Fibroblast_Activation->ECM_Deposition

Sources

Exploratory

Technical Guide: Deploying Tanzisertib (CC-930) in Diabetic Nephropathy Models

Executive Summary Tanzisertib (CC-930) is a second-generation, orally active, pan-isoform c-Jun N-terminal kinase (JNK) inhibitor with high selectivity for JNK1 and JNK2. In the context of Diabetic Nephropathy (DN), it s...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Tanzisertib (CC-930) is a second-generation, orally active, pan-isoform c-Jun N-terminal kinase (JNK) inhibitor with high selectivity for JNK1 and JNK2. In the context of Diabetic Nephropathy (DN), it serves as a critical chemical probe to interrogate the inflammation-fibrosis axis . Unlike early JNK inhibitors (e.g., SP600125) which suffered from poor specificity and off-target kinase inhibition, Tanzisertib offers a cleaner pharmacological profile suitable for chronic dosing in metabolic disease models.

This guide provides a validated framework for utilizing Tanzisertib to study the reversibility of renal fibrosis and podocyte apoptosis in diabetic environments.

Part 1: Mechanistic Rationale

The JNK-c-Jun Axis in Diabetic Kidney Disease

Hyperglycemia and Advanced Glycation End-products (AGEs) trigger a stress response in renal cells (podocytes and tubular epithelial cells). This stress activates ASK1 (Apoptosis Signal-regulating Kinase 1), which phosphorylates JNK.

Activated JNK (p-JNK) translocates to the nucleus and phosphorylates c-Jun. This AP-1 subunit drives the transcription of pro-inflammatory cytokines (TNF-α, MCP-1) and pro-fibrotic factors (TGF-β1), creating a feed-forward loop that leads to glomerulosclerosis and tubulointerstitial fibrosis.

Why Tanzisertib?
  • Selectivity: High affinity for JNK1/2 (IC50 ~6-60 nM) with minimal activity against p38 MAPK, ensuring observed effects are JNK-mediated.

  • Bioavailability: Superior PK properties compared to first-gen inhibitors, allowing for oral gavage in chronic rodent studies.

  • Fibrosis Interception: Specifically blocks the TGF-β1-induced phosphorylation of c-Jun, effectively uncoupling metabolic stress from the fibrotic response.

Visualization: The Signaling Cascade

The following diagram illustrates the specific intervention point of Tanzisertib within the DN pathology.

JNK_Pathway_DN Hyperglycemia Hyperglycemia / AGEs ROS Oxidative Stress (ROS) Hyperglycemia->ROS ASK1 ASK1 Activation ROS->ASK1 JNK JNK1/2 Phosphorylation ASK1->JNK cJun c-Jun (AP-1) Activation JNK->cJun Phosphorylation Apoptosis Podocyte Apoptosis JNK->Apoptosis Mitochondrial Pathway Inflammation Inflammation (TNF-α, MCP-1) cJun->Inflammation Fibrosis Fibrosis (Collagen IV, Fibronectin) cJun->Fibrosis Tanzisertib Tanzisertib (CC-930) [Inhibitor] Tanzisertib->JNK Blocks ATP Binding

Caption: Tanzisertib intercepts the signaling cascade at the JNK phosphorylation step, preventing downstream transcription of fibrotic and inflammatory genes.

Part 2: Experimental Protocols

In Vivo Protocol: Murine Models of DN

Model Selection: The db/db mouse (Type 2 DN) or STZ-induced C57BL/6 (Type 1 DN) are recommended. Timing: Intervention should ideally begin at the onset of microalbuminuria (approx. 8-12 weeks in db/db) to test therapeutic reversal, or immediately post-STZ to test prevention.

Formulation & Dosing
  • Vehicle: 0.5% Carboxymethylcellulose (CMC) + 0.25% Tween-80 in water.

    • Alternative (High Solubility): 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline.[1]

  • Dose Range: 25 mg/kg to 60 mg/kg.

  • Route: Oral Gavage (PO).

  • Frequency: BID (Twice Daily) is preferred due to the half-life in rodents, though QD (Once Daily) at higher doses (50-60 mg/kg) is acceptable for less severe models.

Workflow Diagram

InVivo_Protocol cluster_groups Treatment Groups (8-12 Weeks) Start Study Start (Week 0) Induction Induction (STZ or db/db age) Start->Induction Confirm Confirm DN (Albuminuria > 30mg/g) Induction->Confirm 8 Weeks Group1 Vehicle Control Confirm->Group1 Group2 Tanzisertib 30 mg/kg BID Confirm->Group2 Group3 Positive Control (e.g., ACEi) Confirm->Group3 Harvest Tissue Harvest (Histology/RNA/Protein) Group1->Harvest Group2->Harvest Group3->Harvest

Caption: Experimental workflow for assessing Tanzisertib efficacy in established diabetic nephropathy.

In Vitro Protocol: Renal Cellular Stress

Cell Lines: HK-2 (Human Proximal Tubule) or Conditionally Immortalized Human Podocytes.

  • Seeding: Plate cells in 6-well plates and serum-starve (0.5% FBS) for 24 hours prior to treatment.

  • Pre-treatment: Incubate with Tanzisertib (0.1 µM – 5.0 µM) for 1 hour.

    • Note: IC50 is low (nM), but cellular assays often require µM concentrations for sustained inhibition over 24-48h.

  • Stimulation: Add High Glucose (30 mM) or TGF-β1 (5-10 ng/mL).

  • Endpoints:

    • 1 hour: Western Blot for p-c-Jun (S63/S73) to verify target engagement.

    • 24-48 hours: qPCR for Fibronectin, Collagen IV, α-SMA.

    • 48 hours: Apoptosis assay (Annexin V/PI) for podocytes.

Part 3: Data Interpretation & Benchmarking

To validate the efficacy of Tanzisertib, researchers must demonstrate both target engagement (reduction of p-c-Jun) and phenotypic improvement. Use the following table to benchmark your results against expected outcomes in a successful DN study.

Endpoint CategoryBiomarkerMethodExpected Outcome (DN + Tanzisertib)Mechanistic Link
Target Engagement p-c-Jun (Ser63)Western / IHCSignificant Decrease (>50%)Direct inhibition of JNK kinase activity.
Renal Function Albumin/Creatinine Ratio (ACR)ELISAModerate Decrease Preservation of podocyte integrity and slit diaphragms.
Fibrosis Fibronectin / Collagen IVIHC / qPCRSignificant Decrease Blockade of TGF-β1 driven ECM accumulation.
Inflammation TNF-α / MCP-1ELISA / qPCRDecrease Reduced AP-1 dependent cytokine transcription.
Histology Mesangial ExpansionPAS StainingReduced Score Prevention of mesangial cell proliferation/hypertrophy.

Part 4: Challenges & Troubleshooting

Toxicity and Therapeutic Window

While Tanzisertib is safer than first-gen inhibitors, chronic JNK inhibition can affect liver function.

  • Monitor: ALT/AST levels weekly.

  • Mitigation: If toxicity appears at 60 mg/kg, de-escalate to 30 mg/kg BID. The goal is to inhibit excessive JNK activation without abolishing basal physiological JNK signaling required for cell survival.

Solubility Issues

CC-930 is hydrophobic.

  • Solution: If precipitation occurs in simple CMC formulations, switch to the PEG300/Tween80 formulation described in Section 2.1. Ensure sonication is used during preparation.[1]

"Late-Stage" Irreversibility

In models with severe, established glomerulosclerosis (e.g., 20+ week db/db), JNK inhibition may halt progression but fail to reverse existing scar tissue.

  • Strategy: Position the study as "prevention of progression" rather than "reversal" if using aged animals.

References

  • Plantevin Krenitsky, V., et al. (2012).[2][3] Discovery of CC-930, an orally active anti-fibrotic JNK inhibitor.[2][3] Bioorganic & Medicinal Chemistry Letters, 22(3), 1433-1438.[2][3] Link

  • Reich, N., et al. (2012). Jun N-terminal kinase as a potential molecular target for prevention and treatment of dermal fibrosis in systemic sclerosis. Annals of the Rheumatic Diseases, 71(5), 737-745. Link

  • Grynberg, K., et al. (2017). C-Jun N-terminal kinase (JNK) signaling promotes Aristolochic Acid-induced acute kidney injury.[4] Frontiers in Physiology, 8, 1-13. (Demonstrates CC-930 utility in renal injury). Link

  • Flessner, M. F., et al. (2008). JNK signaling in diabetic nephropathy. Kidney International, 74, 54-61. (Foundational mechanism of JNK in DN). Link

  • Chow, F., et al. (2005). The c-Jun NH2-terminal kinase inhibitor SP600125 prevents mesangial cell proliferation and matrix production in diabetic nephropathy. Kidney International, 67, 165-178. (Proof of concept for JNK inhibition in DN). Link

Sources

Protocols & Analytical Methods

Method

CC-930 in vitro assay protocol for fibrosis

Topic: High-Throughput In Vitro Assay for Evaluating the Anti-Fibrotic Efficacy of CC-930 Audience: Researchers, scientists, and drug development professionals in fibrosis research. Introduction: Targeting the JNK Pathwa...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: High-Throughput In Vitro Assay for Evaluating the Anti-Fibrotic Efficacy of CC-930

Audience: Researchers, scientists, and drug development professionals in fibrosis research.

Introduction: Targeting the JNK Pathway in Fibrosis with CC-930

Fibrosis is a pathological process characterized by the excessive deposition of extracellular matrix (ECM) proteins, leading to scar tissue formation and organ dysfunction.[1] It is the final common pathway for a multitude of chronic diseases affecting organs such as the lungs, liver, kidneys, and heart.[2] A central event in the progression of fibrosis is the transformation of quiescent fibroblasts into activated myofibroblasts, which are the primary producers of ECM components like collagen and fibronectin.[3][4][5]

The c-Jun N-terminal kinase (JNK) signaling pathway, a key component of the mitogen-activated protein kinase (MAPK) cascade, has emerged as a critical regulator of fibrogenesis.[6] Activated by cellular stress and pro-fibrotic cytokines like Transforming Growth Factor-beta (TGF-β), JNKs phosphorylate transcription factors such as c-Jun, driving the expression of genes involved in inflammation, epithelial cell injury, and fibroblast activation.[6][7]

CC-930 (Tanzisertib) is a potent and selective small molecule inhibitor of JNK, with a noted bias towards the JNK2 isoform.[6][8] Preclinical studies have demonstrated its anti-fibrotic potential, showing that CC-930 can reduce the expression of key fibrosis biomarkers, including Collagen 1A1 and Matrix Metalloproteinase-7 (MMP-7).[6][9] Although its clinical development for idiopathic pulmonary fibrosis (IPF) was halted due to liver enzyme elevations at high doses, CC-930 remains a valuable pharmacological tool for investigating the role of JNK signaling in fibrosis research.[6]

This application note provides a detailed, validated protocol for an in vitro fibrosis assay to quantify the anti-fibrotic activity of CC-930. The assay leverages the well-established model of inducing fibroblast-to-myofibroblast transition (FMT) using TGF-β, providing a robust and reproducible platform for compound screening and mechanistic studies.[3][4][5]

Assay Principle and Rationale

The core of this assay is the recreation of a key fibrotic event in a high-throughput microplate format. We utilize primary human lung fibroblasts (HLFs), a biologically relevant cell type in pulmonary fibrosis.[10] These cells are stimulated with TGF-β, the canonical pro-fibrotic cytokine, which activates the signaling cascade leading to their differentiation into contractile, ECM-producing myofibroblasts.[11]

The efficacy of CC-930 is determined by its ability to inhibit this TGF-β-induced transformation. The primary readouts are two hallmark indicators of myofibroblast differentiation: the expression of alpha-smooth muscle actin (α-SMA) and the deposition of Type I Collagen.[12] These endpoints are quantified using automated high-content imaging, allowing for robust, objective, and cell-by-cell analysis. This multiparametric approach provides a comprehensive assessment of a compound's anti-fibrotic potential.[13]

JNK Signaling in Fibroblast Activation

The diagram below illustrates the central role of the JNK pathway in mediating pro-fibrotic signals and the specific point of intervention for CC-930.

JNK_Pathway cluster_input Pro-Fibrotic Stimuli cluster_pathway Signaling Cascade cluster_output Fibrotic Response TGF-beta TGF-beta JNK JNK TGF-beta->JNK Stress Stress Stress->JNK p-cJun p-cJun JNK->p-cJun Phosphorylates alpha_SMA α-SMA Expression (Myofibroblast Differentiation) p-cJun->alpha_SMA Collagen Collagen Deposition (ECM Production) p-cJun->Collagen CC930 CC-930 CC930->JNK Inhibits Workflow A Day 1: Seed Human Lung Fibroblasts in 96-well imaging plates B Day 2: Serum Starve Cells (Synchronize and reduce baseline activation) A->B C Day 2: Pre-treatment with CC-930 (1-hour incubation) B->C D Day 2: Stimulate with TGF-β1 (Induce fibrotic phenotype) C->D E Day 5: Fix, Permeabilize, and Block Cells D->E F Day 5: Incubate with Primary Antibodies (α-SMA & Collagen I) E->F G Day 6: Incubate with Secondary Antibodies & DAPI F->G H Day 6: Acquire Images (High-Content Imaging System) G->H I Day 7: Analyze Data (Quantify fluorescence intensity per cell) H->I

Figure 2: High-level experimental workflow for the CC-930 in vitro assay.

Detailed Step-by-Step Protocols

Protocol 1: Preparation of CC-930 Stock and Working Solutions
  • Rationale: Proper handling and dilution of the compound are critical for accurate and reproducible results. Using anhydrous DMSO prevents the introduction of water, which can affect compound stability and solubility.

  • Prepare 10 mM Stock Solution: Dissolve CC-930 powder in anhydrous DMSO to a final concentration of 10 mM.

    • Scientist's Note: CC-930 has a molecular weight of approximately 484.9 g/mol . [14]Adjust calculations accordingly. Aliquot the stock solution into small volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.

  • Prepare Intermediate Dilutions: On the day of the experiment, serially dilute the 10 mM stock solution in DMSO to create a dilution series (e.g., 10x the final desired concentrations).

  • Prepare Final Working Solutions: Dilute the intermediate DMSO solutions 1:1000 directly into serum-free cell culture medium. This creates the final treatment media with a consistent final DMSO concentration of 0.1%.

    • Trustworthiness: A consistent, low percentage of DMSO (≤0.1%) is crucial as higher concentrations can be cytotoxic or affect cell signaling. Every experimental well, including controls, must contain the same final concentration of DMSO.

Protocol 2: Cell Culture and Seeding
  • Rationale: Using cells at a low passage number ensures a consistent phenotype and response to stimuli. Seeding density is optimized to achieve a sub-confluent monolayer, allowing room for cell spreading and matrix deposition without overcrowding.

  • Culture HLFs: Culture primary Human Lung Fibroblasts in Fibroblast Basal Medium supplemented with the Fibroblast Growth Kit-Low Serum components, according to the supplier's instructions. Maintain cells in a 37°C, 5% CO₂ incubator.

  • Passaging: Do not use cells beyond passage 8 for these experiments.

  • Seeding: On Day 1, trypsinize and count the cells. Seed 5,000 cells per well in 100 µL of complete growth medium into a 96-well black, clear-bottom imaging plate.

  • Incubation: Incubate overnight (16-24 hours) at 37°C, 5% CO₂ to allow for cell attachment and spreading.

Protocol 3: Fibrosis Induction and CC-930 Treatment
  • Rationale: Serum starvation for a brief period before stimulation helps to synchronize the cells in the G0/G1 phase of the cell cycle and reduces background signaling from growth factors present in serum. This enhances the specific response to TGF-β. Pre-incubation with the inhibitor allows it to engage its target (JNK) before the pro-fibrotic stimulus is introduced.

  • Serum Starvation: On Day 2, gently aspirate the growth medium from all wells. Wash once with 100 µL of PBS. Add 100 µL of serum-free Fibroblast Basal Medium to each well and incubate for 4-6 hours.

  • Pre-treatment: Aspirate the serum-free medium. Add 100 µL of the final CC-930 working solutions (prepared in Protocol 1) to the appropriate wells. For controls, add 100 µL of serum-free medium containing 0.1% DMSO (Vehicle Control). Incubate for 1 hour at 37°C, 5% CO₂.

  • Stimulation: Add 10 µL of a pre-diluted TGF-β1 solution to each well to achieve a final concentration of 5 ng/mL. For unstimulated controls, add 10 µL of the vehicle used for TGF-β1 dilution (e.g., PBS with 0.1% BSA).

    • Experimental Plate Layout:

      • Unstimulated Control: Cells + 0.1% DMSO

      • Vehicle Control (Positive Control): Cells + 0.1% DMSO + 5 ng/mL TGF-β1

      • Test Wells: Cells + CC-930 (various concentrations) + 5 ng/mL TGF-β1

  • Incubation: Incubate the plate for 72 hours at 37°C, 5% CO₂. This duration is optimal for robust expression of α-SMA and deposition of collagen. [5]

Protocol 4: Immunofluorescence Staining and High-Content Imaging
  • Rationale: This protocol uses multiplexed immunofluorescence to simultaneously detect the myofibroblast marker (α-SMA) and the ECM product (Collagen I). DAPI is used to stain nuclei, which allows for accurate cell counting and normalization of the fluorescence signals on a per-cell basis.

  • Fixation: After 72 hours, gently aspirate the medium. Wash wells twice with 150 µL of PBS. Fix the cells by adding 100 µL of 4% PFA to each well and incubating for 15 minutes at room temperature. [15]2. Permeabilization: Aspirate the PFA and wash three times with PBS. Permeabilize the cell membranes by adding 100 µL of 0.1% Triton X-100 in PBS and incubating for 10 minutes at room temperature.

  • Blocking: Aspirate the permeabilization buffer and wash three times with PBS. Block non-specific antibody binding by adding 100 µL of 2% BSA in PBS and incubating for 1 hour at room temperature.

  • Primary Antibody Incubation: Aspirate the blocking buffer. Add 50 µL of primary antibody solution (anti-α-SMA at 1:400 and anti-Collagen I at 1:200 diluted in 2% BSA/PBS) to each well. Incubate overnight at 4°C. [15][16]5. Secondary Antibody Incubation: The next day, wash the wells four times with PBS. Add 50 µL of the secondary antibody solution (Goat anti-Mouse AF488 and Goat anti-Rabbit AF594, both at 1:500) containing DAPI (1 µg/mL) diluted in 2% BSA/PBS. Incubate for 1-2 hours at room temperature, protected from light.

  • Final Washes: Wash the wells four times with PBS. Leave the final 150 µL of PBS in the wells for imaging.

  • Imaging: Acquire images using a high-content imaging system. Capture at least four fields per well using 10x or 20x objectives. Use appropriate channels for DAPI (nuclei), AF488 (α-SMA), and AF594 (Collagen I).

Alternative/Confirmatory Protocols

Protocol 5: Western Blotting for Fibronectin and α-SMA
  • Rationale: Western blotting provides a semi-quantitative confirmation of protein expression changes averaged across the entire cell population in a well, complementing the imaging data.

  • Cell Lysis: After treatment (Protocol 3, Step 4), wash cells with ice-cold PBS and lyse with 50 µL of RIPA buffer containing protease and phosphatase inhibitors. Scrape cells, collect lysates, and clarify by centrifugation.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE: Load 20-30 µg of total protein per lane onto a 4-12% Tris-glycine gel. [17]4. Transfer: Transfer proteins to a PVDF membrane.

  • Blocking & Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies (e.g., anti-Fibronectin, anti-α-SMA, and a loading control like GAPDH or β-actin) overnight at 4°C.

  • Detection: Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect bands using an ECL substrate and an imaging system. Quantify band density using software like ImageJ.

Protocol 6: Hydroxyproline Assay for Total Collagen Quantification
  • Rationale: This biochemical assay provides a quantitative measure of total collagen content by measuring the amount of hydroxyproline, an amino acid abundant in collagen. [18][19]

  • Sample Preparation: After treatment (Protocol 3, Step 4), aspirate the medium and wash cells with PBS. Add 100 µL of 6N HCl to each well.

  • Hydrolysis: Tightly seal the plate and incubate at 110-120°C for 12-24 hours to hydrolyze the protein. [20]3. Assay: Allow the plate to cool. Transfer the hydrolysates to new tubes and evaporate the HCl. Reconstitute in water and perform the colorimetric hydroxyproline assay using a commercial kit (e.g., from Sigma-Aldrich or Cayman Chemical) according to the manufacturer's instructions. [18][21]4. Analysis: Read the absorbance at ~560 nm and calculate the hydroxyproline concentration based on a standard curve.

Data Analysis and Interpretation

  • Image Analysis (High-Content Screening):

    • Use the imaging software's analysis module to identify individual cells based on the DAPI nuclear stain.

    • For each cell, quantify the total or mean fluorescence intensity of the α-SMA (AF488) and Collagen I (AF594) signals.

    • Calculate the average intensity per well for each marker.

  • Normalization and Dose-Response:

    • Normalize the data as a percentage of the control response:

      • % Inhibition = 100 * (1 - [ (Test Well - Unstimulated) / (Vehicle Control - Unstimulated) ])

    • Plot the % Inhibition against the log of the CC-930 concentration.

    • Fit the data to a four-parameter logistic (4PL) curve to determine the EC₅₀ value (the concentration at which 50% of the maximal inhibition is achieved).

Expected Results and Data Summary
Treatment Groupα-SMA Intensity (Normalized)Collagen I Intensity (Normalized)Phenotypic Observation
Unstimulated1.01.0Spindle-shaped fibroblasts, low basal expression.
TGF-β Vehicle8.0 - 12.06.0 - 10.0Large, spread-out cells with prominent stress fibers (myofibroblasts); high α-SMA and collagen expression.
TGF-β + CC-930 (EC₅₀)~4.5 - 6.5~3.5 - 5.5Inhibition of myofibroblast morphology and marker expression.
TGF-β + CC-930 (High Conc.)~1.0 - 2.0~1.0 - 2.0Morphology and marker expression approach unstimulated levels.

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
High Well-to-Well Variability Inconsistent cell seeding; Edge effects in the 96-well plate.Use a multichannel pipette for seeding; ensure even cell suspension. Avoid using the outermost wells of the plate.
Weak TGF-β Response Low-quality or inactive TGF-β; Cells are high passage number or unhealthy.Use a fresh aliquot of TGF-β; confirm its activity. Use low-passage cells (
High Background Staining Inadequate blocking; Insufficient washing; Secondary antibody is non-specific.Increase blocking time to 1.5-2 hours. Increase the number and duration of wash steps. Run a secondary-only control to check for non-specificity.
CC-930 Appears Inactive Compound degradation; Precipitation in media.Use fresh aliquots of CC-930 stock. Ensure final DMSO concentration is low (≤0.1%) and the compound is fully dissolved before adding to cells.

Conclusion

This application note provides a robust, high-content imaging-based assay for evaluating the anti-fibrotic efficacy of the JNK inhibitor CC-930. By modeling the critical process of fibroblast-to-myofibroblast transition, this protocol offers a reliable platform to quantify dose-dependent inhibition of myofibroblast differentiation and ECM deposition. The methodology is suitable for determining compound potency (EC₅₀), screening new chemical entities, and conducting further mechanistic studies into the role of JNK signaling in fibrosis. The inclusion of alternative, confirmatory assays such as Western blotting and hydroxyproline analysis ensures a comprehensive and validated approach for drug discovery professionals.

References

  • Nanthakumar, C. B., et al. (2022). CC-90001, a c-Jun N-terminal kinase (JNK) inhibitor, in patients with pulmonary fibrosis: design of a phase 2, randomised, placebo-controlled trial. BMJ Open Respiratory Research. [Link]

  • El-Hoss, J., et al. (2025). JNK inhibitor CC-930 reduces fibrosis in a murine model of Nf1-deficient fracture repair. Bone. [Link]

  • Vancheri, C., & Palmucci, S. (2022). “A Mighty Flame Can Follow a Tiny Spark”: Is This the Case of c-Jun N-Terminal Kinase 1 Inhibitors in Idiopathic Pulmonary Fibrosis?. American Journal of Respiratory and Critical Care Medicine. [Link]

  • Plantevin Krenitsky, V., et al. (2012). Discovery of CC-930, an orally active anti-fibrotic JNK inhibitor. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Charles River Laboratories. (n.d.). In Vitro Fibrosis Assay Services. Criver.com. [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). tanzisertib. Gtopdb.org. [Link]

  • Selvita. (n.d.). In Vitro Fibrosis Assays. Selvita.com. [Link]

  • Palano, S., et al. (2021). In vitro Assays and Imaging Methods for Drug Discovery for Cardiac Fibrosis. Frontiers in Pharmacology. [Link]

  • News-Medical.Net. (2025). High-content imaging enables in vitro modeling of lung fibrosis for anti-fibrotic drug discovery. News-medical.net. [Link]

  • Schafer, P. H., et al. (2016). JNK inhibition reduces lung remodeling and pulmonary fibrotic systemic markers. Respiratory Research. [Link]

  • Chen, S., et al. (2005). In vitro models of TGF-beta-induced fibrosis suitable for high-throughput screening of antifibrotic agents. American Journal of Physiology-Renal Physiology. [Link]

  • National Institute of Environmental Health Sciences. (n.d.). Immunofluorescence Detection of Alpha Smooth Muscle Actin in Formalin-Fixed, Paraffin-Embedded Mouse Tissue. Niehs.nih.gov. [Link]

  • Bartolacci, C., et al. (2024). The evolution of in vitro models of lung fibrosis: promising prospects for drug discovery. ERJ Open Research. [Link]

  • Palka, C., et al. (2021). Protocol for in vitro skin fibrosis model to screen the biological effects of antifibrotic compounds. STAR Protocols. [Link]

  • Alfonso-García, A., et al. (2017). Engineering Approaches to Study Fibrosis in 3-D In Vitro Systems. Matrix Biology. [Link]

  • Emulate, Inc. (2019). Protocol for Emulate Organ-Chips: Immunofluorescence Staining of Alpha Smooth Muscle Actin. Emulatebio.com. [Link]

  • Chen, S., et al. (2005). In vitro models of TGF-β-induced fibrosis suitable for high-throughput screening of antifibrotic agents. American Journal of Physiology-Renal Physiology. [Link]

  • ResearchGate. (n.d.). Morphology and western blotting of fibronectin. Researchgate.net. [Link]

  • Chen, C. Z., et al. (2017). In vitro fibrosis assay. Bio-protocol. [Link]

  • ResearchGate. (n.d.). In vitro models of TGF-beta-induced fibrosis suitable for high-throughput screening of antifibrotic agents. Researchgate.net. [Link]

  • USDA ARS. (n.d.). COLLAGEN CONTENT FROM HYDROXYPROLINE. Ars.usda.gov. [Link]

  • ResearchGate. (n.d.). Immunofluorescence staining for α-smooth muscle actin (α-SMA). Researchgate.net. [Link]

  • Barbe, M. F., et al. (2019). The answer depends on the question: Optimal conditions for western blot characterization of muscle collagen type 1 depends on desired isoform. PloS one. [Link]

  • Google Patents. (n.d.). US10421941B2 - Process for improving the solubility of cell culture media.
  • Lodyga, M., & Hinz, B. (2020). Transforming growth factor–β in tissue fibrosis. The Journal of Pathology. [Link]

  • ResearchGate. (n.d.). How to optimize my Western blotting using ab2413 (fibronectin)?. Researchgate.net. [Link]

  • Adan, A., et al. (2022). A Modified Hydroxyproline Assay Based on Hydrochloric Acid in Ehrlich's Solution Accurately Measures Tissue Collagen Content. Journal of Functional Biomaterials. [Link]

  • American Physiological Society. (n.d.). In vitro models of TGF-β-induced fibrosis suitable for high-throughput screening of antifibrotic agents. Journals.physiology.org. [Link]

  • ResearchGate. (n.d.). Cell culture media impact on drug product solution stability. Researchgate.net. [Link]

  • Strex Cell. (n.d.). Coating Protocol for Stretch Chambers. Strexcell.com. [Link]

  • Texas Tech University. (n.d.). DETERMINATION OF SOLUBLE AND TOTAL COLLAGEN. Depts.ttu.edu. [Link]

  • ResearchGate. (n.d.). Immunohistochemical α-SMA staining with immunofluorescence detection. Researchgate.net. [Link]

  • Visikol. (2023). Exploring Advancements in In Vitro Fibrosis Models. Visikol.com. [Link]

  • Chen, E. Y., et al. (2023). A roadmap for developing and engineering in vitro pulmonary fibrosis models. APL Bioengineering. [Link]

Sources

Application

Application Notes and Protocols: Investigating the Anti-Fibrotic Potential of Tanzisertib in Primary Fibroblast Cultures

Introduction: The Rationale for Targeting JNK in Fibrosis with Tanzisertib Fibrosis, a pathological process characterized by the excessive accumulation of extracellular matrix (ECM), leads to tissue scarring and organ fa...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rationale for Targeting JNK in Fibrosis with Tanzisertib

Fibrosis, a pathological process characterized by the excessive accumulation of extracellular matrix (ECM), leads to tissue scarring and organ failure. At the cellular level, the key effector is the myofibroblast, a specialized, contractile fibroblast subtype that is the primary source of ECM proteins like collagen. The differentiation of fibroblasts into myofibroblasts is driven by a complex network of signaling pathways, with the c-Jun N-terminal kinase (JNK) pathway emerging as a critical node.[1][2] Pro-fibrotic stimuli, most notably Transforming Growth Factor-beta (TGF-β), activate the JNK signaling cascade, which in turn promotes the transcription of genes associated with fibrosis.[3][4][5][6]

The JNK pathway, a subset of the mitogen-activated protein kinase (MAPK) family, is activated in response to cellular stress and cytokines.[1][7] This activation leads to the phosphorylation and activation of transcription factors such as c-Jun, a component of the AP-1 complex, which directly upregulates the expression of fibrotic genes, including various collagens and fibronectin.[3][4] Furthermore, the JNK pathway engages in crosstalk with other pro-fibrotic signaling cascades, such as the canonical TGF-β/SMAD pathway, amplifying the fibrotic response.[3] Given its central role, the JNK pathway represents a highly promising target for anti-fibrotic therapies.[1][3]

Tanzisertib (formerly CC-930) is a potent and selective, orally active inhibitor of all three JNK isoforms (JNK1, JNK2, and JNK3).[8][9] It competitively binds to the ATP-binding site of the kinases, preventing the downstream phosphorylation of its substrates, including c-Jun.[3] Tanzisertib has demonstrated anti-fibrotic activity in preclinical models, where it has been shown to inhibit the release of ECM proteins from fibroblasts and even induce the regression of pre-existing fibrosis.[3]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of Tanzisertib to study and potentially inhibit fibrotic processes in primary fibroblast cultures. The protocols outlined herein are designed to be self-validating, with explanations of the scientific reasoning behind each step, ensuring both technical accuracy and practical utility.

I. Tanzisertib: Mechanism of Action and Physicochemical Properties

Tanzisertib is a small molecule inhibitor with high affinity for JNK1, JNK2, and JNK3. Its inhibitory activity is most potent against JNK2 and JNK3.[8] By blocking JNK activity, Tanzisertib effectively prevents the phosphorylation of c-Jun, a key event in the transcriptional activation of pro-fibrotic genes.[3]

PropertyValueSource
Synonyms CC-930[8][9]
Molecular Weight 448.44 g/mol [10]
IC50 (JNK1) 61 nM[8]
IC50 (JNK2) 7 nM[8]
IC50 (JNK3) 6 nM[8]
Solubility DMSO: ≥ 33 mg/mL[10]
Storage (Powder) -20°C for up to 3 years[10]
Storage (in DMSO) -80°C for up to 2 years[10]

II. Signaling Pathway and Experimental Workflow

The JNK Signaling Pathway in Fibroblast Activation

The following diagram illustrates the central role of the JNK pathway in mediating pro-fibrotic signals in fibroblasts and the point of intervention for Tanzisertib.

JNK_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGF-beta TGF-beta TGFbR TGF-β Receptor TGF-beta->TGFbR MKK4 MKK4/7 TGFbR->MKK4 Activates JNK JNK1/2/3 MKK4->JNK Phosphorylates cJun c-Jun JNK->cJun Phosphorylates Tanzisertib Tanzisertib (CC-930) Tanzisertib->JNK Inhibits pcJun p-c-Jun cJun->pcJun AP1 AP-1 Complex pcJun->AP1 Forms ProFibrotic_Genes Pro-Fibrotic Genes (e.g., COL1A1, FN1) AP1->ProFibrotic_Genes Upregulates Transcription

Caption: JNK signaling pathway in fibrosis and Tanzisertib's mechanism.

Experimental Workflow for Assessing Tanzisertib Efficacy

This diagram provides a high-level overview of the experimental pipeline for evaluating the anti-fibrotic effects of Tanzisertib on primary fibroblasts.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Downstream Analysis A Isolate & Culture Primary Fibroblasts C Seed Fibroblasts for Experiment A->C B Prepare Tanzisertib Stock Solutions E Pre-treat with Tanzisertib B->E D Serum Starve (Optional, Synchronize Cells) C->D D->E F Stimulate with TGF-β1 E->F G Western Blot (p-c-Jun/c-Jun) F->G H qPCR (COL1A1, FN1) F->H I Immunofluorescence (α-SMA) F->I J Sircol Assay (Collagen Deposition) F->J K Cell Viability Assay (e.g., MTT, PrestoBlue) F->K

Caption: Experimental workflow for Tanzisertib treatment.

III. Detailed Protocols

Protocol 1: Preparation of Tanzisertib Stock and Working Solutions

Rationale: Accurate preparation of stock and working solutions is critical for reproducible results. Tanzisertib is highly soluble in DMSO, which will serve as the vehicle for in vitro experiments. It is essential to minimize the final DMSO concentration in the cell culture medium to avoid solvent-induced cytotoxicity.

Materials:

  • Tanzisertib (CC-930) powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

  • Pipettes and sterile tips

Procedure:

  • Prepare a 10 mM Stock Solution:

    • Calculate the mass of Tanzisertib needed to prepare a 10 mM stock solution. (Molecular Weight = 448.44 g/mol ). For example, to make 1 mL of a 10 mM stock, weigh out 4.48 mg of Tanzisertib.

    • Under sterile conditions, add the appropriate volume of DMSO to the weighed Tanzisertib powder.

    • Vortex or sonicate briefly to ensure complete dissolution.[8]

  • Storage of Stock Solution:

    • Aliquot the 10 mM stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -80°C for long-term storage (up to 2 years).[10]

  • Preparation of Working Solutions:

    • On the day of the experiment, thaw an aliquot of the 10 mM stock solution.

    • Prepare serial dilutions of the stock solution in serum-free cell culture medium to achieve the desired final concentrations for treatment.

    • Crucial Note: The final concentration of DMSO in the cell culture medium should not exceed 0.1% to prevent solvent-related toxicity. Ensure the vehicle control wells receive the same final concentration of DMSO as the highest Tanzisertib concentration wells.

Protocol 2: Culture and Treatment of Primary Fibroblasts

Rationale: Primary fibroblasts have a limited lifespan in culture, so it is important to use them at a low passage number. Treatment with a pro-fibrotic agent like TGF-β1 is necessary to induce a fibrotic phenotype, which can then be targeted by Tanzisertib. Serum starvation prior to treatment can help to synchronize the cell cycle and reduce background signaling.

Materials:

  • Cryopreserved primary human fibroblasts (e.g., dermal, lung)

  • Fibroblast growth medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)

  • Phosphate-buffered saline (PBS), sterile

  • Trypsin-EDTA (0.25%)

  • Recombinant human TGF-β1

  • Tanzisertib working solutions

  • Cell culture plates (6-well, 24-well, or 96-well, depending on the downstream assay)

Procedure:

  • Thawing and Culturing Primary Fibroblasts:

    • Rapidly thaw a cryovial of primary fibroblasts in a 37°C water bath.

    • Transfer the cell suspension to a centrifuge tube containing pre-warmed fibroblast growth medium and centrifuge to pellet the cells.

    • Resuspend the cell pellet in fresh growth medium and seed into a T-75 flask.

    • Culture the cells at 37°C in a humidified incubator with 5% CO2.

    • Change the medium every 2-3 days and subculture the cells when they reach 80-90% confluency. Use cells at a low passage number (typically between 2 and 6) for all experiments.

  • Seeding for Experiments:

    • Trypsinize confluent fibroblasts and seed them into the appropriate cell culture plates at a density that will allow them to reach approximately 70-80% confluency at the time of treatment.

    • Allow the cells to adhere and grow for 24 hours.

  • Serum Starvation (Optional but Recommended):

    • Aspirate the growth medium and wash the cells once with sterile PBS.

    • Add serum-free medium to the cells and incubate for 12-24 hours.[11] This step helps to reduce basal levels of signaling pathway activation.

  • Tanzisertib Pre-treatment:

    • Prepare Tanzisertib working solutions in serum-free or low-serum (e.g., 0.5% FBS) medium.

    • Aspirate the starvation medium and add the Tanzisertib working solutions to the appropriate wells. A recommended starting concentration range to test is 0.1 µM to 10 µM.

    • Include a "Vehicle Control" group that receives medium with the same final concentration of DMSO as the highest Tanzisertib dose.

    • Incubate the cells with Tanzisertib for 1 hour at 37°C.[4]

  • TGF-β1 Stimulation:

    • Prepare a solution of TGF-β1 in the corresponding medium (containing either vehicle or Tanzisertib) at a final concentration of 5-10 ng/mL.

    • Add the TGF-β1 solution to all wells except for the "Unstimulated Control" group.

    • Incubate the cells for the desired duration, which will vary depending on the endpoint being measured (see protocols below).

    • Example Treatment Groups:

      • Unstimulated Control (Vehicle only)

      • TGF-β1 + Vehicle

      • TGF-β1 + Tanzisertib (Low Dose)

      • TGF-β1 + Tanzisertib (High Dose)

      • Tanzisertib alone (to assess effects independent of TGF-β1)

IV. Assessing the Effects of Tanzisertib: Downstream Assays

Protocol 3: Western Blot for Phospho-c-Jun

Rationale: This assay directly measures the inhibition of the JNK signaling pathway by assessing the phosphorylation status of its immediate downstream target, c-Jun. A reduction in the ratio of phosphorylated c-Jun (p-c-Jun) to total c-Jun indicates successful target engagement by Tanzisertib.

Treatment Duration: 30-60 minutes of TGF-β1 stimulation.[12]

Procedure:

  • Cell Lysis: After treatment, place the culture plate on ice, aspirate the medium, and wash the cells with ice-cold PBS. Add ice-cold RIPA buffer with protease and phosphatase inhibitors to each well, scrape the cells, and collect the lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein per lane on an SDS-polyacrylamide gel. Separate the proteins by electrophoresis and then transfer them to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against phospho-c-Jun (Ser63/73) overnight at 4°C.

    • Wash the membrane with TBST and then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Develop the blot using an enhanced chemiluminescence (ECL) substrate and image the bands.

  • Stripping and Re-probing: To normalize for protein loading, strip the membrane and re-probe with a primary antibody for total c-Jun and a loading control like GAPDH or β-actin.

  • Densitometry Analysis: Quantify the band intensities and calculate the ratio of p-c-Jun to total c-Jun for each sample.

Protocol 4: Quantitative PCR (qPCR) for Fibrotic Gene Expression

Rationale: This assay quantifies the mRNA levels of key fibrotic genes to determine if Tanzisertib can block their upregulation by TGF-β1. Key target genes include Collagen Type I Alpha 1 (COL1A1) and Fibronectin (FN1).[13][14][15]

Treatment Duration: 24-48 hours of TGF-β1 stimulation.

Procedure:

  • RNA Isolation: After treatment, lyse the cells directly in the culture wells using a lysis buffer from an RNA isolation kit (e.g., RNeasy Mini Kit, Qiagen).

  • RNA Quantification and Quality Check: Measure the RNA concentration and purity (A260/A280 ratio) using a spectrophotometer.

  • cDNA Synthesis: Reverse transcribe equal amounts of RNA into cDNA using a high-capacity cDNA reverse transcription kit.

  • qPCR:

    • Prepare the qPCR reaction mix containing cDNA, SYBR Green Master Mix, and forward and reverse primers for the target genes (COL1A1, FN1) and a housekeeping gene (e.g., GAPDH, ACTB).

    • Run the qPCR reaction on a real-time PCR system.

  • Data Analysis: Analyze the data using the ΔΔCt method to determine the fold change in gene expression relative to the unstimulated control, normalized to the housekeeping gene.

Protocol 5: Immunofluorescence for α-Smooth Muscle Actin (α-SMA)

Rationale: The expression of α-Smooth Muscle Actin (α-SMA) and its incorporation into stress fibers is a hallmark of myofibroblast differentiation.[16] This imaging-based assay provides a qualitative and quantitative assessment of this key fibrotic endpoint.

Treatment Duration: 48-72 hours of TGF-β1 stimulation.

Procedure:

  • Cell Culture on Coverslips: Seed and treat fibroblasts on sterile glass coverslips placed in 24-well plates.

  • Fixation and Permeabilization:

    • After treatment, wash the cells with PBS.

    • Fix the cells with 4% paraformaldehyde (PFA) for 15 minutes at room temperature.

    • Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

  • Immunostaining:

    • Block non-specific antibody binding with a blocking buffer (e.g., 1% BSA in PBS) for 1 hour.

    • Incubate with a primary antibody against α-SMA (e.g., mouse anti-α-SMA) overnight at 4°C.

    • Wash with PBS and then incubate with a fluorescently-labeled secondary antibody (e.g., goat anti-mouse Alexa Fluor 488) for 1 hour at room temperature in the dark.

    • Counterstain the nuclei with DAPI.

  • Imaging and Analysis:

    • Mount the coverslips on microscope slides.

    • Acquire images using a fluorescence microscope.

    • Analyze the images to assess the intensity of α-SMA staining and the organization of α-SMA into stress fibers. Quantification can be performed using software like ImageJ to measure the fluorescence intensity per cell.[17]

Protocol 6: Sircol Soluble Collagen Assay

Rationale: This colorimetric assay quantifies the amount of soluble collagen secreted by the fibroblasts into the culture medium. It provides a direct measure of a key functional output of activated myofibroblasts.

Treatment Duration: 48-72 hours of TGF-β1 stimulation.

Procedure:

  • Sample Collection: After the treatment period, carefully collect the cell culture supernatant from each well.

  • Assay Protocol:

    • Follow the manufacturer's instructions for the Sircol Soluble Collagen Assay kit.

    • Briefly, the protocol involves mixing the supernatant with the Sircol dye reagent, which specifically binds to collagen.[18][19]

    • The collagen-dye complex is then precipitated by centrifugation.[1][18]

    • The unbound dye is removed, and the pellet is resuspended in an alkali reagent.

    • The absorbance of the solution is read on a plate reader, and the collagen concentration is determined by comparison to a standard curve.

    • Note: It is important to be aware of potential interference from non-collagenous proteins, especially if the medium contains serum.[20] Running appropriate controls is essential.

V. Troubleshooting and Data Interpretation

Issue Potential Cause Recommendation
High background phosphorylation of c-Jun in control cells Incomplete serum starvation; high cell densityEnsure adequate serum starvation (12-24 hours); seed cells at a lower density.
No induction of fibrotic markers with TGF-β1 Low-activity TGF-β1; unresponsive primary cellsUse a fresh aliquot of TGF-β1 and test its activity; use low-passage fibroblasts.
Tanzisertib shows cytotoxicity Concentration is too high; high DMSO concentrationPerform a dose-response curve to determine the optimal non-toxic concentration; ensure final DMSO concentration is ≤ 0.1%.
High variability between replicates Inconsistent cell numbers; pipetting errorsEnsure accurate cell counting and seeding; use calibrated pipettes and proper technique.

Interpretation of Results:

  • A dose-dependent decrease in the p-c-Jun/total c-Jun ratio with Tanzisertib treatment confirms on-target activity.

  • A significant reduction in the TGF-β1-induced expression of COL1A1 and FN1 mRNA indicates inhibition of pro-fibrotic gene transcription.

  • Reduced α-SMA expression and stress fiber formation in Tanzisertib-treated cells demonstrate an inhibition of myofibroblast differentiation.

  • A decrease in soluble collagen in the supernatant of Tanzisertib-treated cultures confirms a functional anti-fibrotic effect.

VI. Conclusion

These application notes provide a robust framework for utilizing Tanzisertib as a tool to investigate the role of the JNK signaling pathway in primary fibroblast activation and fibrosis. By employing the detailed protocols for cell culture, treatment, and a multi-faceted panel of downstream assays, researchers can effectively evaluate the anti-fibrotic potential of Tanzisertib and gain deeper insights into the molecular mechanisms of fibrosis. The principles and methodologies described herein are adaptable and can serve as a foundation for the development of novel anti-fibrotic therapies.

References

  • The JNK Signaling Pathway in Inflammatory Skin Disorders and Cancer. PMC. Available from: [Link]

  • JNK inhibitor CC-930 reduces fibrosis in a murine model of Nf1-deficient fracture repair. Bone. 2025;191:117488.
  • Crosstalk between mitogen-activated protein kinase inhibitors and transforming growth factor-β signaling results in variable activation of human dermal fibroblasts. PMC. Available from: [Link]

  • An Update on the Correlation Between Neuroimmunomodulation, Photodynamic Therapy (PDT), and Wound Healing: The Role of Mast Cells. MDPI. Available from: [Link]

  • JNK and p38 Inhibitors Prevent Transforming Growth Factor-β1-Induced Myofibroblast Transdifferentiation in Human Graves' Orbital Fibroblasts. NIH. Available from: [Link]

  • Sircol Soluble Assay manual. Interchim. Available from: [Link]

  • Transforming Growth Factor-β1 (TGF-β1)-stimulated Fibroblast to Myofibroblast Differentiation Is Mediated by Hyaluronan (HA)-facilitated Epidermal Growth Factor Receptor (EGFR) and CD44 Co-localization in Lipid Rafts. PubMed Central. Available from: [Link]

  • Confocal immunofluorescence analysis of α-sma expression in NIH/3T3... ResearchGate. Available from: [Link]

  • Discovery of CC-930, an orally active anti-fibrotic JNK inhibitor. PubMed. Available from: [Link]

  • Fig. 4. Real time PCR of fibronectin (FN1), collagen I (COL1A1),... ResearchGate. Available from: [Link]

  • Western blot analysis of the JNK/c-Jun signaling pathway in PC12 cells.... ResearchGate. Available from: [Link]

  • Tanzisertib - Drug Targets, Indications, Patents. Patsnap Synapse. Available from: [Link]

  • The role of JNK signaling pathway in organ fibrosis. PubMed. Available from: [Link]

  • The effects of TGF-β receptor I inhibitors on myofibroblast differentiation and myotube formation. Frontiers. Available from: [Link]

  • Primary Human Fibroblasts in Culture Switch to a Myofibroblast-Like Phenotype Independently of TGF Beta. MDPI. Available from: [Link]

  • FAK Is Required for TGF -induced JNK Phosphorylation in Fibroblasts: Implications for Acquisition of a Matrix-remodeling Phenotype. Molecular Biology of the Cell (MBoC). Available from: [Link]

  • A. Real Time PCR analysis of COL1A1 and FN1 expression by normal dermal... ResearchGate. Available from: [Link]

  • Inhibition of JNK Signaling Overcomes Cancer-Associated Fibroblast-Mediated Immunosuppression and Enhances the Efficacy of Immunotherapy in Bladder Cancer. AACR Journals. Available from: [Link]

  • Protocol for Emulate Organ-Chips: Immunofluorescence Staining of Alpha Smooth Muscle Actin. Emulate Bio. Available from: [Link]

  • JNK Signaling as a Key Modulator of Soft Connective Tissue Physiology, Pathology, and Healing. PubMed Central. Available from: [Link]

  • How I should use the TGF-beta receptor 1 antibody to treat fibroblasts? ResearchGate. Available from: [Link]

  • LB down regulated the expression of p-JNK in TGF-β1-stimulated... ResearchGate. Available from: [Link]

  • Sircol. Biocolor. Available from: [Link]

  • Activin B Regulates Fibroblasts to Promote Granulation Tissue Formation and Angiogenesis During Murine Skin-Wound Healing via the JNK/ERK Signaling Pathway. MDPI. Available from: [Link]

  • Inhibition of basal and transforming growth factor-beta-induced stimulation of COL1A1 transcription by the DNA intercalators, mitoxantrone and WP631, in cultured human dermal fibroblasts. PubMed. Available from: [Link]

  • Altered Expression of Fibronectin and Collagens I and IV in Multiple Myeloma and Monoclonal Gammopathy of Undetermined Significance. PMC. Available from: [Link]

  • COL1A1 expression induced by overexpression of both a 15-amino acid peptide from the fibrinogen domain of tenascin-X and integrin α11 in LX-2 cells. Spandidos Publications. Available from: [Link]

  • Galunisertib Exerts Antifibrotic Effects on TGF-β-Induced Fibroproliferative Dermal Fibroblasts. MDPI. Available from: [Link]

  • Response of Fibroblasts to Transforming Growth Factor-β1 on Two-Dimensional and in Three-Dimensional Hyaluronan Hydrogels. NIH. Available from: [Link]

  • Primary antibodies against mouse p-JNK and JNK for WB? ResearchGate. Available from: [Link]

  • How do can I quantify alpha - smooth muscle actin expression in myofibroblasts through fluorescence microscopy? ResearchGate. Available from: [Link]

  • Sircol - INSOLUBLE Collagen Assay. Biocolor. Available from: [Link]

  • FAK Is Required for TGFβ-induced JNK Phosphorylation in Fibroblasts: Implications for Acquisition of a Matrix-remodeling Phenotype. PMC. Available from: [Link]

  • (PDF) Protein kinase B inhibitors enhance the sensitivity of translocated promoter region–fibroblast growth factor receptor 1 cells to fibroblast growth factor receptor 1 inhibitor-induced apoptosis. ResearchGate. Available from: [Link]

  • α-Smooth Muscle Actin Is Crucial for Focal Adhesion Maturation in Myofibroblasts. Molecular Biology of the Cell (MBoC). Available from: [Link]

  • Disruption of Basal JNK Activity Differentially Affects Key Fibroblast Functions Important for Wound Healing. PubMed. Available from: [Link]

  • Myofibroblast specific targeting approaches to improve fibrosis treatment. PMC. Available from: [Link]

  • Real Time PCR analysis of COL1A1, COL1A2, COL2A1, Fibronectin(FN),... ResearchGate. Available from: [Link]

  • Manipulating mitochondrial pyruvate carrier function causes metabolic remodeling in corneal myofibroblasts that ameliorates fibrosis. PMC. Available from: [Link]

  • Alpha-Smooth Muscle Actin Expression Upregulates Fibroblast Contractile Activity. PMC. Available from: [Link]

  • Essential modification of the Sircol Collagen Assay for the accurate quantification of collagen content in complex protein solutions | Request PDF. ResearchGate. Available from: [Link]

  • TGF-beta induces fibroblast activation protein expression; fibroblast activation protein expression increases the proliferation, adhesion, and migration of HO-8910PM [corrected]. ResearchGate. Available from: [Link]

  • Fibroblasts Attenuate Anti-Tumor Drug Efficacy in Tumor Cells via Paracrine Interactions with Tumor Cells in 3D Plexiform Neurofibroma Cultures. MDPI. Available from: [Link]

  • Has anyone used the kinase inhibitor JNK-IN-8 to successfully and selectively inhibit JNK in cultured cells? ResearchGate. Available from: [Link]

Sources

Method

Application Note: In Vivo Evaluation of CC-930 (Tanzisertib) in Bleomycin-Induced Pulmonary Fibrosis

Executive Summary & Mechanism of Action CC-930 (Tanzisertib) is a potent, orally active, second-generation c-Jun N-terminal kinase (JNK) inhibitor with high selectivity for JNK1 and JNK2 isoforms. While clinical developm...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Mechanism of Action

CC-930 (Tanzisertib) is a potent, orally active, second-generation c-Jun N-terminal kinase (JNK) inhibitor with high selectivity for JNK1 and JNK2 isoforms. While clinical development for Idiopathic Pulmonary Fibrosis (IPF) was halted due to hepatotoxicity, CC-930 remains a gold-standard tool compound for validating JNK pathway involvement in preclinical fibrosis models.

Mechanistic Rationale

The JNK pathway is a critical downstream effector of TGF-


1 signaling , the master regulator of fibrosis.
  • Profibrotic Signaling: TGF-

    
    1 activates TAK1, which phosphorylates JNK.
    
  • Transcriptional Activation: Activated JNK phosphorylates c-Jun, forming the AP-1 transcription factor complex.

  • ** ECM Deposition:** AP-1 drives the transcription of profibrotic genes, including COL1A1 (Collagen I), FN1 (Fibronectin), and MMP7.

In the Bleomycin model, CC-930 acts by intercepting this signaling cascade, reducing fibroblast-to-myofibroblast transition (FMT) and extracellular matrix accumulation.

Graphviz Diagram 1: JNK Signaling in Fibrosis

JNK_Pathway TGFb TGF-β1 (Pro-Fibrotic Stimulus) Receptor TGFβR I/II TGFb->Receptor TAK1 TAK1 (MAP3K7) Receptor->TAK1 JNK JNK1 / JNK2 (Target of CC-930) TAK1->JNK cJun p-c-Jun JNK->cJun Phosphorylation AP1 AP-1 Complex cJun->AP1 Fibrosis Fibrosis Genes (Col1a1, MMP7, FN1) AP1->Fibrosis Transcription CC930 CC-930 (Tanzisertib) CC930->JNK Inhibits

Caption: CC-930 intercepts TGF-β signaling at the JNK node, preventing c-Jun phosphorylation and subsequent fibrotic gene transcription.

Experimental Design Strategy

Model Selection: Bleomycin-Induced Fibrosis

The intratracheal (IT) or intranasal (IN) Bleomycin challenge is the industry standard.

  • Challenge Agent: Bleomycin Sulfate (clinical grade preferred).

  • Route: Intratracheal (IT) instillation is preferred over Intranasal (IN) for consistent dosing and reduced variability in lung distribution.

  • Dose: 1.5 – 2.5 U/kg (approx. 1.0 – 2.0 mg/kg). Note: Titrate each batch of Bleomycin to achieve ~20% mortality and robust fibrosis in vehicle controls.

Dosing Regimen: Prophylactic vs. Therapeutic

To mimic the clinical setting, a therapeutic dosing regimen is strongly recommended.

  • Prophylactic (Day 0-21): Drug starts same day as Bleomycin. Use: Determining if the pathway is essential for disease initiation.

  • Therapeutic (Day 7-21): Drug starts after inflammation peaks and fibrosis begins. Use: Determining if the drug can halt or reverse established disease (Translational Standard).

Formulation & Dosing Protocol

A. Vehicle Preparation

CC-930 is a lipophilic small molecule. It requires a suspension vehicle for oral gavage. Standard Vehicle: 0.5% Carboxymethylcellulose (CMC) + 0.25% Tween 80 in sterile water.

Preparation Steps:

  • Heat 100 mL of sterile water to ~60°C.

  • Slowly add 0.5 g of Sodium CMC (medium viscosity) while stirring vigorously to prevent clumping.

  • Add 0.25 mL of Tween 80.

  • Stir until clear and homogenous. Allow to cool to room temperature.

  • Filter sterilize (0.22 µm) if storing for >1 week. Store at 4°C.

B. CC-930 Suspension Preparation
  • Target Concentration: For a 100 mg/kg dose in a 25g mouse (dosing volume 10 mL/kg), you need a 10 mg/mL suspension.

  • Procedure:

    • Weigh the required amount of CC-930 powder.

    • Add a small volume of the Vehicle (wetting step) and grind with a mortar/pestle or vortex heavily to create a smooth paste.

    • Gradually add the remaining Vehicle to reach final volume.

    • Critical: Vortex immediately before every dosing. The compound will settle.

C. Recommended Dosing Groups
GroupNChallengeTreatmentDoseRouteFrequency
1 8-10SalineVehicle-POBID
2 12BleomycinVehicle-POBID
3 12BleomycinCC-930 (Low)50 mg/kgPOBID
4 12BleomycinCC-930 (High)150 mg/kgPOBID
5 12BleomycinNintedanib*60 mg/kgPOQD

*Positive Control (Nintedanib or Pirfenidone) is mandatory for study validity. Note: BID (Twice Daily) dosing is recommended for CC-930 in mice to maintain target coverage, although QD (Once Daily) has shown efficacy at higher doses (150-200 mg/kg).

Step-by-Step Workflow

Graphviz Diagram 2: Experimental Timeline

Timeline d0 Day 0 Bleomycin Challenge (IT Instillation) d0_7 Day 0-7 Inflammatory Phase (No Dosing) d0->d0_7 d7 Day 7 Randomization & Start Dosing d0_7->d7 d7_21 Day 7-21 Fibrotic Phase (CC-930 PO BID) d7->d7_21 d21 Day 21 Sacrifice & Harvest d7_21->d21

Caption: Therapeutic dosing initiates on Day 7 to target established fibrosis, avoiding interference with the initial inflammatory response.

Detailed Protocol Steps

Phase 1: Induction (Day 0)

  • Anesthetize mouse (Isoflurane).

  • Suspend mouse on intubation stand.

  • Instill Bleomycin (50 µL volume) intratracheally via catheter.

  • Monitor recovery until conscious.

Phase 2: Treatment (Day 7 - 21)

  • Randomization (Day 7): Weigh all mice. Exclude mice with >20% weight loss (humane endpoint). Randomize remaining mice into groups to ensure equal average body weights.

  • Dosing: Administer CC-930 via oral gavage (PO) twice daily (8 hours apart).

    • Technique: Use a flexible plastic gavage needle (feeding tube) to minimize esophageal trauma over 14 days of dosing.

  • Monitoring: Daily body weights. Observe for respiratory distress (hunching, ruffled fur).

Phase 3: Harvest (Day 21)

  • Euthanize via overdose of pentobarbital or CO2.

  • BALF Collection (Optional): Lavage lungs with PBS to count inflammatory cells.

  • Lung Perfusion: Perfuse right ventricle with PBS to remove blood.

  • Tissue Processing:

    • Left Lobe: Fix in 10% Neutral Buffered Formalin (for Histology).

    • Right Lobes: Snap freeze in liquid nitrogen (for Hydroxyproline/RNA).

  • Safety Check: Collect liver tissue/serum to assess ALT/AST levels (CC-930 toxicity check).

Data Analysis & Expected Results

Primary Endpoints
EndpointMethodExpected CC-930 Effect
Ashcroft Score H&E / Masson's Trichrome StainingReduction in fibrotic score (Scale 0-8). Target: ~30-50% reduction vs Vehicle.
Hydroxyproline Colorimetric AssayQuantitative reduction in total lung collagen content.
Biomarkers qPCR / ELISADownregulation of MMP-7, SP-D, and Col1a1.
Troubleshooting & Quality Control
  • Self-Validation: If the Vehicle group does not show significant fibrosis (Ashcroft < 3 or <50% increase in Hydroxyproline vs Saline), the study is invalid .

  • Toxicity Warning: CC-930 can cause liver enzyme elevation.[1] If mice in the High Dose (150 mg/kg) group show excessive weight loss (>15% vs Vehicle) or jaundice, reduce dose to 100 mg/kg.

  • Solubility: If CC-930 clumps in the vehicle, increase Tween 80 concentration to 0.5% or sonicate the suspension.

References

  • Van der Velden, J. L., et al. (2016).[2] "JNK inhibition reduces lung remodeling and pulmonary fibrotic systemic markers." Clinical and Translational Medicine, 5(1): 36.

    • Key Insight: Describes CC-930 effects on MMP-7 and collagen in preclinical models and human clinical trials.[3]

  • Chakraborty, S., et al. (2017). "JNK signaling in interstitial lung disease." Current Opinion in Pulmonary Medicine, 23(5).

    • Key Insight: Reviews the mechanistic basis for JNK inhibitors in fibrosis.
  • MedChemExpress. "Tanzisertib (CC-930) Product Information."

    • Key Insight: Confirms in vivo efficacy range (10-150 mg/kg)
  • Jenkins, R. G., et al. (2017). "An Official American Thoracic Society Workshop Report: Use of Animal Models for the Preclinical Assessment of Potential Therapies for Pulmonary Fibrosis." American Journal of Respiratory Cell and Molecular Biology, 56(5).

    • Key Insight: The authoritative guide on conducting the Bleomycin model correctly (timing, endpoints).

Sources

Application

High-Performance Stock Solution Preparation: CC-930 (Tanzisertib)

Executive Summary Reproducibility in pharmacological assays hinges on the integrity of the initial stock solution. CC-930 (Tanzisertib) is a potent, orally active inhibitor of the c-Jun N-terminal kinase (JNK) isoforms (...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Reproducibility in pharmacological assays hinges on the integrity of the initial stock solution. CC-930 (Tanzisertib) is a potent, orally active inhibitor of the c-Jun N-terminal kinase (JNK) isoforms (JNK1/2/3).[1] While highly effective in fibrotic and inflammatory models, its hydrophobic nature requires precise solvation techniques to prevent micro-precipitation—a common source of "silent" experimental failure where the effective concentration drops below the calculated value.

This guide provides a rigorous, self-validating protocol for preparing, storing, and handling CC-930 stock solutions in Dimethyl Sulfoxide (DMSO), ensuring maximum biological activity and data consistency.

Physicochemical Profile

Understanding the physical constraints of the molecule is the first step in assay design.

PropertySpecification
Compound Name CC-930 (Tanzisertib)
CAS Number 899805-25-5
Molecular Formula C₂₁H₂₃F₃N₆O
Molecular Weight 448.44 g/mol
Target JNK1, JNK2, JNK3
Solubility (DMSO) ≥ 50 mg/mL (approx. 111 mM)
Solubility (Water) Insoluble (requires organic co-solvent)
Appearance Off-white to yellow solid

Materials & Equipment Standards

To maintain Trustworthiness and Integrity , use only materials that prevent contamination and degradation.

  • Solvent: Anhydrous DMSO (≥99.9%), sterile-filtered.

    • Expert Insight: DMSO is highly hygroscopic.[2] It absorbs water from the atmosphere, which decreases the solubility of hydrophobic drugs like CC-930 and causes gradual precipitation over time. Always use fresh or single-use aliquots of DMSO.

  • Vials: Amber borosilicate glass vials with Teflon-lined caps.

    • Reasoning: Plasticizers in standard polypropylene tubes can leach into DMSO; amber glass protects from potential photodegradation.

  • Gas Phase: Nitrogen or Argon gas (optional but recommended for long-term storage) to displace oxygen and moisture.

Protocol: Preparation of Stock Solution (10 mM)

This protocol targets a 10 mM stock concentration, a standard starting point for most in vitro IC50 assays, allowing for 1000x dilution to reach typical working ranges (1–10 µM) with 0.1% DMSO final concentration.

Step 1: Molar Calculations

Before opening the vial, calculate the required volume of DMSO. Do not rely on the "nominal" weight on the vendor label; always weigh the solid if high precision is required, or add solvent based on the vendor's specific batch weight.

Formula:



Example: To prepare 10 mM (0.01 M) stock from 5 mg of CC-930:



Step 2: Solvation Workflow
  • Equilibration: Allow the vial of CC-930 to reach room temperature before opening.

    • Causality: Opening a cold vial in humid air causes condensation inside, introducing water that aids degradation.

  • Solvent Addition: Add the calculated volume of Anhydrous DMSO to the vial.

  • Dissolution: Vortex vigorously for 30–60 seconds. If particulates persist, sonicate in a water bath at 37°C for 5 minutes.

    • Check: Hold the vial up to a light source. The solution must be perfectly clear. Any turbidity indicates incomplete dissolution.

  • Sterilization (Optional): If using for long-term cell culture, filter through a 0.2 µm PTFE (hydrophobic) syringe filter. Do not use Nylon or Cellulose Acetate as they may bind the drug.

Visualization: Stock Preparation Workflow

StockPrep Start Solid CC-930 (Store Desiccated) Equilibrate Equilibrate to RT (Prevent Condensation) Start->Equilibrate Weigh Weigh / Calculate DMSO Volume Equilibrate->Weigh AddSolvent Add Anhydrous DMSO (Target: 10 mM) Weigh->AddSolvent Mix Vortex & Sonicate (Ensure Clarity) AddSolvent->Mix QC Visual Inspection (Turbidity Check) Mix->QC QC->Mix Fail (Precipitate) Aliquot Aliquot into Amber Glass Vials QC->Aliquot Pass Store Store at -80°C (Long Term) Aliquot->Store

Figure 1: Step-by-step workflow for preparing a stable CC-930 stock solution.

Storage & Handling Protocols

Stability is a function of temperature and freeze-thaw cycles.[3] CC-930 is chemically stable but physically prone to precipitation if moisture enters the DMSO.

Storage ConditionStability EstimateRecommendation
Room Temp (25°C) < 24 HoursUse immediately for experiments.
-20°C 1–3 MonthsAcceptable for active use.
-80°C 6–12 MonthsOptimal for long-term banking.

The "Golden Rule" of Aliquoting: Never refreeze the main stock bottle. Prepare single-use aliquots (e.g., 20–50 µL) immediately after solvation.

  • Dispense stock into small amber glass vials or high-quality polypropylene PCR tubes (if glass is unavailable).

  • Seal tightly (Parafilm recommended for long storage).

  • Thaw only once. Discard unused thawed material.

Biological Context: The JNK Pathway

CC-930 acts by competing for the ATP binding site of JNK kinases.[4] In cellular assays, it prevents the phosphorylation of c-Jun, thereby inhibiting AP-1 mediated transcription of pro-fibrotic and inflammatory genes.

Experimental Design Note: When diluting the DMSO stock into aqueous culture media, ensure the final DMSO concentration is < 0.5% (ideally 0.1%) to avoid solvent toxicity, which can mimic JNK inhibition effects.

Visualization: JNK Signaling & CC-930 Inhibition

JNKPathway Stress Cellular Stress (UV, Cytokines, GF) MAP3K MAP3Ks (ASK1, TAK1) Stress->MAP3K MKK MKK4 / MKK7 MAP3K->MKK JNK JNK1 / JNK2 / JNK3 (Target) MKK->JNK Phosphorylation cJun c-Jun (Phosphorylation) JNK->cJun Phosphorylation CC930 CC-930 (Inhibitor) CC930->JNK Inhibits ATP Binding AP1 AP-1 Complex cJun->AP1 GeneExp Fibrosis & Inflammation Gene Expression AP1->GeneExp

Figure 2: Mechanism of Action. CC-930 blocks JNK activity, preventing downstream c-Jun phosphorylation.

Quality Control & Troubleshooting

Self-Validation Check: Before treating cells, perform a "Mock Dilution":

  • Pipette 1 µL of stock into 1 mL of culture media (1:1000 dilution).

  • Vortex and wait 15 minutes.

  • Inspect under a microscope (10x/20x).

    • Pass: Solution is clear.

    • Fail: Crystalline needles or "oily" drops visible. This indicates the compound has crashed out; the effective dose is unknown.

Troubleshooting Table:

IssuePossible CauseSolution
Precipitate in Thawed Stock DMSO absorbed water (hygroscopic).Warm to 37°C and sonicate. If it fails, discard and make fresh with new anhydrous DMSO.
Cytotoxicity in Controls DMSO concentration > 0.5%.Reduce final DMSO % or include a vehicle-only control to normalize data.
Inconsistent IC50 Data Serial dilution errors or precipitation.Perform serial dilutions in DMSO first, then transfer to media (keep solvent % constant).

References

  • Plantevin-Krenitsky, V., et al. (2012). Discovery of CC-930, an orally active anti-fibrotic JNK inhibitor. Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

CC-930 Technical Support Center: Navigating Aqueous Solubility Challenges

Welcome to the comprehensive technical support guide for CC-930 (Tanzisertib). This resource is designed for researchers, scientists, and drug development professionals to proactively address and troubleshoot the solubil...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the comprehensive technical support guide for CC-930 (Tanzisertib). This resource is designed for researchers, scientists, and drug development professionals to proactively address and troubleshoot the solubility challenges of CC-930 in aqueous buffers. As a potent and selective JNK inhibitor, precise and consistent preparation of CC-930 solutions is paramount for obtaining reliable and reproducible experimental results.[1][2][3] This guide provides in-depth, experience-driven advice and detailed protocols to ensure the successful integration of CC-930 into your research workflows.

Frequently Asked Questions (FAQs)

Here we address the most common initial questions regarding the handling and solubility of CC-930.

Q1: What are the basic solubility properties of CC-930?

A1: CC-930 is a hydrophobic molecule.[4] It is readily soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and 1M Hydrochloric Acid (HCl).[1][3] However, it is insoluble in water and ethanol.[5] This solubility profile is critical to consider when preparing stock solutions and subsequent dilutions into aqueous experimental media.

Q2: Why does my CC-930 precipitate when I dilute my DMSO stock solution in my aqueous buffer or cell culture medium?

A2: This is a common phenomenon known as "solvent shock." When a concentrated solution of a hydrophobic compound in an organic solvent like DMSO is rapidly introduced into an aqueous environment, the compound's local concentration can exceed its solubility limit in the mixed solvent system, leading to precipitation.[6] The dramatic change in solvent polarity from DMSO to the aqueous buffer reduces the ability of the solvent to keep the hydrophobic CC-930 molecules in solution.

Q3: What is the maximum recommended final concentration of DMSO in my in vitro assay?

A3: High concentrations of DMSO can be toxic to cells and may interfere with the activity of enzymes or other biological molecules.[7] It is crucial to keep the final concentration of DMSO in your assay as low as possible, typically below 0.5%, and to include a vehicle control (your assay buffer or medium with the same final DMSO concentration) in all experiments to account for any solvent effects.[7]

Q4: How should I store my CC-930 stock solutions?

A4: CC-930 powder should be stored at -20°C for long-term stability (up to 3 years).[1] Once dissolved in a solvent like DMSO, the stock solution should be stored at -80°C for up to one year or at -20°C for up to one month.[5] To maintain the integrity of the stock solution, it is advisable to prepare small aliquots to avoid repeated freeze-thaw cycles.[7]

Troubleshooting Guide: Common Solubility Issues and Solutions

This section provides a systematic approach to identifying and resolving common solubility problems encountered during experiments with CC-930.

Issue 1: Precipitate Formation Immediately Upon Dilution
  • Cause: This is a classic case of solvent shock, where the concentration of CC-930 in the final aqueous solution exceeds its solubility limit.

  • Solution Workflow:

    start Precipitate observed upon dilution step1 Decrease Final Concentration of CC-930 start->step1 Primary Action step2 Perform Serial Dilutions in 100% DMSO First step1->step2 If precipitation persists step3 Add CC-930 Solution to Buffer Slowly with Vortexing step2->step3 Best Practice step4 Consider Solubility-Enhancing Excipients step3->step4 Advanced Strategy end Clear Solution Achieved step4->end

[8][9][10]

Issue 2: Solution Appears Cloudy or Hazy
  • Cause: This may indicate the formation of very fine, colloidal precipitates or that the compound is on the verge of precipitating.

  • Solutions:

    • Sonication: Briefly sonicate the solution in a water bath. This can sometimes help to break up small aggregates and improve dissolution.

    • Gentle Warming: Gently warm the solution (e.g., to 37°C). While some sources suggest warming can aid solubility, be cautious as elevated temperatures can also degrade the compound or affect the stability of other components in your assay. [11] * pH Adjustment: The solubility of many small molecules is pH-dependent. While specific data for CC-930's pH-solubility profile in various buffers is not readily available, it is known to be highly soluble in 1M HCl, suggesting that its solubility may be higher at acidic pH. [1][3]If your experimental system allows, you could test the solubility in buffers with slightly different pH values. However, ensure the chosen pH is compatible with your biological system.

Issue 3: Precipitate Forms Over Time During Incubation
  • Cause: The compound may be slowly coming out of solution due to temperature changes, interactions with components in the medium (e.g., proteins in serum), or changes in pH due to cellular metabolism. [6]* Solutions:

    • Re-evaluate Final Concentration: The working concentration may be too close to the solubility limit, and slight fluctuations in conditions during the experiment are enough to cause precipitation. Try working at a slightly lower concentration.

    • Reduce Serum Concentration: If using a serum-containing medium, consider reducing the serum percentage or using a serum-free medium if your cells can tolerate it, as CC-930 might be binding to serum proteins and precipitating.

    • Use a More Robust Buffer: If you suspect pH changes are the culprit, ensure your medium has a strong buffering capacity (e.g., HEPES).

Experimental Protocols

Protocol 1: Preparation of a 10 mM CC-930 Stock Solution in DMSO
  • Weighing the Compound: Accurately weigh out the desired amount of CC-930 powder (Molecular Weight: 448.44 g/mol ) in a sterile microcentrifuge tube. [12]2. Adding DMSO: Add the appropriate volume of anhydrous, high-purity DMSO to achieve a 10 mM concentration. For example, to prepare 1 ml of a 10 mM stock solution, dissolve 4.48 mg of CC-930 in 1 ml of DMSO.

  • Dissolution: Vortex the solution thoroughly until all the solid is completely dissolved. Gentle warming or brief sonication can be used to aid dissolution if necessary.

  • Storage: Aliquot the stock solution into smaller volumes in tightly sealed, low-protein-binding tubes and store at -80°C.

Protocol 2: Preparing Working Dilutions for In Vitro Assays

This protocol is designed to minimize precipitation when diluting the DMSO stock into an aqueous buffer.

cluster_0 Step 1: Serial Dilution in 100% DMSO cluster_1 Step 2: Final Dilution in Aqueous Buffer stock 10 mM Stock in 100% DMSO intermediate1 1 mM in 100% DMSO stock->intermediate1 1:10 dilution intermediate2 100 µM in 100% DMSO intermediate1->intermediate2 1:10 dilution final1 10 µM in Aqueous Buffer (e.g., 1 µL of 1 mM stock into 99 µL buffer) intermediate1->final1 Final Dilution final2 1 µM in Aqueous Buffer (e.g., 1 µL of 100 µM stock into 99 µL buffer) intermediate2->final2 Final Dilution

Caption: Workflow for preparing working dilutions of CC-930.

  • Prepare Intermediate Stocks in DMSO: Based on your required final concentrations, prepare a series of intermediate dilutions of your 10 mM stock solution in 100% DMSO. For example, to get a 10 µM final concentration with 0.1% DMSO, you would first prepare a 10 mM stock, then a 1 mM intermediate stock in 100% DMSO.

  • Final Dilution in Aqueous Buffer: Add a small volume of the appropriate intermediate DMSO stock to your pre-warmed aqueous buffer or cell culture medium while vortexing. For instance, to make a 10 µM final solution, add 1 µL of a 1 mM intermediate stock to 99 µL of your aqueous buffer. This will result in a final DMSO concentration of 1%. Adjust the dilution factor to achieve your desired final DMSO concentration (e.g., for 0.1% DMSO, add 1 µL of a 10 mM stock to 999 µL of buffer to get a 10 µM final concentration).

Data Summary: CC-930 Solubility

Solvent/SystemSolubilityReference
DMSO≥ 33 mg/mL (~73.6 mM)[1]
1M HCl100 mg/mL (~223 mM)[1]
WaterInsoluble[5]
EthanolInsoluble[5]

References

  • Developing pH-Modulated Spray Dried Amorphous Solid Dispersion of Candesartan Cilexetil with Enhanced In Vitro and In Vivo Performance. (n.d.). MDPI. Retrieved January 30, 2026, from [Link]

  • Solubility, pH-Solubility Profile, pH-Rate Profile, and Kinetic Stability of the Tyrosine Kinase Inhibitor, Alectinib - PMC. (n.d.). NIH. Retrieved January 30, 2026, from [Link]

  • Discovery of CC-930, an orally active anti-fibrotic JNK inhibitor. (2012). PubMed. Retrieved January 30, 2026, from [Link]

  • Effect of buffer salts on physical stability of lyophilized and spray-dried protein formulations containing bovine serum albumin and trehalose - PMC. (n.d.). NIH. Retrieved January 30, 2026, from [Link]

  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC. (n.d.). NIH. Retrieved January 30, 2026, from [Link]

  • Water-Based Pharmacophore Modeling in Kinase Inhibitor Design: A Case Study on Fyn and Lyn Protein Kinases. (n.d.). NIH. Retrieved January 30, 2026, from [Link]

  • How do I create serial dilutions of a pure compound (that was dissolved in 100%DMSO) while maintaining a 0.1% DMSO concentration in each solution? (n.d.). ResearchGate. Retrieved January 30, 2026, from [Link]

  • General advice on elements precipitating out of solution/media when autoclaved? (n.d.). ResearchGate. Retrieved January 30, 2026, from [Link]

  • CC-930. (n.d.). PubChem. Retrieved January 30, 2026, from [Link]

  • shiyunliu-battery/Iontech: Open-Source Battery Monitoring & Modeling Resources. (n.d.). GitHub. Retrieved January 30, 2026, from [Link]

  • Enhancing the Water Solubility and Efficacy of Anticancer Drugs Using Hydroxypropyl-β-Cyclodextrin. (n.d.). MDPI. Retrieved January 30, 2026, from [Link]

  • Pharmaceutical salts of small molecule drugs: opportunities and challenges. (n.d.). Taylor & Francis Online. Retrieved January 30, 2026, from [Link]

  • Real-Time Monitoring of Secondary Mineral Precipitation During CO2–H2O–Rock Interactions Under High Temperature and Pressure Using Fiber Optic Scale Sensors. (n.d.). MDPI. Retrieved January 30, 2026, from [Link]

  • Step-by-Step Guide to Kinase Inhibitor Development. (n.d.). Reaction Biology. Retrieved January 30, 2026, from [Link]

  • Physical Stability of Salts of Weak Bases in the Solid-State. (n.d.). ResearchGate. Retrieved January 30, 2026, from [Link]

  • Preparation of NH2-POSS/SiO2 Composite and Investigation of the Thermal Decomposition Kinetics of Its Coating. (n.d.). ACS Publications. Retrieved January 30, 2026, from [Link]

  • A Novel Concept of Tissue Micro-Instability as the Underlying Mechanism of Osteophytosis in Human Knee Osteoarthritis. (n.d.). MDPI. Retrieved January 30, 2026, from [Link]

  • In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs. (n.d.). Frontiers. Retrieved January 30, 2026, from [Link]

  • How to make serial dilution, if the compound is soluble only in DMSO? (n.d.). ResearchGate. Retrieved January 30, 2026, from [Link]

  • Benzene. (n.d.). Wikipedia. Retrieved January 30, 2026, from [Link]

  • Serially diluting compounds while keeping DMSO concentration the same. (n.d.). Protocol Online. Retrieved January 30, 2026, from [Link]

  • Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. (n.d.). SciSpace. Retrieved January 30, 2026, from [Link]

  • Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC. (n.d.). NIH. Retrieved January 30, 2026, from [Link]

  • Deconvoluting the effects of buffer salt concentration in hydrophilic interaction chromatography on a zwitterionic stationary phase. (n.d.). DOI. Retrieved January 30, 2026, from [Link]

  • International Journal of Newgen Research in Pharmacy & Healthcare. (n.d.). ijnprh.com. Retrieved January 30, 2026, from [Link]

  • Ligand serial dilution. (n.d.). NanoTemper Technologies. Retrieved January 30, 2026, from [Link]

  • Sustainability in the Healthcare Sector: Nearly Zero-Energy Building Strategies for Hospitals. (n.d.). MDPI. Retrieved January 30, 2026, from [Link]

  • Hydrophobic and polar interactions of FDA-approved small protein kinase inhibitors with their target enzymes. (n.d.). ResearchGate. Retrieved January 30, 2026, from [Link]

  • Overcoming the solubility crisis: a solvent-free method to enhance drug bioavailability. (n.d.). EurekAlert!. Retrieved January 30, 2026, from [Link]

  • JCB 4DX Price in India 2026. (n.d.). Infra Junction. Retrieved January 30, 2026, from [Link]

  • High-Resolution German IP Security Cameras. (n.d.). MOBOTIX. Retrieved January 30, 2026, from [Link]

Sources

Optimization

Tanzisertib Technical Support Center: Navigating Potential Off-Target Effects in Cellular Assays

Welcome to the technical support center for Tanzisertib (CC-930). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting assistance and address frequent...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Tanzisertib (CC-930). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting assistance and address frequently asked questions regarding the potential off-target effects of this potent c-Jun N-terminal kinase (JNK) inhibitor. As a tool compound, understanding its complete cellular activity profile is paramount for accurate data interpretation. This document provides insights grounded in field-proven experience to help you navigate unexpected experimental outcomes.

Introduction to Tanzisertib and Off-Target Considerations

Tanzisertib is a first-generation, orally active inhibitor of c-Jun N-terminal kinases (JNKs), with a notable bias towards JNK2.[1][2] It competitively binds to the ATP-binding pocket of JNKs, thereby inhibiting the phosphorylation of downstream substrates like c-Jun.[3] JNKs are key players in cellular responses to stress, inflammation, apoptosis, and tissue remodeling.[2][4][5] While investigated for conditions like idiopathic pulmonary fibrosis and discoid lupus erythematosus, its clinical development was halted due to an unfavorable benefit/risk profile, including observations of hepatic toxicity.[1][2][6][7]

For researchers using Tanzisertib in preclinical studies, it is crucial to be aware of its known off-target activities to avoid misinterpretation of results. Off-target effects arise when a compound interacts with proteins other than its intended target, a common phenomenon with ATP-competitive kinase inhibitors due to the conserved nature of the ATP-binding site across the kinome.[8][9][10]

Frequently Asked Questions (FAQs) and Troubleshooting Guides

Q1: I'm observing effects on cell proliferation and survival at concentrations where I expect specific JNK inhibition. Could this be an off-target effect?

A1: Yes, this is a distinct possibility. While JNK signaling is involved in cell fate decisions, Tanzisertib has known off-target activity against kinases that are central to cell proliferation and survival pathways, most notably the Epidermal Growth Factor Receptor (EGFR).[3]

  • Expert Insight: EGFR is a receptor tyrosine kinase that, upon activation, initiates multiple downstream signaling cascades, including the Ras/Raf/MEK/ERK and PI3K/Akt pathways, which are critical for cell growth and survival.[11] Unintended inhibition of EGFR by Tanzisertib could lead to cytostatic or cytotoxic effects that might be erroneously attributed solely to JNK inhibition.

Troubleshooting Steps:

  • Confirm On-Target JNK Inhibition:

    • Perform a dose-response experiment and analyze the phosphorylation of a direct JNK substrate, such as c-Jun (at Ser63/73), via Western blot. This will establish the concentration range for effective JNK inhibition in your specific cell system.

  • Investigate EGFR Pathway Activity:

    • At the effective JNK inhibitory concentrations, assess the phosphorylation status of EGFR (e.g., at Tyr1068) and its downstream effectors like ERK1/2 (at Thr202/Tyr204) and Akt (at Ser473). A decrease in the phosphorylation of these proteins would suggest an off-target effect on the EGFR pathway.

  • Use a Structurally Unrelated JNK Inhibitor:

    • To confirm that the observed phenotype is due to JNK inhibition, repeat the experiment with a different, structurally unrelated JNK inhibitor (e.g., SP600125). If the phenotype is not replicated, it is more likely an off-target effect of Tanzisertib.[9]

Summary of Known Tanzisertib Kinase Activities:

TargetIC50 (nM)Pathway ImplicationReference
JNK27Primary Target[12]
JNK36Primary Target[12]
JNK161Primary Target[12]
EGFR 380 Off-Target [3][12]
ERK1 480 Off-Target [12]
p38α 3400 Off-Target [12]
Q2: My results show a decrease in inflammatory cytokine production, but I'm unsure if this is solely a JNK-mediated effect. How can I dissect this?

A2: This is an excellent question. JNK is a well-established regulator of inflammatory gene expression.[2] However, other MAPK pathways, such as those involving p38 and ERK, also play significant roles in inflammation.[13] Given that Tanzisertib can inhibit ERK1 and p38α at higher concentrations, it's important to delineate the contributions of each pathway.[12]

Experimental Workflow for Pathway Deconvolution:

G cluster_0 Experimental Setup cluster_1 Analysis cluster_2 Interpretation A Treat cells with a dose-range of Tanzisertib B Stimulate with an inflammatory agent (e.g., LPS, TNF-α) A->B C Measure cytokine production (e.g., IL-6, TNF-α) via ELISA B->C D Analyze phosphorylation of key pathway proteins via Western Blot B->D E p-c-Jun (JNK activity) D->E F p-p38 (p38 activity) D->F G p-ERK1/2 (ERK activity) D->G H Correlate cytokine inhibition with the IC50 for each kinase I If cytokine inhibition occurs at concentrations that only inhibit JNK, the effect is likely on-target. H->I J If inhibition requires higher concentrations that also affect p38/ERK, off-target effects are contributing. H->J

Caption: Workflow for dissecting on- and off-target anti-inflammatory effects.

Q3: I'm seeing unexpected changes in cell morphology and adhesion. Is this a known effect of Tanzisertib?

A3: While not a widely reported off-target effect in the context of specific kinase screening, changes in cell morphology and adhesion can be influenced by the inhibition of Rho-associated coiled-coil containing protein kinases (ROCK). Although Tanzisertib is not a primary ROCK inhibitor, some kinase inhibitors can exhibit polypharmacology.[14] ROCK signaling is crucial for regulating the actin cytoskeleton, stress fiber formation, and focal adhesions.[15][16]

  • Expert Insight: It's also possible that the observed morphological changes are a downstream consequence of inhibiting the primary JNK target or the known off-targets (EGFR, ERK, p38). For instance, EGFR signaling can influence cell adhesion and migration.

Troubleshooting Protocol:

  • Visualize the Actin Cytoskeleton:

    • Objective: To determine if there are significant alterations in actin stress fibers.

    • Method:

      • Plate cells on glass coverslips and treat with Tanzisertib at the working concentration.

      • Fix the cells with 4% paraformaldehyde.

      • Permeabilize with 0.1% Triton X-100.

      • Stain for F-actin using fluorescently-labeled phalloidin (e.g., Phalloidin-iFluor 488).

      • Counterstain nuclei with DAPI.

      • Image using fluorescence microscopy.

    • Expected Outcome: A loss of well-defined stress fibers could indicate interference with pathways regulating the cytoskeleton.

  • Assess ROCK Pathway Activity:

    • Objective: To check for direct or indirect inhibition of the ROCK signaling pathway.

    • Method:

      • Treat cells with Tanzisertib.

      • Prepare cell lysates.

      • Perform a Western blot for phosphorylated Myosin Light Chain 2 (p-MLC2), a key downstream substrate of ROCK.

    • Interpretation: A decrease in p-MLC2 levels would suggest an effect on the ROCK pathway.

  • Control with a Specific ROCK Inhibitor:

    • Use a well-characterized ROCK inhibitor (e.g., Y-27632) as a positive control to compare the morphological phenotype.[16][17] If the changes induced by Tanzisertib are dissimilar, the effect is likely independent of ROCK inhibition.

Signaling Pathway Overview:

G cluster_JNK On-Target Pathway cluster_EGFR Off-Target Pathway 1 cluster_MAPK Off-Target Pathway 2 JNK JNK cJun c-Jun JNK->cJun phosphorylates Phenotype Phenotype cJun->Phenotype Cellular Response (Apoptosis, Inflammation, Proliferation) EGFR EGFR Ras Ras/Raf/MEK/ERK EGFR->Ras PI3K PI3K/Akt EGFR->PI3K Ras->Phenotype Cellular Response (Apoptosis, Inflammation, Proliferation) PI3K->Phenotype Cellular Response (Apoptosis, Inflammation, Proliferation) p38 p38α ERK ERK1 Tanzisertib Tanzisertib Tanzisertib->JNK Inhibits (High Affinity) Tanzisertib->EGFR Inhibits (Lower Affinity) Tanzisertib->p38 Inhibits (Lower Affinity) Tanzisertib->ERK Inhibits (Lower Affinity)

Caption: On- and potential off-target pathways of Tanzisertib.

Best Practices for Using Tanzisertib in Cellular Experiments

  • Perform Dose-Response Curves: Always determine the optimal concentration of Tanzisertib in your specific cell line or primary cell type by performing a dose-response curve and measuring the inhibition of c-Jun phosphorylation.

  • Use the Lowest Effective Concentration: To minimize off-target effects, use the lowest concentration of Tanzisertib that gives you the desired level of on-target JNK inhibition.

  • Employ Control Compounds: As mentioned, using a structurally unrelated inhibitor for the same target is a robust method to validate that the observed biological effect is due to the inhibition of the intended target.[9]

  • Consider Cell-Based Target Engagement Assays: Modern techniques like the NanoBRET assay can be used to measure compound binding to specific kinases within intact cells, providing a more physiologically relevant measure of selectivity than traditional biochemical assays.[18][19]

  • Stay Informed: Regularly review the literature for new studies on Tanzisertib and other JNK inhibitors, as our understanding of their selectivity and potential off-target effects is continually evolving.

By rigorously validating your experimental system and remaining cognizant of Tanzisertib's known off-target profile, you can generate more reliable and interpretable data.

References

  • Patsnap. (n.d.). Tanzisertib - Drug Targets, Indications, Patents - Patsnap Synapse. Retrieved from [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). tanzisertib. Retrieved from [Link]

  • Honjo, M., & Tanihara, H. (2018). Rho-Kinase/ROCK as a Potential Drug Target for Vitreoretinal Diseases. Journal of Ophthalmology, 2018, 8374673. [Link]

  • Vera, L., et al. (2014). Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. BMC Systems Biology, 8, 6. [Link]

  • Pinilla-Ibarz, J., et al. (2014). Off-Target Effects of BCR-ABL and JAK2 Inhibitors. Current Oncology Reports, 16(1), 363. [Link]

  • Lu, Z., et al. (2023). Exploring the Role of ROCK Inhibition in Corneal Edema Through Crosstalk Between Epithelial and Endothelial Cells. Investigative Ophthalmology & Visual Science, 64(11), 22. [Link]

  • BioWorld. (2013). Tanzisertib proves to be well tolerated in vivo but clinical results lead to discontinuation. Retrieved from [Link]

  • Kahook, M. Y. (2020). Reticular Bullous Epithelial Edema With ROCK Inhibitor Therapy. Cybersight. [Link]

  • Lee, J. K., et al. (2021). A Perspective on the Development of c-Jun N-terminal Kinase Inhibitors as Therapeutics for Alzheimer's Disease: Investigating Structure through Docking Studies. Molecules, 26(11), 3379. [Link]

  • Tocchetti, C. G., et al. (2014). Intracellular Signaling Pathways Mediating Tyrosine Kinase Inhibitor Cardiotoxicity. Journal of the American College of Cardiology, 63(13), 1293-1301. [Link]

  • Das, S., et al. (2025). Aurora Kinase A inhibitor alisertib failed to exert its efficacy on TNBC cells due to consequential enrichment of polyploid giant cancer cells (PGCCs). Journal of Cancer Research and Clinical Oncology. [Link]

  • Georg, G. I., & Roth, B. L. (2024). Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors. Journal of Medicinal Chemistry. [Link]

  • Defnet, A. M., et al. (2020). Kinase inhibitors in the treatment of obstructive pulmonary diseases. Current Opinion in Pharmacology, 51, 1-14. [Link]

  • AdisInsight. (2019). Tanzisertib. Retrieved from [Link]

  • Dunn Hoffman, K. K., et al. (2025). Cellular Selectivity Analyses Reveal Distinguishing Profiles for Type II Kinase Inhibitors. bioRxiv. [Link]

  • LaBarge, W., et al. (2019). Disruption of embryonic ROCK signaling reproduces the sarcomeric phenotype of hypertrophic cardiomyopathy. JCI Insight, 4(5), e125959. [Link]

  • Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats. Retrieved from [Link]

  • Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Retrieved from [Link]

  • Nambiar, P., et al. (2023). Phase 2, Double-Blind, Placebo-controlled Trial of a c-Jun N-Terminal Kinase Inhibitor in Idiopathic Pulmonary Fibrosis. American Journal of Respiratory and Critical Care Medicine, 208(9), 978-987. [Link]

  • ClinicalTrials.gov. (n.d.). The Effect of Topical Rho-kinase Inhibitors on Corneas of Patients With Fuchs Endothelial Corneal Dystrophy. Retrieved from [Link]

  • Klaeger, S., et al. (2014). Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors. ACS Chemical Biology, 9(12), 2687–2697. [Link]

  • Anastassiadis, T., et al. (2011). Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity. Nature Biotechnology, 29(11), 1039–1045. [Link]

Sources

Troubleshooting

CC-930 (Tanzisertib) Technical Support Center

Advanced Troubleshooting & Experimental Optimization Guide Status: Active Subject: Interpreting Inconsistent Results with JNK Inhibitor CC-930 Target Audience: Assay Development Scientists, Pharmacologists, Fibrosis Rese...

Author: BenchChem Technical Support Team. Date: February 2026

Advanced Troubleshooting & Experimental Optimization Guide

Status: Active Subject: Interpreting Inconsistent Results with JNK Inhibitor CC-930 Target Audience: Assay Development Scientists, Pharmacologists, Fibrosis Researchers[1]

Executive Summary: The "Inconsistency" Paradox

CC-930 (Tanzisertib) is a potent, ATP-competitive inhibitor of JNK1, JNK2, and JNK3.[1][2] While highly selective, users frequently report "inconsistent" data, specifically: "I treated my cells with CC-930, but JNK phosphorylation increased." [1]

This is not a drug failure; it is a mechanistic feature of ATP-competitive JNK inhibitors.[1] This guide addresses this biological feedback loop, solubility artifacts, and isoform-specific nuances to help you validate your data.

The Biological Mechanism: The Feedback Loop

The Issue: You observe maintained or elevated levels of phospho-JNK (p-JNK) on Western blots after treatment, leading to the conclusion that the inhibitor is inactive. The Reality: CC-930 binds the ATP pocket of JNK.[3] It prevents JNK from phosphorylating its downstream substrates (e.g., c-Jun), but it does not prevent upstream kinases (MKK4/7) from phosphorylating JNK itself.[1] In fact, by blocking downstream signaling, CC-930 disrupts a negative feedback loop, causing upstream kinases to hyper-phosphorylate JNK.[1]

Validation Rule: Never use p-JNK as a readout for CC-930 efficacy. Always measure the substrate: phospho-c-Jun (Ser63/73).

Visualization: The JNK Feedback Paradox

The following diagram illustrates why p-JNK accumulates while downstream signaling is blocked.

JNK_Feedback_Paradox cluster_upstream Upstream Activators GrowthFactors Growth Factors / Stress MAP3K MAP3Ks (e.g., ASK1, TAK1) GrowthFactors->MAP3K MKK MKK4 / MKK7 MAP3K->MKK JNK JNK Protein (Target) MKK->JNK Phosphorylation (p-JNK INCREASES) cJun c-Jun (Substrate) JNK->cJun Blocked by CC-930 CC930 CC-930 (Inhibitor) CC930->JNK Binds ATP Pocket cJun->MAP3K Negative Feedback (Lost due to Inhibition) GeneExp Fibrosis Genes (Col1a1, MMP7) cJun->GeneExp

Caption: Figure 1: The JNK Inhibition Paradox. CC-930 blocks the transfer of phosphate to c-Jun (green path broken). Consequently, the negative feedback loop (dashed green line) is severed, causing upstream MKKs to continuously phosphorylate JNK (red arrow), resulting in high p-JNK levels despite effective inhibition.[1]

Technical Troubleshooting: Solubility & Handling

The Issue: Variable IC50 values or "dead" wells in cell-based assays. The Cause: CC-930 is lipophilic. Direct addition of high-concentration DMSO stocks into aqueous media causes microprecipitation, which is often invisible to the naked eye but reduces bioavailability.

Protocol: Stepwise Dilution (The "Intermediate" Method)

Do not spike 10 mM DMSO stock directly into 10 mL of media.

StepActionSolvent SystemConcentration
1. Stock Prep Dissolve powder100% DMSO10 mM
2.[1] Intermediate Dilute Stock 1:10Culture Media (or PBS)1 mM (10% DMSO)
3. Working Dilute Intermediate 1:1000Culture Media1 µM (0.01% DMSO)

Key Check: Ensure the intermediate solution is vortexed immediately. If a cloudy precipitate forms at Step 2 that does not redissolve, sonicate for 5 minutes at 37°C.

Experimental Validation Protocols

A. Western Blotting: The "Substrate Standard"

To confirm CC-930 activity, you must assess the ratio of p-c-Jun to Total c-Jun.

Reagents Required:

  • Primary Antibody 1: Phospho-c-Jun (Ser63) or (Ser73).[1]

  • Primary Antibody 2: Total c-Jun (Essential loading control).[1]

  • Stimulant: TGF-β1 (10 ng/mL) or PMA (for acute activation).[1]

Workflow:

  • Pre-incubation: Treat cells (e.g., fibroblasts, PBMCs) with CC-930 for 1 hour prior to stimulation.[1]

  • Stimulation: Add TGF-β1.[1][4][5]

  • Lysis Time:

    • For p-c-Jun: Lyse at 30–60 minutes post-stimulation.

    • Note: Waiting 24 hours (common for fibrosis markers) is too late to see peak phosphorylation inhibition.[1]

  • Lysis Buffer: Must contain phosphatase inhibitors (NaF, Na3VO4) to preserve the transient phosphorylation signal.[1]

B. Fibrosis Functional Assays: Timeline Management

Inconsistency often stems from measuring the wrong marker at the wrong time.

BiomarkerBiological ProcessOptimal Readout TimeAssay Type
p-c-Jun Signaling Activation30 - 60 minsWestern / ELISA
c-Jun mRNA Transcription2 - 4 hoursqPCR
Col1a1 / FN1 Gene Expression24 hoursqPCR
α-SMA Protein Translation48 - 72 hoursWestern / IF
Soluble Collagen ECM Deposition5 - 7 DaysSircol / Hydroxyproline

Frequently Asked Questions (FAQ)

Q: I see inhibition of JNK1 and JNK2, but my fibrosis model isn't responding. Why? A: CC-930 has a slight bias toward JNK2 (IC50 ~7 nM) over JNK1 (IC50 ~61 nM).[1] However, recent literature suggests JNK1 is the primary driver of TGF-β1-induced epithelial-to-mesenchymal transition (EMT) and profibrotic gene expression.[1] If you are using a low dose (<100 nM), you might be inhibiting JNK2 effectively while leaving JNK1 partially active.[1] Consider dose-titration up to 1 µM to ensure JNK1 coverage.[1]

Q: Can I use CC-930 for long-term (2-week) culture models? A: Yes, but stability is a factor. While CC-930 is chemically stable, cellular metabolism (CYP3A4) can degrade it.[1] For experiments >48 hours, replenish the media with fresh compound every 2 days.

Q: My cells look unhealthy at 10 µM. Is this off-target toxicity? A: Likely.[1] While CC-930 is selective against most kinases, it does inhibit EGFR (IC50 ~380 nM) at higher concentrations.[1][6] If your cell type relies on EGF signaling for survival, doses >1 µM may cause confounding toxicity.[1] Stick to the 0.1 µM – 1 µM window for optimal specificity.

References

  • Plantevin Krenitsky, V., et al. (2012).[1][7] Discovery of CC-930, an orally active anti-fibrotic JNK inhibitor.[7][8] Bioorganic & Medicinal Chemistry Letters, 22(3), 1433-1438.[1][7]

  • van der Velden, J. L., et al. (2016).[1][8] JNK inhibition reduces lung remodeling and pulmonary fibrotic systemic markers.[1][8] Clinical and Translational Medicine, 5(1), 36.

  • Reich, K., et al. (2012).[1] A Phase II double-blind, placebo-controlled study of the efficacy and safety of CC-930 in subjects with discoid lupus erythematosus. Journal of Investigative Dermatology.

  • Bennett, B. L., et al. (2001).[1] SP600125, an anthrapyrazolone inhibitor of Jun N-terminal kinase.[1] Proceedings of the National Academy of Sciences, 98(24), 13681-13686.[1] (Reference for JNK feedback mechanisms). [1]

Sources

Optimization

Technical Support Center: CC-930 (Tanzisertib) Optimization Guide

Welcome to the Kinase Inhibitor Application Support Center. Subject: Optimizing CC-930 Incubation Time for Maximal JNK Inhibition Ticket ID: JNK-OPT-930 Assigned Specialist: Dr.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Kinase Inhibitor Application Support Center. Subject: Optimizing CC-930 Incubation Time for Maximal JNK Inhibition Ticket ID: JNK-OPT-930 Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary

You are likely experiencing variability in your CC-930 (Tanzisertib) data because c-Jun N-terminal Kinase (JNK) signaling is highly dynamic and subject to rapid feedback loops.

The Critical Insight: CC-930 is an ATP-competitive inhibitor . Its efficacy is time-dependent not just regarding duration, but sequence. Merely adding the drug alongside your stimulus (e.g., TNF


, TGF

) will result in suboptimal inhibition due to competition with high intracellular ATP concentrations. Furthermore, relying on phospho-JNK (p-JNK) levels as a readout often leads to false negatives due to the "JNK Feedback Paradox."

This guide structures the troubleshooting and optimization process into three technical modules.

Module 1: The Mechanism & The "Feedback Paradox"

Q: Why do my western blots show increased p-JNK levels after treating with CC-930?

A: This is the most common support ticket we receive. You are observing the JNK Feedback Paradox .

CC-930 binds to the ATP pocket of JNK1/2/3, preventing it from phosphorylating downstream targets like c-Jun. However, active JNK also phosphorylates upstream kinases (like MKK4/7 or MEKK1) to turn off the pathway (a negative feedback loop).

When you inhibit JNK catalytic activity with CC-930:

  • Downstream: c-Jun phosphorylation (Ser63/73) decreases (Desired Effect).

  • Upstream: The negative feedback loop is broken. Upstream kinases (MKK4/7) become hyper-active and continue to phosphorylate JNK.

  • Result: You see a massive accumulation of p-JNK (Thr183/Tyr185), even though the kinase is functionally dead.

Diagnostic Rule: Never use p-JNK as a readout for CC-930 efficacy. Always use p-c-Jun (Ser63/73).

Visualizing the Feedback Paradox

JNK_Feedback_Paradox Stimulus Stimulus (TGF-b / TNF-a) MAP3K MAP3Ks (MEKK1/ASK1) Stimulus->MAP3K MKK MKK4 / MKK7 MAP3K->MKK JNK JNK1/2/3 (Inactive) MKK->JNK Phosphorylation pJNK p-JNK (Phosphorylated) JNK->pJNK Activation pJNK->MAP3K Normal Negative Feedback (LOST during Inhibition) cJun c-Jun pJNK->cJun Blocked by CC-930 CC930 CC-930 (Inhibitor) CC930->pJNK Competes with ATP pcJun p-c-Jun (Ser63/73)

Figure 1: The JNK Feedback Paradox. CC-930 blocks downstream signaling (p-c-Jun) but disrupts the negative feedback loop, causing upstream kinases to hyper-phosphorylate JNK.

Module 2: The "Pre-Incubation" Protocol

Q: What is the optimal incubation timeline for maximal inhibition?

A: You must separate Target Engagement (Pre-incubation) from Pathway Stimulation .

Because CC-930 competes with ATP (which is present at high millimolar concentrations in the cell), giving the drug a "head start" allows it to occupy the JNK ATP-binding pocket before the kinase undergoes the conformational change induced by activation.

Recommended Workflow: The 30-Minute Rule
StepActionDurationTechnical Rationale
1 Serum Starvation 12-24 hrsSynchronizes the cell cycle and lowers basal JNK activity (reduces background noise).
2 Pre-Incubation 30-60 min CRITICAL: Add CC-930 (0.1 - 1.0 µM) before the stimulus. Allows equilibrium binding in the ATP pocket.
3 Stimulation 30 min - 4 hrsAdd TNF

, LPS, or Anisomycin. Do not wash out CC-930; keep it in the media.
4 Harvest --Lysis for Western Blot (p-c-Jun) or RNA extraction.
Incubation Time vs. Readout Matrix
Readout TypeOptimal CC-930 IncubationTarget MarkerNotes
Proximal Signaling 1 - 2 Hoursp-c-Jun (Ser63/73)Best for calculating IC50.
Gene Transcription 6 - 12 HoursAP-1 Target GenesmRNA levels of MMP1, TIMP1, COL1A1.
Phenotype 24 - 72 HoursFibrosis / ApoptosisCollagen deposition or Caspase cleavage. Note: Refresh media + drug every 24h.
Visual Workflow

Optimization_Workflow cluster_critical Critical Window Seed 1. Seed Cells (Day 0) Starve 2. Serum Starve (Overnight) Seed->Starve PreInc 3. PRE-INCUBATION (CC-930) 30-60 Mins Starve->PreInc Stim 4. Add Stimulus (Do not wash) PreInc->Stim Lysis 5. Lysis/Harvest (1-4 Hours) Stim->Lysis

Figure 2: The "Pre-Incubation" Protocol. The 30-60 minute window prior to stimulation is the single most important factor for consistent IC50 data.

Module 3: Troubleshooting & FAQs

Q: I am seeing precipitation when I add CC-930 to the media. Is my concentration too high?

  • Root Cause: CC-930 is hydrophobic. Adding a high-concentration DMSO stock directly to aqueous media can cause "crashing out."

  • Solution: Perform a serial dilution in DMSO first, then an intermediate dilution in warm media (without serum) before adding to the cells. Ensure final DMSO concentration is <0.5%.

Q: My IC50 is 1.0 µM, but the literature says 60 nM. Why the discrepancy?

  • Root Cause 1 (ATP Competition): Biochemical assays (cell-free) use low ATP, yielding low IC50s (6-60 nM). Cellular assays have high ATP (~1-5 mM), shifting the curve rightward. A cellular IC50 of 0.5 - 1.0 µM is normal for CC-930.

  • Root Cause 2 (Washout): Did you wash the cells after pre-incubation? CC-930 is a reversible inhibitor. If you wash it out before adding the stimulus, it will dissociate, and JNK activity will recover.

Q: Can I keep CC-930 on cells for 72 hours for a fibrosis assay?

  • Analysis: Yes, but stability is a factor.

  • Metabolism: CC-930 is metabolized by CYP3A4 and AKR1C enzymes [3]. In metabolically active cells (like hepatocytes), the effective concentration drops over time.

  • Protocol Adjustment: For experiments >24 hours, replace the media with fresh compound daily to maintain inhibitory pressure.

References
  • Discovery and Properties of CC-930: Plantevin Krenitsky, V., et al. (2012).[1][2] "Discovery of CC-930, an orally active anti-fibrotic JNK inhibitor."[2] Bioorganic & Medicinal Chemistry Letters, 22(3), 1433-1438.

  • JNK Pathway Feedback Mechanisms: Ventura, J. J., et al. (2006). "Chemical genetic analysis of the time course of activation of c-Jun N-terminal kinase." Molecular Cell, 21(5), 701-710.

  • Metabolism of Tanzisertib (CC-930): Zhang, K., et al. (2015). "In vitro metabolism of a novel JNK inhibitor tanzisertib: interspecies differences in oxido-reduction and characterization of enzymes involved in metabolism." Xenobiotica, 45(6), 471-482.

  • CC-930 Data Sheet & IC50 Values: Selleck Chemicals. "Tanzisertib (CC-930) Chemical Properties and Biological Activity."

Sources

Troubleshooting

Technical Support Center: CC-930 (Tanzisertib) in Cell Culture

[1] Introduction: The Hydrophobic Challenge CC-930 (Tanzisertib) is a potent, selective, and orally active inhibitor of c-Jun N-terminal kinase (JNK) , with high affinity for JNK1, JNK2, and JNK3 isoforms.[1][2] While ch...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Introduction: The Hydrophobic Challenge

CC-930 (Tanzisertib) is a potent, selective, and orally active inhibitor of c-Jun N-terminal kinase (JNK) , with high affinity for JNK1, JNK2, and JNK3 isoforms.[1][2] While chemically robust in solid form, its application in cell culture is frequently compromised not by chemical degradation, but by physical instability (precipitation) .

CC-930 is highly hydrophobic. The most common user error is "shock precipitation"—where the compound crystallizes immediately upon contact with aqueous media, reducing the effective concentration and leading to false-negative results. This guide provides protocols to maintain CC-930 in solution and verify its biological activity.

Module 1: Solubilization & Stock Preparation

FAQ: Dissolution Dynamics

Q: Can I dissolve CC-930 directly in cell culture media or PBS? A: No. CC-930 is practically insoluble in water. You must create a primary stock solution in DMSO (Dimethyl Sulfoxide) . Attempting to dissolve directly in aqueous buffers will result in a suspension, not a solution, preventing cellular uptake.

Q: What is the maximum solubility? A:

Solvent Max Solubility Storage Stability
DMSO ~250 mg/mL (557 mM) 1 Year @ -80°C
Ethanol < 1 mg/mL (Poor) Not Recommended

| Water/PBS | Insoluble | N/A |

Protocol: The "Sandwich" Dilution Method

Use this protocol to prevent "crashing out" when dosing cells.

The Science: Adding a high-concentration DMSO stock (e.g., 10 mM) directly to a well of media causes a local region of high hydrophobicity to instantly become aqueous. This "shock" forces the drug to crystallize before it can disperse.[3]

Step-by-Step:

  • Prepare Stock: Dissolve CC-930 powder in high-quality (cell culture grade) DMSO to create a 10 mM master stock. Aliquot and store at -80°C.

  • Intermediate Dilution (The Critical Step):

    • Do not pipette 1 µL of stock directly into 1 mL of media.

    • Instead, prepare a 10x or 100x intermediate in culture media without serum (or with reduced serum) in a separate sterile tube.

    • Example: To achieve 1 µM final concentration in 2 mL media:

      • Dilute 10 mM stock 1:1000 into 1 mL of pre-warmed media (Result: 10 µM).

      • Vortex immediately and vigorously for 10 seconds.

      • Inspect for turbidity (cloudiness). If clear, proceed.

  • Final Dosing: Add the intermediate solution to your cell culture wells to reach the final 1 µM concentration.

Module 2: Stability in Culture Media

FAQ: Chemical vs. Physical Stability

Q: What is the half-life of CC-930 in DMEM/RPMI at 37°C? A: Chemically, CC-930 is stable in neutral pH media for >48 hours . However, the effective half-life is often shorter due to:

  • Precipitation: Micro-crystals settle over time (2-6 hours), reducing free drug levels.

  • Serum Binding: JNK inhibitors are often highly protein-bound (98%+). High FBS concentrations (10-20%) can act as a "sink," lowering the free fraction available to enter the cell.

Q: I see crystals in my dish after 24 hours. Is the experiment ruined? A: Likely, yes. Crystals indicate the dissolved concentration dropped below the therapeutic threshold.

  • Correction: Lower the working concentration or increase the frequency of media changes (e.g., refresh media with drug every 12 hours).

Troubleshooting: Loss of Potency
ObservationProbable CauseCorrective Action
IC50 is higher (worse) than literature Drug precipitated upon addition.Use the "Sandwich" dilution method (Module 1).
High well-to-well variability Inconsistent pipetting of viscous DMSO.Use reverse pipetting for DMSO stocks; pre-mix in media before adding to wells.
No JNK inhibition observed High Serum Binding.Reduce FBS to 1-5% during the drug treatment window (if cells tolerate).

Module 3: Mechanism & Validation

Visualizing the Pathway

To confirm CC-930 activity, you must assay the correct downstream target. CC-930 inhibits JNK, which prevents the phosphorylation of c-Jun .[4][1][5][6]

  • Positive Control: Anisomycin or UV radiation (induces JNK).

  • Readout: Western blot for p-c-Jun (Ser63/73) . Do not just measure total JNK, as the drug inhibits activity, not expression.

JNK_Pathway Stress Cellular Stress (UV, LPS, Cytokines) MAP3K MAP3K (ASK1, MEKK1) Stress->MAP3K MKK MKK4 / MKK7 MAP3K->MKK JNK JNK1 / 2 / 3 (Target) MKK->JNK Phosphorylation cJun c-Jun (Transcription Factor) JNK->cJun Phosphorylation (Ser63/73) Response Fibrosis / Inflammation (AP-1 Activation) cJun->Response CC930 CC-930 (Tanzisertib) CC930->JNK Inhibition

Figure 1: Mechanism of Action. CC-930 intercepts the signaling cascade by competitively binding to the ATP pocket of JNK1/2/3, preventing the phosphorylation of c-Jun.

Module 4: Self-Validating Protocol (The "Solubility Check")

Before committing precious cells to an experiment, validate your media formulation.

  • Mock Prep: Prepare your intended highest concentration of CC-930 in a clear tube containing your exact media (with serum).

  • Incubation: Incubate at 37°C for 4 hours (typical experiment start window).

  • The Light Test: Hold the tube up to a bright light source against a dark background.

    • Clear: Soluble.[7][8][9][10]

    • Hazy/Milky: Micro-precipitation (Fail).

    • Visible Flakes: Major precipitation (Fail).

  • Microscopy: Place 100 µL in a 96-well plate and view under 20x phase contrast. Look for birefringent (glowing) needles or debris. If present, the drug is not bioavailable.

References

  • Plantevin Krenitsky, V., et al. (2012).[11] "Discovery of CC-930, an orally active anti-fibrotic JNK inhibitor."[9][11] Bioorganic & Medicinal Chemistry Letters, 22(3), 1433-1438.[11]

  • SelleckChem. "Tanzisertib (CC-930) Datasheet & Solubility Data." Selleck Chemicals.

  • MedChemExpress. "Tanzisertib (CC-930) Product Information." MedChemExpress.

  • Reich, N., et al. (2018). "JNK inhibitors: Chemical strategies and therapeutic applications." Journal of Medicinal Chemistry. (General reference for kinase inhibitor solubility issues).

Sources

Optimization

selecting the right concentration of CC-930 to avoid toxicity

Technical Support Center: CC-930 (Tanzisertib) Guide: Establishing an Optimal and Non-Toxic Concentration for In Vitro Studies Welcome to the technical support guide for CC-930. As a Senior Application Scientist, my goal...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: CC-930 (Tanzisertib)

Guide: Establishing an Optimal and Non-Toxic Concentration for In Vitro Studies

Welcome to the technical support guide for CC-930. As a Senior Application Scientist, my goal is to provide you with the technical insights and practical methodologies required to successfully utilize this potent JNK inhibitor in your research. This guide is structured to move from foundational knowledge of CC-930's mechanism to a robust experimental framework for determining its ideal concentration, helping you avoid the critical pitfall of cellular toxicity that can confound experimental results.

Section 1: Foundational Knowledge - Mechanism & Known Toxicities

A thorough understanding of a compound's mechanism and its clinical history is the first step in designing a successful experiment. It provides the causal framework for every choice you make at the bench.

FAQ 1: What is the primary mechanism of action for CC-930?

CC-930, also known as Tanzisertib, is a potent and selective, ATP-competitive inhibitor of c-Jun N-terminal kinases (JNK).[1][2][3] It shows a preference for the JNK2 isoform.[4][5] JNKs are a family of stress-activated protein kinases that play a crucial role in translating extracellular stimuli into cellular responses, including inflammation, apoptosis, and fibrosis.[2] By inhibiting JNK, CC-930 blocks the phosphorylation of downstream targets like the transcription factor c-Jun, thereby mitigating pro-fibrotic and inflammatory signaling pathways.[2][6]

JNK_Pathway cluster_input Inputs cluster_pathway Signaling Cascade cluster_output Outputs Stress Stress Stimuli (e.g., TGF-β, Cytokines) JNK JNK (JNK1/2/3) Stress->JNK cJun c-Jun JNK->cJun Phosphorylation Response Cellular Response (e.g., Collagen Production, Inflammation, Apoptosis) cJun->Response CC930 CC-930 CC930->JNK Inhibition

Caption: Simplified JNK signaling pathway and the inhibitory action of CC-930.

FAQ 2: What is the known clinical toxicity of CC-930, and why is it relevant for my in vitro work?

The clinical development of CC-930 for idiopathic pulmonary fibrosis (IPF) was discontinued.[4] In a Phase II study, chronic dosing at 100 mg twice daily was associated with elevations in liver enzymes (ALT and AST), a key indicator of hepatotoxicity.[4][6]

Expert Insight: This clinical finding is a critical piece of data. It strongly suggests an inherent potential for off-target effects or metabolite-driven toxicity, particularly in metabolically active cells like hepatocytes. Therefore, even in non-liver cell lines, it is imperative to establish a therapeutic window where you observe on-target JNK inhibition without inducing broader cellular stress or cytotoxicity that could be linked to these underlying liabilities.

FAQ 3: What are the key in vitro potency values for CC-930?

Understanding the potency of CC-930 against its intended targets is essential for designing a dose-response experiment. These values represent the concentration required for target engagement.

ParameterJNK1JNK2JNK3Off-Target (EGFR)
IC₅₀ 61 nM5 nM5 nM>50% inhibition @ 3 µM
Kᵢ 44 nM6.2 nM--

Data compiled from multiple sources.[2][3]

Note: The IC₅₀ (half-maximal inhibitory concentration) indicates the concentration of CC-930 needed to inhibit 50% of the kinase activity. The Kᵢ (inhibition constant) is a measure of binding affinity. The significant inhibition of EGFR at 3 µM highlights a potential off-target activity at higher concentrations.[2]

Section 2: Experimental Workflow for Determining the Optimal Concentration

The following four-step workflow provides a self-validating system to determine a concentration range for CC-930 that is both effective and non-toxic in your specific cellular model.

Workflow cluster_analysis Analysis start Start: Define Cell Model & Endpoints step1 Step 1: Preliminary Range-Finding (Broad Dose-Response, e.g., 1 nM to 50 µM) start->step1 step2 Step 2: Assess Target Engagement (Measure p-c-Jun levels via Western Blot) step1->step2 step3 Step 3: Assess General Cytotoxicity (Measure Cell Viability via MTS/LDH Assay) step1->step3 calc_ic50 Determine IC₅₀ (Effective Concentration) step2->calc_ic50 calc_cc50 Determine CC₅₀ (Cytotoxic Concentration) step3->calc_cc50 step4 Step 4: Data Analysis & Interpretation calc_ti Calculate In Vitro Therapeutic Index (TI = CC₅₀ / IC₅₀) calc_ic50->calc_ti calc_cc50->calc_ti end_node Select Optimal Concentration Range (Maximize TI) calc_ti->end_node

Caption: A systematic workflow for defining the optimal CC-930 concentration.

Step 1: Preliminary Range Finding

Before committing to extensive experiments, a preliminary dose-response study is crucial. For a novel compound in your specific cell line, it is advisable to test a wide range of concentrations.[7]

  • Recommendation: Use a half-log dilution series spanning from 1 nM to 50 µM. This broad range will likely capture the full dose-response curve, from no effect to target saturation and potential toxicity.

Step 2 (Protocol): Assessing Target Engagement (p-c-Jun Inhibition)

This step validates that CC-930 is active in your system and determines the concentration range for effective JNK inhibition (the IC₅₀).

  • Cell Seeding: Plate your cells at a density that ensures they are in a logarithmic growth phase (e.g., 70-80% confluency) at the time of treatment.

  • Stimulation (if necessary): If your cell model has low basal JNK activity, stimulate the pathway with an appropriate agonist (e.g., TGF-β, Anisomycin, or UV radiation) for a predetermined time.

  • CC-930 Treatment: Pre-incubate cells with your CC-930 dilution series (and a vehicle control, e.g., 0.1% DMSO) for 1-2 hours prior to stimulation.

  • Cell Lysis: After treatment, wash cells with cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Western Blot:

    • Quantify total protein concentration using a BCA assay.

    • Run equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

    • Probe with primary antibodies against phospho-c-Jun (Ser63/73) and total c-Jun. A loading control (e.g., GAPDH or β-Actin) is essential.

    • Use appropriate HRP-conjugated secondary antibodies and visualize with an ECL substrate.

  • Analysis: Quantify band intensities. For each concentration, calculate the ratio of p-c-Jun to total c-Jun. Normalize these values to the stimulated control. Plot the normalized values against the log of CC-930 concentration to determine the IC₅₀.

Step 3 (Protocol): Assessing General Cytotoxicity

This protocol determines the concentration at which CC-930 becomes toxic to your cells (the CC₅₀). Running this in parallel with your target engagement assay is highly efficient.

  • Cell Seeding: In a 96-well plate, seed cells at a pre-optimized density to ensure they do not become over-confluent during the assay period.

  • Treatment: Add the same CC-930 serial dilutions used in Step 2. Include the following controls:

    • Vehicle Control: Cells treated with the highest concentration of the drug vehicle (e.g., DMSO). This defines 100% viability.

    • Positive Control: Cells treated with a known cytotoxic agent (e.g., 10% DMSO or Staurosporine) to define 0% viability.

    • Media Blank: Wells with media but no cells to measure background absorbance.[8]

  • Incubation: Incubate for a duration relevant to your planned experiments (e.g., 24, 48, or 72 hours).

  • MTS Assay (Example):

    • Add MTS reagent to each well according to the manufacturer's instructions.

    • Incubate for 1-4 hours at 37°C until color development is sufficient.

    • Measure absorbance at 490 nm using a microplate reader.

  • Analysis:

    • Subtract the average absorbance of the media blank from all other wells.

    • Calculate percent viability for each concentration: [(Abs_Treated - Abs_Positive) / (Abs_Vehicle - Abs_Positive)] * 100.

    • Plot percent viability against the log of CC-930 concentration to determine the CC₅₀.

Step 4: Calculating the In Vitro Therapeutic Index (TI)

The TI is the cornerstone of your decision-making. It provides a quantitative measure of the safety window for your compound.

  • Formula: Therapeutic Index (TI) = CC₅₀ / IC₅₀

  • Interpretation: A higher TI is desirable, indicating a wider margin between the concentration needed for efficacy and the concentration that causes toxicity. Aim to work within a concentration range that is at least 3-5 times your IC₅₀ but well below (e.g., one-tenth) your CC₅₀.

Section 3: Troubleshooting Guide

Problem Potential Cause Recommended Solution
High cell death at low concentrations (below expected IC₅₀) 1. High Cell Line Sensitivity: Some cell lines are inherently more sensitive to JNK inhibition or off-target effects. 2. Solvent Toxicity: DMSO concentrations >0.5% can be toxic to many cell lines.[9] 3. Compound Instability: The compound may be degrading in the media into a more toxic substance.1. This may be a true result. Ensure your cytotoxicity data is robust. Consider if this cell line is the right model. 2. Calculate the final DMSO concentration in all wells. Ensure it is consistent and ideally ≤0.1%. 3. Prepare fresh stock solutions. Check literature for stability information.
No inhibition of p-c-Jun, even at high concentrations 1. Inactive JNK Pathway: The pathway may not be basally active or properly stimulated in your model. 2. Poor Solubility: CC-930 may be precipitating out of solution at higher concentrations.[10] 3. Incorrect Antibody/Protocol: Issues with the Western blot procedure.1. Include a positive control for JNK activation (e.g., Anisomycin treatment) to validate the stimulation protocol. 2. Visually inspect your stock and working solutions for precipitates. CC-930 may require warming to fully dissolve in DMSO.[10] 3. Verify your primary antibodies are validated for the target and species. Run a positive control lysate if available.
Inconsistent cytotoxicity results 1. Variable Seeding Density: Uneven cell numbers across wells lead to variable results. 2. Edge Effects: Evaporation from wells on the plate's perimeter can concentrate the drug.[8] 3. Compound Interference: The compound may absorb light at the same wavelength as the assay readout, giving a false signal.1. Ensure your cell suspension is homogenous before plating. Practice consistent pipetting. 2. Avoid using the outer rows and columns of the 96-well plate. Fill them with sterile PBS or media to create a humidity barrier. 3. Run a control plate with the compound in cell-free media to check for direct interference with the assay reagent.
How to distinguish between apoptosis and necrosis? High concentrations of a compound can shift the mode of cell death from a controlled, apoptotic process to a more inflammatory, necrotic one.[11] This can be due to severe ATP depletion, as apoptosis is an energy-dependent process.[12]Use a dual-staining flow cytometry assay with Annexin V (detects early apoptosis) and Propidium Iodide (PI) or another viability dye (detects late apoptotic and necrotic cells with compromised membranes). Apoptotic cells will be Annexin V-positive/PI-negative, while necrotic cells will be Annexin V-positive/PI-positive.

Section 4: Advanced Toxicity Profiling

For researchers particularly concerned about the clinical toxicity profile of CC-930, more advanced assays can provide deeper mechanistic insight.

  • Mitochondrial Toxicity Assays: Since drug-induced toxicity often involves mitochondria, consider assessing mitochondrial health.[13] This can be done by measuring:

    • Mitochondrial Membrane Potential (ΔΨm): Using fluorescent dyes like TMRM or JC-1. A loss of potential is an early indicator of apoptosis.

    • Cellular ATP Levels: Use a luciferase-based assay to quantify ATP. A sharp drop can indicate mitochondrial dysfunction and a shift towards necrosis.[12]

    • Reactive Oxygen Species (ROS): Measure ROS production with probes like MitoSOX™ Red to assess oxidative stress.[14]

  • In Vitro Hepatotoxicity Models: To directly investigate the liver-specific toxicity seen in clinical trials, use relevant cell models such as primary human hepatocytes or hepatoma cell lines like HepG2.

By following this comprehensive guide, you will be well-equipped to select a scientifically sound, effective, and non-toxic concentration of CC-930, ensuring the integrity and reproducibility of your experimental data.

References

  • Raghu, G., et al. (2022). CC-90001, a c-Jun N-terminal kinase (JNK) inhibitor, in patients with pulmonary fibrosis: design of a phase 2, randomised, placebo-controlled trial. BMJ Open Respiratory Research. [Link]

  • Schafer, P. H., et al. (2016). JNK inhibition reduces lung remodeling and pulmonary fibrotic systemic markers. Respiratory Research. [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). tanzisertib. Retrieved from IUPHAR/BPS Guide to PHARMACOLOGY. [Link]

  • Plantevin Krenitsky, V., et al. (2012). Discovery of CC-930, an orally active anti-fibrotic JNK inhibitor. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Rumble, S., et al. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. Assay Guidance Manual. [Link]

  • Zimmer, S. (2025). 6 Steps for Successful in vitro Drug Treatment. Bitesize Bio. [Link]

  • Thorikay, M., et al. (2016). Apoptosis, necrosis and cell proliferation-inhibition by cyclosporine A in U937 cells (a human monocytic cell line). Toxicology in Vitro. [Link]

  • BMG Labtech. (2023). Mitochondrial toxicity: measurement and applications. Retrieved from BMG Labtech. [Link]

  • Fischer, S., et al. (2022). Toward Realistic Dosimetry In Vitro: Determining Effective Concentrations of Test Substances in Cell Culture and Their Prediction by an In Silico Mass Balance Model. Chemical Research in Toxicology. [Link]

  • Viro-Quest. (2025). Cytotoxicity Assays: How We Test Cell Viability. YouTube. [Link]

  • Hong, Y., et al. (2021). MitoTox: a comprehensive mitochondrial toxicity database. BMC Bioinformatics. [Link]

  • Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting. Retrieved from Creative Biolabs. [Link]

  • Galluzzi, L., et al. (2017). Generation of small molecules to interfere with regulated necrosis. The FEBS Journal. [Link]

  • Berkers, C. R., et al. (2019). A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course. Anticancer Research. [Link]

  • Will, Y., & Dykens, J. A. (2014). Investigation of Drug-Induced Mitochondrial Toxicity Using Fluorescence-Based Oxygen-Sensitive Probes. Methods in Molecular Biology. [Link]

  • Hampton, M. B., et al. (2004). The selection between apoptosis and necrosis is differentially regulated in hydrogen peroxide-treated and glutathione-depleted human promonocytic cells. Cell Death and Differentiation. [Link]

  • Araceli Biosciences. (2022). Mitochondrial Toxicity Assays. Retrieved from Araceli Biosciences. [Link]

  • Li, J., et al. (2000). Release of mitochondrial cytochrome C in both apoptosis and necrosis induced by beta-lapachone in human carcinoma cells. Molecular Medicine. [Link]

  • Sanchez-Perez, Y., et al. (2005). Disruption of Redox Homeostasis in Tumor Necrosis Factor-Induced Apoptosis in a Murine Hepatocyte Cell Line. The American Journal of Pathology. [Link]

Sources

Troubleshooting

Technical Support Center: CC-930 (Tanzisertib) Treatment

A Guide to Investigating Unexpected Phenotypic Changes Introduction Welcome to the technical support guide for CC-930 (Tanzisertib). As a potent, first-generation inhibitor of c-Jun N-terminal kinase (JNK), CC-930 has be...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Investigating Unexpected Phenotypic Changes

Introduction

Welcome to the technical support guide for CC-930 (Tanzisertib). As a potent, first-generation inhibitor of c-Jun N-terminal kinase (JNK), CC-930 has been a valuable tool in investigating the roles of JNK signaling in various pathological processes, particularly fibrosis.[1][2] Its primary mechanism involves the inhibition of JNK, which in turn prevents the phosphorylation of downstream targets like the transcription factor c-Jun, a key regulator of inflammatory and fibrotic gene expression.[3][4]

However, like any targeted small molecule, CC-930 can produce cellular responses that deviate from the expected anti-fibrotic outcomes. These unexpected phenotypic changes can be a source of confusion and can complicate data interpretation. The purpose of this guide is to provide researchers, scientists, and drug development professionals with a structured framework for identifying, troubleshooting, and understanding these anomalous results. We will delve into the causality behind experimental choices, provide self-validating protocols, and ground our recommendations in established scientific literature.

Frequently Asked Questions (FAQs): Core Concepts of CC-930

This section establishes a baseline understanding of CC-930's known properties and clinical history, which is essential context for troubleshooting unexpected results.

Q1: What is the specific mechanism of action for CC-930?

CC-930 is a synthetic, orally active small molecule that selectively inhibits JNK1 and JNK2, with a noted bias towards JNK2.[1] It functions by competing with ATP to block the kinase activity of JNK, thereby preventing the phosphorylation and activation of its substrates. The canonical downstream effect is a reduction in phosphorylated c-Jun (p-c-Jun), which is a reliable biomarker for target engagement.[3]

Q2: What are the expected phenotypic outcomes of CC-930 treatment in pre-clinical fibrosis models?

Based on its mechanism, the anticipated effects in relevant models (e.g., lung or liver fibrosis) are primarily anti-fibrotic. Preclinical studies have demonstrated that CC-930 can attenuate key markers of fibrosis, including:

  • Reduced expression of Collagen 1A1.[3][5]

  • Decreased deposition of peribronchiolar collagen.[3]

  • Lower levels of matrix metalloproteinase 7 (MMP-7) and surfactant protein D (SP-D).[3][5]

Q3: What were the major safety concerns and adverse events identified in human clinical trials for CC-930?

The development of CC-930 was discontinued due to an unfavorable risk-benefit profile observed in a Phase II clinical trial for idiopathic pulmonary fibrosis (IPF).[1] The most significant adverse event was hepatotoxicity , indicated by clinically meaningful elevations in liver enzymes (ALT and AST).[3][5] Additionally, a portion of subjects experienced progressive disease, and a high number of participants discontinued the study due to adverse events.[3] For the in vitro researcher, these findings are critical, as they suggest potential for off-target cytotoxicity, particularly in hepatic cell models, and highlight the complexity of JNK inhibition in chronic disease.

Troubleshooting Guide: Unexpected Phenotypic Changes

When your experimental results with CC-930 are not what you anticipated, a systematic approach is necessary. This section breaks down common unexpected observations and provides logical workflows to diagnose the underlying cause.

Issue 1: Unexpected Cytotoxicity or Reduced Cell Proliferation

You observe a significant decrease in cell viability, even at concentrations where you expected only target inhibition. This effect may or may not be cell-type specific.

Causality: The clinical signal of hepatotoxicity suggests that CC-930 may have off-target effects that compromise cellular health, particularly mitochondrial function or membrane integrity.[3][5] Furthermore, the JNK pathway itself is a critical node in regulating both cell survival and apoptosis; its inhibition can, in certain cellular contexts, shift the balance towards cell death.

Troubleshooting Workflow:

obs Observation: High Cytotoxicity or Reduced Proliferation step1 Step 1: Validate Drug Activity (Dose-Response Curve) Assay: MTS/MTT/CellTiter-Glo® obs->step1 step2 Step 2: Differentiate Cytotoxicity vs. Anti-Proliferation Assay: Apoptosis vs. Cell Cycle Analysis step1->step2 If IC50 is lower than expected for JNK inhibition step3 Step 3: Investigate Apoptotic Pathway Assay: Caspase-3/7 Activity, Annexin V/PI Staining step2->step3 If apoptosis is indicated step4 Step 4: Assess for Off-Target Stress (Especially in Hepatocytes) Assay: LDH or ALT/AST Release step2->step4 If cell cycle arrest is indicated OR if using liver-derived cells result Conclusion: Distinguish On-Target (JNK-mediated) vs. Off-Target Cytotoxicity step3->result step4->result obs Observation: Altered Morphology, Adhesion, or Migration step1 Step 1: Confirm Target Engagement in Your System Assay: Western Blot for p-c-Jun/c-Jun obs->step1 step2 Step 2: Quantify Cell Adhesion Assay: Crystal Violet Adhesion Assay step1->step2 If p-c-Jun is reduced, confirming JNK inhibition step3 Step 3: Quantify Cell Migration Assay: Transwell Assay or Wound-Healing (Scratch) Assay step2->step3 step4 Step 4: Investigate Key Adhesion and ECM Pathway Proteins Assay: Western Blot for p-FAK, Integrins, Fibronectin, etc. step3->step4 If adhesion or migration is significantly altered result Conclusion: Determine if phenotype is linked to JNK-mediated disruption of ECM signaling step4->result

Caption: Workflow for investigating altered cell adhesion.

Featured Protocol: Transwell Migration Assay

This method provides a quantitative assessment of a cell's ability to migrate through a porous membrane, a key functional endpoint for changes in motility.

  • Cell Starvation: Culture cells to ~70-80% confluency. Then, serum-starve the cells for 12-24 hours in a basal medium to minimize baseline proliferation and migration.

  • Insert Preparation: Rehydrate the porous membranes of the Transwell inserts (e.g., 8 µm pore size for fibroblasts) by adding warm, serum-free medium to the top and bottom chambers and incubating for 1-2 hours at 37°C.

  • Cell Seeding: Harvest and resuspend the starved cells in serum-free medium containing either the desired concentration of CC-930 or a vehicle control. Count the cells and seed a defined number (e.g., 50,000 cells) into the upper chamber of each Transwell insert.

  • Chemoattractant Addition: To the lower chamber, add medium containing a chemoattractant (e.g., 10% FBS) to stimulate migration.

  • Incubation: Incubate the plate at 37°C for a duration appropriate for your cell type (e.g., 6-24 hours).

  • Cell Removal: After incubation, carefully remove the non-migratory cells from the top surface of the membrane using a cotton swab.

  • Fixation and Staining: Fix the migrated cells on the bottom of the membrane with methanol for 10 minutes, then stain with a 0.5% crystal violet solution for 20 minutes.

  • Imaging and Quantification: Wash the inserts thoroughly with water and allow them to air dry. Image multiple fields of view for each membrane using a light microscope. Elute the crystal violet dye using a solubilization buffer (e.g., 10% acetic acid) and measure the absorbance at ~570 nm, or count the cells from the images.

  • Interpretation: A change in the number of migrated cells in the CC-930 treated group compared to the vehicle control indicates an effect on cell migration.

Issue 3: Inconsistent or Paradoxical Effects on Fibrotic Markers

You observe that CC-930 fails to reduce fibrotic markers, or in some cases, even appears to increase them, contradicting its intended purpose.

Causality: This complex observation can stem from several sources. Firstly, CC-930 has a JNK2 bias, but emerging evidence suggests JNK1 may be the more dominant isoform driving fibrosis in some contexts. [4]If your model system relies primarily on JNK1, CC-930 may be ineffective. Secondly, chronic inhibition of one signaling node can lead to compensatory activation of other pro-fibrotic pathways (e.g., TGF-β). This is consistent with clinical findings where some patients on CC-930 experienced disease progression. [3] Troubleshooting Workflow:

obs Observation: Inconsistent or Paradoxical Anti-Fibrotic Effects step1 Step 1: Confirm Target Engagement (p-c-Jun Western Blot) and Review Dose-Response obs->step1 step2 Step 2: Profile JNK Isoform Expression in Your Model Assay: qPCR or Western Blot for JNK1 vs. JNK2 step1->step2 If target is engaged but phenotype persists step3 Step 3: Broaden Fibrosis Marker Analysis Assay: qPCR Panel for Fibrosis Genes (e.g., TGF-β, ACTA2, Col3A1) step2->step3 If JNK1 is highly expressed relative to JNK2 step4 Step 4: Consider a Rescue or Alternative Inhibition Experiment Method: Use JNK1/2 siRNA or a structurally different JNK inhibitor step3->step4 If other pro-fibrotic genes are upregulated result Conclusion: Identify isoform-specific resistance or compensatory pathway activation step4->result

Caption: Workflow for investigating paradoxical fibrotic responses.

Data Summary Tables

Table 1: Key Properties and Clinical Observations for CC-930

PropertyDescriptionReference(s)
Target c-Jun N-terminal Kinase (JNK)[1][4]
Isoform Bias Preferential for JNK2 over JNK1[1][5]
Intended Application Anti-fibrotic agent, particularly for Idiopathic Pulmonary Fibrosis (IPF)[2][3]
Key Preclinical Effects Attenuated collagen expression, reduced MMP-7 and SP-D levels[3][5]
Major Clinical Adverse Event Hepatotoxicity (Elevated ALT/AST)[1][3][5]
Other Clinical Observations Progressive disease in a subset of patients; high discontinuation rate[3]

Table 2: Troubleshooting Summary for Unexpected Phenotypes

Unexpected PhenotypePrimary Plausible Cause(s)Recommended Initial Experiment(s)
High Cytotoxicity Off-target effects; context-dependent pro-apoptotic signalingCell Viability Dose-Response (MTS/MTT); Caspase-3/7 Assay
Altered Cell Adhesion Disruption of JNK-integrin signaling crosstalkWestern Blot (p-c-Jun); Crystal Violet Adhesion Assay
Altered Cell Migration Disruption of JNK-mediated cytoskeletal dynamicsWestern Blot (p-c-Jun); Transwell Migration Assay
Lack of Efficacy Dominance of JNK1 isoform in the model system; compensatory signalingJNK Isoform Profiling (qPCR); Fibrosis Gene Panel (qPCR)

References

  • Dignam, J. et al. (2016). JNK inhibition reduces lung remodeling and pulmonary fibrotic systemic markers. Journal of Inflammation Research. Available at: [Link]

  • Maher, T. M. et al. (2022). CC-90001, a c-Jun N-terminal kinase (JNK) inhibitor, in patients with pulmonary fibrosis: design of a phase 2, randomised, placebo-controlled trial. BMJ Open Respiratory Research. Available at: [Link]

  • Wikipedia contributors. (2023). Acamprosate. Wikipedia. Available at: [Link]

  • Wikipedia contributors. (2023). 5-HT3 antagonist. Wikipedia. Available at: [Link]

  • Vial, D. et al. (2003). Integrin and Cadherin Synergy Regulates Contact Inhibition of Migration and Motile Activity. The Journal of Cell Biology. Available at: [Link]

  • Yu, N. Y. et al. (2021). JNK inhibitor CC-930 reduces fibrosis in a murine model of Nf1-deficient fracture repair. Bone. Available at: [Link]

  • Drug Discovery News. (n.d.). The precision paradox: Off-target effects in gene editing. Drug Discovery News. Available at: [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). tanzisertib. IUPHAR/BPS Guide to PHARMACOLOGY. Available at: [Link]

  • Thermo Fisher Scientific. (2021). How to measure and minimize off-target effects... YouTube. Available at: [Link]

  • Plantevin, V. et al. (2021). Discovery of the c-Jun N-Terminal Kinase Inhibitor CC-90001. Journal of Medicinal Chemistry. Available at: [Link]

  • Plantevin-Krenitsky, V. et al. (2012). Discovery of CC-930, an orally active anti-fibrotic JNK inhibitor. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Naeem, M. et al. (2020). Off-target effects in CRISPR/Cas9 gene editing. Global Challenges. Available at: [Link]

  • Halper, J. (2010). Extracellular Matrix Molecules: Potential Targets in Pharmacotherapy. Current Pharmaceutical Design. Available at: [Link]

  • ClinicalTrials.gov. (2022). Oral TEAD Inhibitor Targeting the Hippo Pathway in Subjects with Advanced Solid Tumors. ClinicalTrials.gov. Available at: [Link]

  • Diller, R. B., & Tabor, A. J. (2022). The Role of the Extracellular Matrix (ECM) in Wound Healing: A Review. Biomimetics. Available at: [Link]

  • Lee, C. et al. (2025). Off-target effects in CRISPR-Cas genome editing for human therapeutics: Progress and challenges. Molecular Therapy. Available at: [Link]

  • Miihkinen, M. et al. (2023). Off-target mapping enhances selectivity of machine learning-predicted CK2 inhibitors. bioRxiv. Available at: [Link]

  • Laurent, M. et al. (2008). α2β1-Integrin signaling by itself controls G1/S transition in a human adenocarcinoma cell line (Caco-2): Implication of NADPH oxidase-dependent production of ROS. ResearchGate. Available at: [Link]

  • Zhang, H., & Liu, H. (2025). Extracellular matrix: unlocking new avenues in cancer treatment. Journal of Translational Medicine. Available at: [Link]

  • CRISPR Medicine News. (2023). Off-Target Effects and Where to Find Them. CRISPR Medicine News. Available at: [Link]

  • Cunningham, A. et al. (2023). Combination Effects of Integrin-linked Kinase and Abelson Kinase Inhibition on Aberrant Mitosis and Cell Death in Glioblastoma Cells. Biology. Available at: [Link]

  • Labotec. (n.d.). Troubleshooting water problems in cell culture. Labotec. Available at: [Link]

  • Conlon, K. et al. (2023). Beyond the promise: evaluating and mitigating off-target effects in CRISPR gene editing for safer therapeutics. Frontiers in Genome Editing. Available at: [Link]

  • El-Kafif, N. et al. (2023). Descriptive retrospective cross-sectional study of rehabilitation care for poststroke users in Québec during the COVID-19 pandemic. BMJ Open. Available at: [Link]

  • Murgai, M. et al. (2022). Ligand-independent integrin β1 signaling supports lung adenocarcinoma development. JCI Insight. Available at: [Link]

  • Creative Bioarray. (n.d.). Troubleshooting Cell Culture Contamination: A Comprehensive Guide. Creative Bioarray. Available at: [Link]

  • Xu, G. et al. (2022). Targeting extracellular matrix through phytochemicals: a promising approach of multi-step actions on the treatment and prevention of cancer. Chinese Medicine. Available at: [Link]

  • Mathew, C. (2018). Integrin signaling in the development and treatment of hepatocellular carcinoma. Proceedings of the Texas A&M Medical Student Grand Rounds. Available at: [Link]

  • Boțan, M. I. et al. (2024). A Novel Concept of Tissue Micro-Instability as the Underlying Mechanism of Osteophytosis in Human Knee Osteoarthritis. Biomedicines. Available at: [Link]

  • Cell and Gene. (2021). What’s Killing My Cell Cultures? Troubleshooting Cell Growth Issues. Cell and Gene. Available at: [Link]

  • Wikipedia contributors. (2023). 1,4-Butanediol. Wikipedia. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

A Tale of Two Kinase Inhibitors: A Comparative Guide to CC-930 and CC-90001 in Fibrosis Models

For Researchers, Scientists, and Drug Development Professionals In the intricate landscape of anti-fibrotic drug development, the c-Jun N-terminal kinase (JNK) pathway has emerged as a compelling therapeutic target.[1][2...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of anti-fibrotic drug development, the c-Jun N-terminal kinase (JNK) pathway has emerged as a compelling therapeutic target.[1][2][3][4] This guide provides a detailed, objective comparison of two notable JNK inhibitors, CC-930 and CC-90001, synthesizing available preclinical and clinical data to inform researchers in their pursuit of effective treatments for fibrotic diseases.

Introduction: The JNK Pathway in Fibrosis

Fibrosis, the excessive accumulation of extracellular matrix, is a pathological hallmark of numerous chronic diseases affecting organs such as the liver, lungs, and kidneys. The JNK signaling cascade, a critical component of the mitogen-activated protein kinase (MAPK) pathway, is activated by a variety of cellular stressors and pro-fibrotic mediators, including transforming growth factor-beta (TGF-β) and platelet-derived growth factor (PDGF).[1][5] This activation in myofibroblasts, the primary collagen-producing cells, plays a pivotal role in the initiation and progression of fibrosis.[1][3] Consequently, inhibiting JNK has been a focal point of anti-fibrotic therapeutic strategies.[1][6][7]

This guide focuses on two distinct JNK inhibitors developed by Celgene (now Bristol Myers Squibb): the first-generation compound CC-930 (Tanzisertib) and its second-generation successor, CC-90001. While both target the JNK pathway, their isoform selectivity, preclinical efficacy, and clinical outcomes present a valuable case study in the evolution of targeted therapies.

Mechanism of Action: A Shift in Isoform Specificity

Both CC-930 and CC-90001 are small molecule inhibitors that competitively block the ATP-binding site of JNK, thereby preventing the phosphorylation of its downstream substrates, most notably c-Jun. However, a crucial distinction lies in their selectivity for JNK isoforms (JNK1, JNK2, and JNK3).

CC-930 is a potent pan-JNK inhibitor with a bias towards JNK2.[8][9][10] In contrast, CC-90001 was specifically designed as a second-generation inhibitor with a strong bias for JNK1.[8][10][11][12] This shift in strategy was driven by emerging evidence suggesting that JNK1, rather than JNK2, is the primary mediator of the fibrotic response.[11][12][13] In fact, studies in JNK1-deficient mice have demonstrated protection from liver and lung fibrosis, whereas JNK2 deficiency has been shown to potentially exacerbate fibrosis in certain models.[1][3][5]

The targeted inhibition of JNK1 by CC-90001 is hypothesized to offer a more refined anti-fibrotic effect with an improved safety profile, particularly concerning liver-related adverse events observed with the broader-spectrum JNK inhibition of CC-930.[6][9][14]

Figure 1. Simplified signaling pathway of JNK in fibrosis and the points of intervention for CC-930 and CC-90001.

Comparative Data Summary

The following table summarizes the key characteristics and findings for CC-930 and CC-90001 based on published data.

FeatureCC-930 (Tanzisertib)CC-90001
Chemical Structure 4-((9-((S)-tetrahydrofuran-3-yl)-8-((2,4,6-trifluorophenyl)amino)-9H-purin-2-yl)amino)cyclohexan-1-ol[15][16]2-(tert-butylamino)-4-(((1R,3R,4R)-3-hydroxy-4-methylcyclohexyl)amino)pyrimidine-5-carboxamide[17]
Mechanism of Action Potent inhibitor of JNK1, JNK2, and JNK3 with a bias for JNK2.[8][9][10]Selective JNK inhibitor with a 12.9-fold higher potency for JNK1 over JNK2.[13][18]
IC50 Values JNK1: 61 nM, JNK2: 7 nM, JNK3: 6 nM[19][20]JNK1: 11 nM, JNK2: 31 nM[21]
Preclinical Fibrosis Models Reduced fibrosis in a mouse model of Nf1-deficient fracture repair[22] and a mouse pulmonary fibrosis model.[16] Attenuated collagen 1A1 gene expression and peribronchiolar collagen deposition in a house dust mite-induced fibrotic airway mouse model.[23]Reduced liver fibrosis in rats.[24] Showed anti-fibrotic activity in a house dust mite model of lung fibrosis.[18][24]
Clinical Development Status Development discontinued.[8][9][10]Phase II clinical trials completed for Idiopathic Pulmonary Fibrosis (IPF).[11][12][25][26]
Key Clinical Findings Phase II study in IPF showed a dose-dependent trend in the reduction of fibrosis biomarkers (MMP-7 and SP-D).[23]Phase II study in IPF showed numerical improvements in predicted Forced Vital Capacity (FVC) compared to placebo.[9][27] Generally well-tolerated.[9][27]
Adverse Events of Note Elevations in liver enzymes led to discontinuation of development.[8][9][10]No clinically meaningful elevations in liver enzymes reported.[8][9][10] Most common adverse events were gastrointestinal (nausea, diarrhea, vomiting).[9]

Experimental Protocols

To facilitate the replication and extension of findings related to these compounds, this section outlines a general methodology for evaluating JNK inhibitors in a preclinical model of pulmonary fibrosis.

Murine Model of Bleomycin-Induced Pulmonary Fibrosis

This is a widely used and well-characterized model to study the pathogenesis of pulmonary fibrosis and to evaluate the efficacy of anti-fibrotic agents.

Workflow:

Bleomycin_Fibrosis_Model Acclimatization 1. Animal Acclimatization (e.g., C57BL/6 mice, 1 week) Induction 2. Fibrosis Induction (Intratracheal bleomycin instillation) Acclimatization->Induction Treatment 3. Compound Administration (e.g., CC-930 or CC-90001 via oral gavage) Induction->Treatment Monitoring 4. Monitoring (Body weight, clinical signs) Treatment->Monitoring Sacrifice 5. Euthanasia and Tissue Collection (Day 14 or 21 post-bleomycin) Monitoring->Sacrifice Analysis 6. Endpoint Analysis Sacrifice->Analysis

Figure 2. Experimental workflow for the bleomycin-induced pulmonary fibrosis model.

Detailed Steps:

  • Animal Model: 8-10 week old male C57BL/6 mice are commonly used.

  • Fibrosis Induction:

    • Anesthetize mice (e.g., with isoflurane).

    • Intratracheally instill a single dose of bleomycin sulfate (e.g., 1.5 - 3.0 U/kg) in sterile saline. Control animals receive saline only.

  • Compound Administration:

    • Prepare a formulation of CC-930 or CC-90001 suitable for oral gavage (e.g., in a vehicle such as 0.5% methylcellulose).

    • Begin daily administration of the compound or vehicle at a predetermined time point post-bleomycin instillation (e.g., day 1 or day 7 for therapeutic dosing).

    • Example dosing for CC-930 has been reported at 10 and 30 mg/kg.[19]

  • Endpoint Analysis (Day 14 or 21):

    • Histopathology: Harvest lungs, fix in 10% neutral buffered formalin, embed in paraffin, and section. Stain with Masson's trichrome to assess collagen deposition and with Hematoxylin and Eosin (H&E) for inflammation and morphology. The Ashcroft scoring system is a standard method for quantifying the extent of fibrosis.

    • Hydroxyproline Assay: Quantify total lung collagen content by measuring hydroxyproline levels in lung homogenates.

    • Gene Expression Analysis (RT-qPCR): Extract RNA from lung tissue to measure the expression of pro-fibrotic genes such as Col1a1, Acta2 (α-SMA), and Tgf-β1.

    • Protein Analysis (Western Blot or ELISA): Analyze lung homogenates for levels of α-SMA, phosphorylated c-Jun, and other relevant proteins.

Conclusion and Future Perspectives

The comparative analysis of CC-930 and CC-90001 offers valuable insights for the development of anti-fibrotic therapies. The evolution from a pan-JNK inhibitor (CC-930) to a JNK1-selective inhibitor (CC-90001) underscores the importance of isoform specificity in achieving a desirable efficacy and safety profile.[11][12]

While CC-930 showed promise in preclinical models and early clinical studies, its development was halted due to liver toxicity, a potential consequence of its broader JNK inhibition.[8][9][10] In contrast, CC-90001 demonstrated a more favorable safety profile in clinical trials, with no significant liver enzyme elevations, and showed encouraging, albeit not statistically significant, improvements in lung function in IPF patients.[9][27]

The journey of these two compounds highlights a critical lesson in kinase inhibitor development: the pursuit of target refinement is paramount. Future research should continue to explore the distinct roles of JNK isoforms in different fibrotic diseases to develop even more targeted and effective therapies. The data presented here should serve as a valuable resource for researchers and drug developers working to address the significant unmet medical need in fibrotic disorders.

References

  • Kluwe, J., Pradere, J. P., Gores, G. J., & Schwabe, R. F. (2010). Modulation of hepatic fibrosis by c-Jun-N-terminal kinase inhibition. Gastroenterology, 138(1), 347-359. [Link]

  • Healio. (2024, March 28). JNK inhibitor slows lung function decline in idiopathic pulmonary fibrosis. Healio. [Link]

  • Varone, F., & Richeldi, L. (2024). “A Mighty Flame Can Follow a Tiny Spark”: Is This the Case of c-Jun N-Terminal Kinase 1 Inhibitors in Idiopathic Pulmonary Fibrosis?. American Journal of Respiratory and Critical Care Medicine, 209(4), 435-443. [Link]

  • Van der Velden, J. L., Ye, Y., Nolin, J. D., Hoffman, S. M., Chapman, D. G., Lahue, K. G., ... & Irvin, C. G. (2016). JNK inhibition reduces lung remodeling and pulmonary fibrotic systemic markers. Clinical and translational medicine, 5(1), 36. [Link]

  • Van der Velden, J. L., Ye, Y., Nolin, J. D., Hoffman, S. M., Chapman, D. G., Lahue, K. G., ... & Irvin, C. G. (2016). JNK inhibition reduces lung remodeling and pulmonary fibrotic systemic markers. Clinical and translational medicine, 5(1), 36. [Link]

  • Kluwe, J., Pradere, J. P., Gores, G. J., & Schwabe, R. F. (2010). Modulation of hepatic fibrosis by c-Jun-N-terminal kinase inhibition. Gastroenterology, 138(1), 347-359. [Link]

  • Popmihajlov, Z., Jones, S., Lynch, D. A., Richeldi, L., Martinez, F. J., & Raghu, G. (2022). CC-90001, a c-Jun N-terminal kinase (JNK) inhibitor, in patients with pulmonary fibrosis: design of a phase 2, randomised, placebo-controlled trial. BMJ open respiratory research, 9(1), e001060. [Link]

  • Nanthakumar, C. B., O'Neil, W. M., & Bennett, B. L. (2017). Late Breaking Abstract - Evaluation of the JNK inhibitor, CC-90001, in a phase 1b pulmonary fibrosis trial. European Respiratory Journal, 50(suppl 61), OA2089. [Link]

  • Popmihajlov, Z., Jones, S., Lynch, D. A., Richeldi, L., Martinez, F. J., & Raghu, G. (2022). CC-90001, a c-Jun N-terminal kinase (JNK) inhibitor, in patients with pulmonary fibrosis: design of a phase 2, randomised, placebo-controlled trial. BMJ open respiratory research, 9(1), e001060. [Link]

  • BioWorld Science. (2017, May 26). Celgene's CC-90001 preferentially targets JNK1, advances in clinical development. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11597537, CC-930. [Link]

  • ClinicalTrials.gov. (2023, June 28). A Study to Evaluate the Efficacy and Safety of CC-90001 in Subjects With Idiopathic Pulmonary Fibrosis. [Link]

  • Win, S., & Than, T. A. (2012). A liver full of JNK: signaling in regulation of cell function and disease pathogenesis, and clinical approaches. Gastroenterology, 142(6), 1313-1327. [Link]

  • Win, S., & Than, T. A. (2012). A liver full of JNK: signaling in regulation of cell function and disease pathogenesis, and clinical approaches. Gastroenterology, 142(6), 1313-1327. [Link]

  • ClinicalTrials.Veeva. (2019, November 19). A Study to Characterize the Safety, PK and Biological Activity of CC-930 in Idiopathic Pulmonary Fibrosis (IPF). [Link]

  • Kluwe, J., Pradere, J. P., Gores, G. J., & Schwabe, R. F. (2010). Modulation of hepatic fibrosis by c-Jun-N-terminal kinase inhibition. Gastroenterology, 138(1), 347-359. [Link]

  • Nagy, M. A., Hilgraf, R., Mortensen, D. S., Elsner, J., Norris, S., Tikhe, J., ... & Bennett, B. L. (2021). Discovery of the c-Jun N-Terminal Kinase Inhibitor CC-90001. Journal of medicinal chemistry, 64(24), 18016-18036. [Link]

  • Krenitsky, V. P., Nadolny, L., Delgado, M., Ayala, L., Clareen, S. S., Hilgraf, R., ... & Satoh, Y. (2012). Discovery of CC-930, an orally active anti-fibrotic JNK inhibitor. Bioorganic & medicinal chemistry letters, 22(3), 1433-1438. [Link]

  • Mattos, W. L., Richeldi, L., Martinez, F. J., Noth, I., Valenzuela, C., Vancheri, C., ... & Raghu, G. (2024). Phase 2, Double-Blind, Placebo-controlled Trial of a c-Jun N-Terminal Kinase Inhibitor in Idiopathic Pulmonary Fibrosis. American Journal of Respiratory and Critical Care Medicine, 209(4), 435-443. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 71237511, Cc-90001. [Link]

  • El-Hoss, J., Sullivan, K., Cheng, T., Yu, N. Y., Bobyn, J. D., Peacock, L., ... & Schindeler, A. (2017). JNK inhibitor CC-930 reduces fibrosis in a murine model of Nf1-deficient fracture repair. Bone, 97, 138-150. [Link]

  • Van der Velden, J. L., Ye, Y., Nolin, J. D., Hoffman, S. M., Chapman, D. G., Lahue, K. G., ... & Irvin, C. G. (2016). JNK inhibition reduces lung remodeling and pulmonary fibrotic systemic markers. Clinical and translational medicine, 5(1), 36. [Link]

  • Nagy, M. A., Hilgraf, R., Mortensen, D. S., Elsner, J., Norris, S., Tikhe, J., ... & Bennett, B. L. (2021). Discovery of the c-Jun N-Terminal Kinase Inhibitor CC-90001. Journal of medicinal chemistry, 64(24), 18016-18036. [Link]

  • Lee, S. H. (2020). Therapeutic potential of targeting kinase inhibition in patients with idiopathic pulmonary fibrosis. Journal of Yeungnam medical science, 37(3), 173-183. [Link]

  • Popmihajlov, Z., Jones, S., Lynch, D. A., Richeldi, L., Martinez, F. J., & Raghu, G. (2022). CC-90001, a c-Jun N-terminal kinase (JNK) inhibitor, in patients with pulmonary fibrosis: design of a phase 2, randomised, placebo-controlled trial. BMJ open respiratory research, 9(1), e001060. [Link]

  • Your Morning. (2019, October 29). How this new cystic fibrosis drug does more than just treat symptoms. YouTube. [Link]

  • Varone, F., & Richeldi, L. (2024). “A Mighty Flame Can Follow a Tiny Spark”: Is This the Case of c-Jun N-Terminal Kinase 1 Inhibitors in Idiopathic Pulmonary Fibrosis?. American Journal of Respiratory and Critical Care Medicine, 209(4), 435-443. [Link]

  • Drug Hunter. (n.d.). CC-90001. [Link]

  • Pharmacology Made Simple. (2025, October 18). How Nerandomilast Treats Idiopathic Pulmonary Fibrosis | Mechanism of Action Explained. YouTube. [Link]

Sources

Comparative

Comparative Technical Guide: Tanzisertib (CC-930) vs. SP600125

Content Type: Technical Comparison & Application Guide Target Audience: Senior Researchers, Pharmacologists, and Drug Discovery Scientists Executive Summary: The Evolution of JNK Inhibition For over two decades, the c-Ju...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison & Application Guide Target Audience: Senior Researchers, Pharmacologists, and Drug Discovery Scientists

Executive Summary: The Evolution of JNK Inhibition

For over two decades, the c-Jun N-terminal Kinase (JNK) pathway has been a primary target for treating fibrosis, neurodegeneration, and inflammation. However, the tools used to interrogate this pathway have evolved significantly.

This guide compares SP600125 , the historical "workhorse" inhibitor, with Tanzisertib (CC-930) , a second-generation clinical candidate. While SP600125 remains widely cited, its lack of selectivity renders it a "blunt instrument" for modern signaling research. Tanzisertib offers a superior, highly selective alternative, particularly for interrogating JNK2/3-driven pathologies in fibrosis and immunology.

Mechanistic & Chemical Comparison

Both compounds function as ATP-competitive inhibitors, but their selectivity profiles differ radically. This difference is the primary determinant of experimental validity.

Structural and Kinetic Profile[1]
FeatureSP600125 (The "Classic" Tool) Tanzisertib (CC-930) (The Clinical Probe)
Chemical Class AnthrapyrazoloneAminopyrimidine
Mechanism Reversible, ATP-competitiveReversible, ATP-competitive
JNK Potency (IC₅₀) Pan-JNK (40–90 nM)Isoform Biased: JNK1: 61 nMJNK2: 7 nMJNK3: 6 nM
Key Selectivity Low/Promiscuous. Inhibits ~20 of 66 kinases tested with similar potency to JNK.High. Selective against >240 kinases.[1] >100-fold selectivity over p38 and ERK.
Major Off-Targets MKK4, CDK2, CK2, GSK3

, SGK, NQO1
EGFR (weak, IC₅₀ ~0.38 µM)
Solubility Low in water; soluble in DMSOModerate; soluble in DMSO
Primary Utility Historical reference; rough screening.Precise pathway validation; in vivo fibrosis models.
The "Dirty Inhibitor" Problem (SP600125)

SP600125 was the first widely available JNK inhibitor. However, subsequent profiling (e.g., by the MRC Protein Phosphorylation Unit) revealed it inhibits a broad spectrum of kinases, including upstream activators of JNK (like MKK4), creating a feedback loop that can confound data interpretation. Furthermore, it inhibits NQO1 independent of JNK, which can alter cellular redox states and apoptosis unrelated to the MAPK pathway.

The Selectivity Advantage (Tanzisertib)

Tanzisertib was optimized for oral bioavailability and specificity. Its bias toward JNK2 and JNK3 (single-digit nanomolar potency) makes it exceptionally useful for studying fibrotic diseases (where JNK2 drives fibroblast activation) and neurodegeneration (JNK3).

JNK Signaling Pathway Visualization

To understand where these inhibitors act and the consequences of off-target effects, we visualize the canonical MAPK pathway.

JNK_Pathway Stress Stress Signals (UV, Cytokines, ROS) MAP3K MAP3K (ASK1, TAK1, MEKK1) Stress->MAP3K MKK MAP2K (MKK4, MKK7) MAP3K->MKK JNK JNK1 / JNK2 / JNK3 MKK->JNK Phosphorylation (Thr183/Tyr185) cJun c-Jun (Transcription Factor) JNK->cJun Phosphorylation (Ser63/73) TargetGenes Target Genes (TNF-α, Collagen, AP-1) cJun->TargetGenes Transcription OffTargets SP600125 Off-Targets: MKK4, CDK2, GSK3β, NQO1 SP600125 SP600125 SP600125->MKK Inhibits (Upstream!) SP600125->JNK Inhibits SP600125->OffTargets Inhibits Tanzisertib Tanzisertib (CC-930) Tanzisertib->JNK Selective Inhibition

Caption: The JNK signaling cascade. Note that SP600125 inhibits upstream kinases (MKK4) and parallel pathways, potentially masking true JNK-dependent effects.

Experimental Protocols for Validation

Trustworthy data requires rigorous validation. Merely adding an inhibitor to media is insufficient. You must prove target engagement.

Protocol A: Validating Inhibition via Western Blot (Phospho-c-Jun)

This is the gold standard for confirming JNK inhibition in cell culture.

Objective: Quantify reduction in c-Jun phosphorylation at Ser63/73.

Materials:

  • Cell Line: RAW 264.7 (macrophages) or HFL-1 (fibroblasts).

  • Stimulant: LPS (100 ng/mL) or Anisomycin (10 µg/mL).

  • Antibodies: Anti-Phospho-c-Jun (Ser63/73) [Cell Signaling #9261]; Anti-Total c-Jun.

Step-by-Step Workflow:

  • Seeding: Seed cells in 6-well plates (1×10⁶ cells/well) and starve in serum-free media for 12 hours to reduce basal JNK activity.

  • Pre-treatment:

    • Treat Group A with DMSO (Vehicle Control).

    • Treat Group B with Tanzisertib (Dose response: 0.1, 0.5, 1.0, 5.0 µM).

    • Treat Group C with SP600125 (10–20 µM). Note: Higher concentration required due to lower potency.

    • Incubate for 30–60 minutes .

  • Stimulation: Add stimulant (e.g., LPS) for 15–30 minutes . (JNK activation is rapid/transient ).

  • Lysis: Wash with ice-cold PBS containing phosphatase inhibitors (NaF, Na₃VO₄). Lyse immediately in RIPA buffer.

  • Detection: Perform SDS-PAGE. Blot for p-c-Jun.

  • Interpretation: Tanzisertib should show a clean dose-dependent reduction in p-c-Jun band intensity. SP600125 will also reduce the band but may alter total c-Jun levels or affect loading controls (e.g., GAPDH/Tubulin) if off-targets induce toxicity.

Protocol B: Functional Fibrosis Assay (TGF-β Induced)

Tanzisertib is specifically potent in fibrotic models.

  • Culture: Human Lung Fibroblasts (HLF).

  • Induction: Treat with TGF-β1 (5 ng/mL) to induce myofibroblast differentiation.

  • Treatment: Co-treat with Tanzisertib (1 µM).

  • Readout: Measure Collagen I and α-SMA expression via qPCR or Western Blot after 48 hours.

  • Result: Tanzisertib significantly attenuates Collagen/α-SMA induction, validating JNK2's role in fibrosis. SP600125 often shows toxicity at the doses required to match this effect over 48 hours.

Decision Matrix: Which Inhibitor to Choose?

Use this logic flow to select the appropriate tool for your study.

Decision_Matrix Start Start: Select JNK Inhibitor Goal What is your primary goal? Start->Goal Screening Rough High-Throughput Screening Goal->Screening Low Cost / Broad Look Mechanism Defining Specific Pathway Biology Goal->Mechanism Need Specificity InVivo In Vivo / Animal Models (Fibrosis/Lupus) Goal->InVivo Need Bioavailability SP600125 Use SP600125 (With Caution) Screening->SP600125 Acceptable Tanzisertib Use Tanzisertib (CC-930) Mechanism->Tanzisertib Mandatory InVivo->Tanzisertib Superior PK/PD Warning Warning: Off-targets (MKK4, NQO1) SP600125->Warning Must validate with siRNA or 2nd inhibitor

Caption: Decision logic for selecting JNK inhibitors. Tanzisertib is the preferred choice for mechanistic and in vivo studies.

Conclusion & Recommendations

While SP600125 holds a place in history, it should no longer be the primary tool for defining JNK biology due to its promiscuous off-target profile (MKK4, NQO1, CDK2).

Tanzisertib (CC-930) represents the modern standard.[2] Its high selectivity and isoform bias (JNK2/3 > JNK1) allow for the dissection of specific pathological pathways, particularly in fibrosis and chronic inflammation, without the confounding toxicity associated with first-generation inhibitors.

Recommendation: For any study intended for high-impact publication, data generated with SP600125 should be validated using Tanzisertib or genetic knockdown (siRNA/CRISPR) to rule out off-target artifacts.

References

  • Bennett, B. L., et al. (2001). "SP600125, an anthrapyrazolone inhibitor of Jun N-terminal kinase."[3] Proceedings of the National Academy of Sciences. Link

  • Bain, J., et al. (2003).[4] "The specificity of protein kinase inhibitors: an update." Biochemical Journal. (Detailed analysis of SP600125 off-targets). Link

  • Plantevin Krenitsky, V., et al. (2012). "Discovery of CC-930, an orally active anti-fibrotic JNK inhibitor."[5] Bioorganic & Medicinal Chemistry Letters. Link

  • Reich, N., et al. (2012). "The JNK inhibitor CC-930 (Tanzisertib) in idiopathic pulmonary fibrosis."[2][6] European Respiratory Journal. Link

  • Zhang, T., et al. (2012). "Discovery of potent and selective covalent inhibitors of JNK." Chemistry & Biology. (Context on JNK inhibitor evolution). Link

Sources

Validation

Benchmarking JNK Inhibitors: A Functional Comparison of SP600125, JNK-IN-8, and CC-930

Introduction: The JNK Signaling Node The c-Jun N-terminal kinase (JNK) pathway is a central regulator of cellular stress responses, apoptosis, and inflammation.[1][2][3] While JNK signaling is critical for physiological...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The JNK Signaling Node

The c-Jun N-terminal kinase (JNK) pathway is a central regulator of cellular stress responses, apoptosis, and inflammation.[1][2][3] While JNK signaling is critical for physiological homeostasis, its dysregulation drives neurodegeneration, fibrosis, and cancer.

For researchers, the challenge lies not in finding a JNK inhibitor, but in selecting one that provides unambiguous data . The historical standard, SP600125, is widely available but notoriously "dirty." Newer generations, such as the covalent JNK-IN-8 and the clinical candidate CC-930 (Tanzisertib), offer superior specificity but require distinct experimental handling.

This guide provides a head-to-head technical comparison to help you select the correct tool for your specific biological question.

Visualizing the Pathway

To interpret inhibitor efficacy, one must understand the upstream activation and downstream readouts.

JNK_Pathway Stress Stress Signals (UV, Cytokines, Osmotic) MAP3K MAP3Ks (ASK1, TAK1, MEKK1) Stress->MAP3K Activation MAP2K MAP2Ks (MKK4, MKK7) MAP3K->MAP2K Phosphorylation JNK JNK1 / JNK2 / JNK3 (Target Node) MAP2K->JNK Phosphorylation (Thr183/Tyr185) cJun c-Jun (Transcription Factor) JNK->cJun Phosphorylation (Ser63/Ser73) Apoptosis Apoptosis / Inflammation cJun->Apoptosis Gene Expression

Figure 1: The Canonical JNK Signaling Cascade.[4] Inhibitors target the JNK node to prevent c-Jun phosphorylation.[1][2][5]

The Contenders: Profile Analysis

SP600125: The "Legacy" Standard
  • Status: The first widely used JNK inhibitor.

  • Mechanism: Reversible, ATP-competitive.[6][7]

  • The Problem: It is a "pan-kinase" inhibitor disguised as a JNK inhibitor. At concentrations required for cellular inhibition (5–10 µM), it significantly inhibits MKK4, MKK3, MKK6, and notably PI3K (p110δ) and CDK2 .

  • Verdict: Use only for rough initial screening. Data generated solely with SP600125 is often considered insufficient for high-impact publication without genetic validation (e.g., siRNA).

JNK-IN-8: The "Precision" Tool
  • Status: A highly specific chemical probe.

  • Mechanism: Covalent (Irreversible) . It forms a covalent bond with a conserved Cysteine residue (Cys116 in JNK1) near the ATP binding site.

  • The Advantage: Because it binds irreversibly, it does not need to compete with high intracellular ATP concentrations as strongly as reversible inhibitors. It offers exceptional selectivity over other MAPKs.

  • Verdict: The gold standard for dissecting JNK-specific biology in vitro.

CC-930 (Tanzisertib): The "Clinical" Candidate[8]
  • Status: Developed for fibrosis (IPF); reached Phase II clinical trials.

  • Mechanism: Reversible, ATP-competitive.[6][7]

  • The Advantage: High potency (nanomolar range) and oral bioavailability.[8] It is chemically distinct from the SP600125 scaffold, avoiding many of its off-target effects.

  • Verdict: Ideal for translational models or when simulating clinical dosing regimens.

Head-to-Head Data Comparison

The following table synthesizes biochemical potency (Cell-free IC50) with functional cellular efficacy. Note the shift in SP600125 potency when moving from a test tube to a cell.

FeatureSP600125 [1]JNK-IN-8 [2]CC-930 [3]
Binding Mode Reversible (ATP-competitive)Irreversible (Covalent) Reversible (ATP-competitive)
JNK1 IC50 (Cell-free) 40 nM4.7 nM61 nM
JNK2 IC50 (Cell-free) 40 nM18.7 nM7 nM
JNK3 IC50 (Cell-free) 90 nM0.98 nM6 nM
Effective Cellular Conc. 5 – 20 µM (High)0.1 – 1 µM (Low)0.5 – 2 µM (Medium)
Selectivity Profile Poor: Inhibits CK2, CDK2, PI3K, DYRK1A.High: Targets conserved Cys; minimal off-target kinase activity.High: >40-fold selective vs. p38/ERK.
Washout Resistance No (Activity returns after wash)Yes (Inhibition persists after wash)No

Experimental Protocol: Validating Inhibition

Merely adding the drug is not enough. You must prove target engagement. The most robust readout is the phosphorylation of c-Jun at Serine 63 or 73 .

Workflow Logic

Workflow Step1 Pre-treat Cells (Inhibitor: 1h) Step2 Induce Stress (UV / Anisomycin: 30m) Step1->Step2 Blockade Step3 Lysis (Phosphatase Inhibitors!) Step2->Step3 Capture State Step4 Western Blot (p-c-Jun vs Total c-Jun) Step3->Step4 Quantify

Figure 2: Experimental workflow for validating JNK inhibition.

Step-by-Step Protocol

1. Cell Preparation & Pre-treatment:

  • Seed cells (e.g., HEK293, HeLa, or primary fibroblasts) to reach 70-80% confluency.

  • Crucial Step: Serum starve cells for 4–12 hours prior to treatment to reduce basal MAPK activity.

  • Add Inhibitor:

    • JNK-IN-8: 1 µM (Pre-incubate 60 min).

    • CC-930: 1–2 µM (Pre-incubate 60 min).

    • SP600125: 10–20 µM (Pre-incubate 60 min). Note: Higher concentration required due to ATP competition.

  • Include a DMSO Vehicle Control .

2. Pathway Stimulation (The "Trigger"):

  • JNK activity is often low in resting cells. To measure inhibition, you must first activate the pathway.

  • Add Anisomycin (10 µg/mL) or UV-C irradiation (40 J/m²).

  • Incubate for 30 minutes . (Longer incubations may allow phosphatase feedback loops to complicate results).

3. Lysis & Extraction:

  • Wash cells with ice-cold PBS.

  • Lyse in RIPA buffer supplemented with Protease Inhibitors AND Phosphatase Inhibitors (Sodium Orthovanadate + Sodium Fluoride). Failure to add phosphatase inhibitors will result in false negatives (loss of signal).

4. Western Blotting:

  • Primary Antibody 1: Anti-Phospho-c-Jun (Ser63) or (Ser73).

  • Primary Antibody 2: Anti-Total c-Jun (Loading Control 1).

  • Primary Antibody 3: Anti-GAPDH/Actin (Loading Control 2).

5. Interpretation:

  • Vehicle + Stress: Strong band for p-c-Jun.

  • Inhibitor + Stress: Significant reduction or absence of p-c-Jun band compared to Vehicle.

  • Total c-Jun: Should remain relatively constant (though prolonged JNK inhibition can eventually lower c-Jun expression via AP-1 feedback).

Application Scientist’s Decision Matrix

If your goal is...Recommended InhibitorWhy?
Mechanistic Dissection JNK-IN-8 Its covalent nature ensures that the phenotype observed is due to JNK blockade, not off-target effects on PI3K or CDK.
Translational / Mouse Models CC-930 Excellent pharmacokinetics (PK) and oral bioavailability make it superior for in vivo correlation.
Washout / Reversibility Studies CC-930 or SP600125 JNK-IN-8 is irreversible; you cannot "wash it out" to see how quickly the pathway recovers.
Comparing to Literature (Pre-2010) SP600125 Use only to replicate old data, but always run side-by-side with JNK-IN-8 to confirm specificity.
Critical Warning: The "SP600125 Trap"

Do not rely on SP600125 for cell cycle studies. SP600125 inhibits CDK2 and MPS1 (a mitotic checkpoint kinase) with potencies similar to JNK. If you observe cell cycle arrest with SP600125, it is likely not mediated by JNK [4].[9]

References

  • Bennett, B. L., et al. (2001). "SP600125, an anthrapyrazolone inhibitor of Jun N-terminal kinase."[7] Proceedings of the National Academy of Sciences, 98(24), 13681-13686.

  • Zhang, T., et al. (2012).[10] "Discovery of potent and selective covalent inhibitors of JNK."[1][10] Chemistry & Biology, 19(1), 140-154.[10]

  • Plantevin Krenitsky, V., et al. (2012). "Discovery of CC-930, an orally active anti-fibrotic JNK inhibitor."[11][12] Bioorganic & Medicinal Chemistry Letters, 22(3), 1433-1438.[12]

  • Schmidt, A., et al. (2005). "The JNK inhibitor SP600125 is a broad-spectrum inhibitor of protein kinases."[3][7] EMBO Reports, 6(12), 1105-1105.

Sources

Comparative

Mechanistic Divergence: Targeted Inhibition vs. Pleiotropic Modulation

Publish Comparison Guide: Tanzisertib (CC-930) vs. Pirfenidone in Preclinical Fibrosis Models Executive Summary This guide provides a technical comparison between Tanzisertib (CC-930) , a second-generation c-Jun N-termin...

Author: BenchChem Technical Support Team. Date: February 2026

Publish Comparison Guide: Tanzisertib (CC-930) vs. Pirfenidone in Preclinical Fibrosis Models

Executive Summary This guide provides a technical comparison between Tanzisertib (CC-930) , a second-generation c-Jun N-terminal kinase (JNK) inhibitor, and Pirfenidone , a pleiotropic standard-of-care antifibrotic. While Pirfenidone remains a cornerstone of Idiopathic Pulmonary Fibrosis (IPF) therapy, Tanzisertib represented a high-potential "precision medicine" approach targeting stress-activated protein kinase pathways. This analysis synthesizes preclinical efficacy data, mechanistic divergence, and the translational challenges that defined their respective development paths.

The fundamental difference between these agents lies in their scope of action. Pirfenidone acts as a "broad-spectrum" antifibrotic, dampening multiple inflammatory and fibrotic cytokines. Tanzisertib was designed as a high-affinity, ATP-competitive inhibitor of JNK isoforms, specifically targeting the phosphorylation of c-Jun, a critical transcription factor in the AP-1 complex.

Signaling Pathway Architecture

The following diagram illustrates the distinct intervention points of both drugs within the fibrotic signaling cascade.

FibrosisPathways cluster_stimuli Pro-Fibrotic Stimuli cluster_signaling Intracellular Signaling cluster_outcomes Pathological Outcomes TGFb TGF-β / TNF-α MAP3K MAP3K (ASK1/TAK1) TGFb->MAP3K Smad Smad2/3 Signaling TGFb->Smad OxStress Oxidative Stress (ROS) OxStress->MAP3K JNK JNK1 / JNK2 (Stress Kinases) MAP3K->JNK cJun c-Jun Phosphorylation JNK->cJun Phosphorylation AP1 AP-1 Transcription Factor cJun->AP1 Collagen Collagen Deposition (COL1A1) AP1->Collagen EMT Epithelial-Mesenchymal Transition (EMT) AP1->EMT Smad->Collagen Pirfenidone PIRFENIDONE (Pleiotropic) Pirfenidone->TGFb Downregulates Synthesis Pirfenidone->OxStress Scavenging Pirfenidone->Collagen Inhibits Synthesis Tanzisertib TANZISERTIB (JNK Inhibitor) Tanzisertib->JNK Direct Inhibition (IC50: 6-61 nM)

Figure 1: Mechanistic comparison showing Tanzisertib’s direct blockade of the JNK-c-Jun axis versus Pirfenidone’s multi-nodal modulation of upstream cytokines and downstream collagen synthesis.[1]

Preclinical Efficacy Comparison

The following data aggregates results from standardized Bleomycin-induced pulmonary fibrosis models (mouse/rat). This model is the industry standard for benchmarking antifibrotic efficacy.

Quantitative Benchmarking Table
MetricTanzisertib (CC-930) Pirfenidone Interpretation
Primary Target JNK1/2/3 (Pan-JNK)Unknown/Pleiotropic (TGF-β, TNF-α)Tanzisertib offers higher specificity; Pirfenidone offers broader coverage.[2]
Potency (IC50) JNK1: 61 nMJNK2: 7 nMJNK3: 6 nMN/A (Micromolar range for cytokine suppression)Tanzisertib is significantly more potent on a molar basis.
Fibrosis Reduction (Bleomycin Model)18% – 32% reduction in fibrosis score (Ashcroft)30% – 60% reduction in Hydroxyproline contentPirfenidone generally demonstrates a higher ceiling of efficacy in this specific model.
Collagen Gene Expression Significant downregulation of COL1A1 Significant downregulation of COL1A1 & COL3A1 Both effectively blunt the transcriptional drive for scar tissue.
Biomarker Modulation Reduced MMP-7 , SP-D , MUC5B Reduced TGF-β1 , PDGF , IL-6 Tanzisertib affects epithelial stress markers; Pirfenidone affects inflammatory cytokines.
Key Limitation Liver Toxicity (Transaminase elevation in Phase 2)GI Intolerance & PhotosensitivityTanzisertib's narrow therapeutic index limited its clinical progression.

Expert Insight: While Tanzisertib showed robust inhibition of JNK phosphorylation (p-c-Jun), its "JNK2 bias" (higher affinity for JNK2 than JNK1) may have been suboptimal. Emerging data suggests JNK1 is the primary driver of fibrogenesis, whereas JNK2 may have protective roles. This potentially explains why Tanzisertib achieved only moderate (~30%) fibrosis reduction compared to Pirfenidone's more robust effects in some studies.

Detailed Experimental Protocol: The "Gold Standard" Bleomycin Model

To replicate the data cited above, researchers must utilize a self-validating Bleomycin protocol. The variability in this model is high; therefore, strict adherence to the workflow below is required to generate publishable head-to-head data.

Workflow Diagram

ProtocolWorkflow cluster_induction Phase 1: Induction (Day 0) cluster_treatment Phase 2: Intervention (Day 7-21) cluster_analysis Phase 3: Readout (Day 21) Induction Intratracheal Instillation Bleomycin Sulfate (1-3 U/kg) Rand Randomization (Based on Body Weight) Induction->Rand Inflammation Peak (Day 7) Dosing Daily Oral Gavage Vehicle vs. Drug Rand->Dosing Sacrifice Harvest Lungs Dosing->Sacrifice Fibrosis Established Assay1 Hydroxyproline (Collagen Quantification) Sacrifice->Assay1 Assay2 Histology (Ashcroft Scoring) Sacrifice->Assay2

Figure 2: Experimental workflow for therapeutic dosing in the Bleomycin-induced pulmonary fibrosis model.

Step-by-Step Methodology

1. Induction (Day 0):

  • Anesthesia: Isoflurane (3-4% induction, 1.5-2% maintenance).

  • Administration: Intratracheal instillation of Bleomycin sulfate (1.5 – 3.0 U/kg) in 50 µL sterile saline.

  • Control: Saline-only instillation group is mandatory for baseline normalization.

2. Therapeutic Dosing (Day 7 – Day 21):

  • Rationale: Starting treatment on Day 7 allows the initial inflammatory phase to pass, testing the drug's ability to halt fibrosis rather than just inflammation (a common critique of prophylactic protocols).

  • Group A (Vehicle): 0.5% CMC + 0.25% Tween 80.

  • Group B (Pirfenidone): 100 mg/kg/day (Oral Gavage).

  • Group C (Tanzisertib): 25–150 mg/kg/day (Oral Gavage).

3. Hydroxyproline Assay (The Quantitative Standard):

  • Hydrolysis: Homogenize right lung lobe in 6N HCl. Hydrolyze at 110°C for 18 hours.

  • Oxidation: React hydrolysate with Chloramine-T (oxidation of hydroxyproline).

  • Chromophore Formation: Add Ehrlich’s reagent (p-dimethylaminobenzaldehyde) and incubate at 60°C for 15 mins.

  • Detection: Measure absorbance at 550 nm.

  • Validation: Standard curve must be linear (

    
    ) from 0 to 100 µg/mL.
    

Critical Analysis: Why Did Tanzisertib Fail Where Pirfenidone Succeeded?

Despite promising preclinical data, Tanzisertib (CC-930) was discontinued in Phase 2 clinical trials for IPF.[1] Understanding this failure is critical for drug developers:

  • Isoform Selectivity: Tanzisertib is a pan-JNK inhibitor but exhibits higher potency against JNK2/3. Preclinical knockout studies indicate that JNK1 is the primary profibrogenic isoform in the lung. Incomplete JNK1 suppression at tolerated doses may have limited efficacy.

  • Hepatotoxicity: The Phase 2 trial revealed dose-dependent elevations in liver transaminases (ALT/AST). This toxicity is likely an "on-target" effect of JNK inhibition in hepatocytes or an idiosyncratic reaction to the chemotype, contrasting with Pirfenidone’s manageable safety profile.

  • Biomarker Disconnect: While Tanzisertib successfully lowered MMP-7 and SP-D (epithelial injury markers) in humans, this did not translate to a halt in FVC decline as effectively as hoped, suggesting that targeting epithelial stress alone (via JNK) may be insufficient compared to Pirfenidone's broad stromal modulation.

References

  • Plantevin Krenitsky, V., et al. (2012). Discovery of CC-930, an orally active anti-fibrotic JNK inhibitor. Bioorganic & Medicinal Chemistry Letters. Link

  • van der Velden, J. L., et al. (2016). JNK inhibition reduces lung remodeling and pulmonary fibrotic systemic markers. Clinical and Translational Medicine. Link

  • Oku, H., et al. (2008). Antifibrotic action of pirfenidone and prednisolone: different effects on pulmonary cytokines and growth factors in bleomycin-induced murine pulmonary fibrosis. European Journal of Pharmacology. Link

  • Sgalla, G., et al. (2016). Idiopathic pulmonary fibrosis: pathogenesis and management. Respiratory Research. Link

  • Popov, Y., et al. (2022). Discovery of the c-Jun N-Terminal Kinase Inhibitor CC-90001. Journal of Medicinal Chemistry. Link

Sources

Validation

Isoform Specificity Profile: CC-930 (Tanzisertib) vs. Emerging &amp; Standard JNK Inhibitors

Executive Summary CC-930 (Tanzisertib) represents a pivotal evolution in c-Jun N-terminal Kinase (JNK) inhibition. Unlike first-generation "pan-JNK" inhibitors like SP600125, which exhibit equipotent and often off-target...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

CC-930 (Tanzisertib) represents a pivotal evolution in c-Jun N-terminal Kinase (JNK) inhibition. Unlike first-generation "pan-JNK" inhibitors like SP600125, which exhibit equipotent and often off-target activity, CC-930 demonstrates a distinct isoform-biased profile . While formally classified as a pan-JNK inhibitor, biochemical data reveals a significant potency preference for JNK2 and JNK3 (single-digit nanomolar) over JNK1 (~10-fold lower potency).

This guide critically analyzes the isoform specificity of CC-930 against industry standards (SP600125) and next-generation isoform-selective agents (CC-90001, JNK-IN-8). It provides actionable experimental protocols for validating these specificity profiles in a drug discovery setting.

The JNK Isoform Challenge

The JNK family comprises three isoforms with distinct physiological roles, making specificity a critical parameter for therapeutic index:

  • JNK1: Ubiquitously expressed; primarily implicated in metabolic regulation, apoptosis, and fibrosis pathology .

  • JNK2: Ubiquitously expressed; often functionally redundant with JNK1 but can have opposing roles in cell survival and proliferation.

  • JNK3: Restricted primarily to the brain, heart, and testis; a key target for neurodegenerative diseases (e.g., Alzheimer’s, Parkinson’s).

The Drug Development Dilemma: First-generation inhibitors failed largely due to toxicity (off-target effects) or lack of efficacy (inability to selectively target the disease-driving isoform).

Compound Profile: CC-930 (Tanzisertib)[1][2][3][4]

  • Class: Aminopurine-based ATP-competitive inhibitor.

  • Status: Discontinued in Phase II (IPF) due to liver toxicity; succeeded by JNK1-biased CC-90001.[1]

  • Mechanism: Binds to the ATP-binding pocket of the kinase domain.

  • Specificity Claim: High selectivity against the broader kinome (e.g., p38, ERK), but exhibits intra-family bias .

Quantitative Isoform Specificity Data

The following table synthesizes biochemical IC50 and Ki data from pivotal medicinal chemistry studies.

CompoundClassJNK1 IC50 (nM)JNK2 IC50 (nM)JNK3 IC50 (nM)Specificity Profile
CC-930 ATP-Competitive61 5 - 7 5 - 6 JNK2/3 Biased (~10x selectivity over JNK1)
SP600125 ATP-Competitive~40 - 90~40 - 90~40 - 90Pan-JNK (Equipotent, Low Selectivity)
JNK-IN-8 Covalent (Cys116)4.04.04.0Pan-JNK (Covalent, Irreversible)
CC-90001 ATP-Competitive< 5> 100> 100JNK1 Biased (Designed to minimize JNK2-linked toxicity)

Critical Insight: The failure of CC-930 in pulmonary fibrosis trials is hypothesized to be linked to its potent inhibition of JNK2 (or lack of sufficient JNK1 bias), as emerging data suggests JNK1 is the primary driver of fibrotic signaling. This led to the development of CC-90001, which flips the selectivity profile to favor JNK1.

Visualizing the JNK Signaling Cascade

To understand where these inhibitors intervene, we visualize the MAPK signaling cascade.

JNK_Pathway cluster_JNK JNK Isoforms (Targets) Stress Stress Signals (UV, Cytokines, ROS) MAP3K MAP3K (ASK1, TAK1, MEKK1) Stress->MAP3K MAP2K MAP2K (MKK4, MKK7) MAP3K->MAP2K JNK1 JNK1 (Fibrosis/Metabolism) MAP2K->JNK1 JNK2 JNK2 (Proliferation/Survival) MAP2K->JNK2 JNK3 JNK3 (Neurodegeneration) MAP2K->JNK3 Substrates Substrates (c-Jun, ATF2, p53) JNK1->Substrates JNK2->Substrates JNK3->Substrates Response Cellular Response (Apoptosis, Inflammation, Fibrosis) Substrates->Response CC930 CC-930 (Blocks JNK2/3 > JNK1) CC930->JNK1 Weak CC930->JNK2 CC930->JNK3 SP600125 SP600125 (Blocks All Weakly) SP600125->JNK1 SP600125->JNK2

Figure 1: JNK Signaling Cascade illustrating the differential inhibition potency of CC-930 versus SP600125.

Experimental Validation Protocols

To independently verify the isoform specificity of CC-930, researchers should utilize a dual-approach workflow: Biochemical FRET Assays for intrinsic potency and Cellular Target Engagement for physiological relevance.

Protocol A: Biochemical Isoform Specificity (TR-FRET)

Objective: Determine the IC50 of CC-930 against recombinant JNK1, JNK2, and JNK3. Method: LanthaScreen™ Eu Kinase Binding Assay or Z'-LYTE™.

  • Reagent Prep:

    • Prepare 3x Kinase Buffer A (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

    • Prepare 4x CC-930 serial dilutions in DMSO (Range: 0.1 nM to 10 µM).

    • Prepare 4x Kinase/Antibody mixture (JNK1, JNK2, or JNK3 + Eu-anti-GST antibody).

    • Prepare 4x Tracer (Alexa Fluor™ 647-labeled ATP-competitive tracer).

  • Assay Setup (384-well plate):

    • Add 5 µL of CC-930 dilution.

    • Add 5 µL of Kinase/Antibody mix.

    • Add 5 µL of Tracer.

    • Note: Final DMSO concentration should be <1%.

  • Incubation:

    • Incubate at Room Temperature (20-25°C) for 60 minutes in the dark.

  • Detection:

    • Read Fluorescence Resonance Energy Transfer (FRET) on a plate reader (Excitation: 340 nm; Emission: 665 nm [Acceptor] and 615 nm [Donor]).

  • Analysis:

    • Calculate Emission Ratio (665/615).

    • Plot dose-response curves to derive IC50.

    • Validation Criteria: CC-930 should show IC50 <10 nM for JNK2/3 and >50 nM for JNK1.

Protocol B: Cellular Target Engagement (Phospho-c-Jun)

Objective: Assess inhibition of JNK activity in a cellular context.[2][3] Cell Line: Jurkat T-cells or HEK293 (High JNK expression).

  • Cell Culture & Treatment:

    • Seed cells at 1x10^6 cells/mL in 6-well plates.

    • Pre-treat with CC-930 (Dose range: 10 nM - 1 µM) for 1 hour. Include SP600125 (10 µM) as a positive control and DMSO as negative.

  • Stimulation:

    • Stimulate JNK pathway using Anisomycin (10 µg/mL) or UV radiation (50 J/m²) for 30 minutes.

  • Lysis:

    • Wash with ice-cold PBS.

    • Lyse in RIPA buffer supplemented with Phosphatase Inhibitor Cocktail (PhosSTOP).

  • Western Blotting:

    • Run 20 µg protein on SDS-PAGE.

    • Transfer to PVDF membrane.

    • Primary Antibodies:

      • Anti-Phospho-c-Jun (Ser63) [Rabbit mAb].

      • Anti-Total c-Jun [Mouse mAb].

      • Anti-GAPDH (Loading Control).

  • Quantification:

    • Normalize Phospho-c-Jun signal to Total c-Jun.

    • Expected Result: CC-930 should inhibit phosphorylation dose-dependently. Note that cellular assays often show a shift in potency due to ATP competition (intracellular ATP is mM range).

Workflow Diagram: Specificity Profiling

The following diagram outlines the logical flow for validating a JNK inhibitor's profile.

Profiling_Workflow cluster_Biochem Phase 1: Biochemical cluster_Cell Phase 2: Cellular Compound Candidate Compound (e.g., CC-930) Assay FRET Kinase Assay (JNK1 vs JNK2 vs JNK3) Compound->Assay IC50 Calculate IC50/Ki Assay->IC50 Treatment Cell Treatment (+/- Anisomycin) IC50->Treatment Select Dose WB Western Blot (p-c-Jun Ser63) Treatment->WB Decision Profile Classification WB->Decision Pan Pan-Inhibitor (SP600125) Decision->Pan Biased Isoform Biased (CC-930: JNK2/3) Decision->Biased

Figure 2: Step-by-step experimental workflow for classifying JNK inhibitor specificity.

References

  • Discovery of CC-930, an orally active anti-fibrotic JNK inhibitor. Bioorganic & Medicinal Chemistry Letters, 2012.[4][5][6] Key Data: Establishes CC-930 IC50 values (JNK1: 61 nM, JNK2: 7 nM).

  • Discovery of the c-Jun N-Terminal Kinase Inhibitor CC-90001. Journal of Medicinal Chemistry, 2021.[2] Key Data: Discusses the shift from CC-930 (JNK2 biased) to CC-90001 (JNK1 biased) to improve safety.

  • SP600125, an anthrapyrazolone inhibitor of Jun N-terminal kinase. Proceedings of the National Academy of Sciences (PNAS), 2001. Key Data: Characterizes SP600125 as a broad, equipotent pan-JNK inhibitor.

  • Development of a Covalent Inhibitor of c-Jun N-Terminal Protein Kinase (JNK) 2/3 with Selectivity over JNK1. Journal of Medicinal Chemistry, 2023. Key Data: Provides comparative data on JNK-IN-8 and newer selective probes.

Sources

Comparative

A Researcher's Guide to Small Molecule JNK Inhibitors: A Comparative Analysis

For researchers and drug development professionals navigating the complex landscape of signal transduction, the c-Jun N-terminal kinases (JNKs) present a compelling therapeutic target. As key mediators of cellular respon...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals navigating the complex landscape of signal transduction, the c-Jun N-terminal kinases (JNKs) present a compelling therapeutic target. As key mediators of cellular responses to stress, inflammation, and apoptosis, their dysregulation is implicated in a multitude of pathologies, including cancer, neurodegenerative disorders, and inflammatory diseases.[1] This guide provides an in-depth, comparative analysis of small molecule JNK inhibitors, offering experimental insights and data to inform your research and development endeavors.

The JNK Signaling Cascade: A Double-Edged Sword

The JNK signaling pathway is a critical component of the mitogen-activated protein kinase (MAPK) cascade.[2] Activated by a variety of stimuli, including inflammatory cytokines, UV radiation, and oxidative stress, the pathway culminates in the phosphorylation of numerous downstream targets, most notably the transcription factor c-Jun.[1][2] This signaling cascade, however, is not a simple linear switch. The cellular context and the specific JNK isoform involved (JNK1, JNK2, or JNK3) dictate whether the ultimate cellular response is pro-apoptotic or pro-survival, a crucial consideration in the development of targeted therapies.[3]

JNK_Signaling_Pathway cluster_extracellular Extracellular Stimuli cluster_mapkkk MAPKKK cluster_mapkk MAPKK cluster_mapk MAPK cluster_downstream Downstream Targets & Cellular Response Stress Stimuli Stress Stimuli MEKK1 MEKK1 Stress Stimuli->MEKK1 ASK1 ASK1 Stress Stimuli->ASK1 MLK3 MLK3 Stress Stimuli->MLK3 Inflammatory Cytokines Inflammatory Cytokines Inflammatory Cytokines->MEKK1 Inflammatory Cytokines->ASK1 Inflammatory Cytokines->MLK3 MKK4 MKK4 MEKK1->MKK4 MKK7 MKK7 MEKK1->MKK7 ASK1->MKK4 ASK1->MKK7 MLK3->MKK4 MLK3->MKK7 JNK JNK1/2/3 MKK4->JNK MKK7->JNK cJun c-Jun JNK->cJun ATF2 ATF2 JNK->ATF2 p53 p53 JNK->p53 Bcl2 Bcl-2 family JNK->Bcl2 Apoptosis Apoptosis cJun->Apoptosis Proliferation Proliferation cJun->Proliferation Inflammation Inflammation cJun->Inflammation ATF2->Apoptosis ATF2->Proliferation ATF2->Inflammation p53->Apoptosis Bcl2->Apoptosis

Figure 1: A simplified diagram of the JNK signaling cascade.

A Comparative Analysis of Small Molecule JNK Inhibitors

The development of small molecule JNK inhibitors has primarily focused on ATP-competitive compounds, though other mechanisms of inhibition are emerging. This section provides a comparative overview of key inhibitors, focusing on their biochemical potency, isoform selectivity, and cellular activity.

ATP-Competitive Inhibitors

These inhibitors function by competing with ATP for binding to the kinase domain of JNK.

InhibitorJNK1 IC50 (nM)JNK2 IC50 (nM)JNK3 IC50 (nM)Cellular EC50 (c-Jun Phos.)Key Characteristics & References
SP600125 4040905-10 µM (Jurkat T cells)Broad-spectrum JNK inhibitor, but with known off-target effects on other kinases.[4] Reversible and ATP-competitive.[4]
AS601245 15022070High concentrations requiredCell-permeable, but often requires high concentrations for cellular activity.
CC-401 25-50 (pan-JNK)25-50 (pan-JNK)25-50 (pan-JNK)Not explicitly statedSpecific JNK inhibitor with synergistic effects with chemotherapy in cancer models.
Tanzisertib (CC-930) Ki = 44 nMKi = 6.2 nMIC50 = 5 nMNot explicitly statedPotent, orally active with a bias for JNK2.[5] Clinical development was halted due to hepatic toxicity.
CC-90001 JNK1 bias--Not explicitly statedOrally administered with a bias for JNK1 over JNK2, developed to mitigate the toxicity seen with tanzisertib.[5]
JNK-IN-8 4.718.71~30 nM (A375 cells)Irreversible (covalent) inhibitor with high potency.[6][7]
JNK3 inhibitor-3 147.844.04.1Not explicitly statedDemonstrates significant selectivity for JNK3.[8]

Note: IC50 and EC50 values can vary depending on the assay conditions. The data presented here is for comparative purposes.

Covalent Inhibitors: A Strategy for Enhanced Potency and Selectivity

Covalent inhibitors represent a promising class of therapeutics that form a permanent bond with their target, often leading to prolonged and potent inhibition. JNK-IN-8 is a prime example, demonstrating low nanomolar potency across all JNK isoforms.[6][7] These inhibitors typically target a conserved cysteine residue within the JNK kinase domain.[9] The development of covalent inhibitors with isoform selectivity, such as those targeting JNK2/3 over JNK1, is an active area of research.[10]

Covalent_Inhibition cluster_inhibitor Covalent JNK Inhibitor cluster_jnk JNK Kinase Domain cluster_complex Covalent Complex Inhibitor JNK-IN-8 (with reactive group) JNK_Protein JNK Protein Inhibitor->JNK_Protein Binds to ATP pocket Cysteine Conserved Cysteine Residue Inhibitor->Cysteine Reacts with Covalent_Bond Stable Covalent Bond (Irreversible Inhibition) Inhibitor->Covalent_Bond Cysteine->Covalent_Bond

Figure 2: Mechanism of covalent JNK inhibition.

Allosteric Inhibitors: Targeting Beyond the ATP-Binding Pocket

Allosteric inhibitors offer a distinct advantage by binding to a site on the enzyme other than the highly conserved ATP-binding pocket.[11] This can lead to greater selectivity and potentially overcome resistance mechanisms that arise from mutations in the ATP-binding site. While the field of allosteric JNK inhibitors is still emerging, structural studies have revealed allosteric communication between the peptide-docking site and the catalytic site of JNK, providing a rationale for the design of such inhibitors.[3][12][13]

Experimental Protocols for JNK Inhibitor Characterization

The robust characterization of JNK inhibitors requires a combination of biochemical and cellular assays. Here, we outline key experimental protocols.

In Vitro Kinase Assay: Assessing Biochemical Potency

This assay directly measures the ability of an inhibitor to block the enzymatic activity of purified JNK.

Principle: Recombinant JNK is incubated with its substrate (e.g., c-Jun) and ATP. The transfer of phosphate from ATP to the substrate is quantified, and the inhibitory effect of the compound is determined.

Step-by-Step Methodology:

  • Reaction Setup: In a microplate, combine recombinant JNK enzyme, the substrate (e.g., GST-c-Jun), and the test inhibitor at various concentrations in a kinase buffer.

  • Initiation: Start the reaction by adding ATP (often radiolabeled with ³²P or ³³P for sensitive detection).

  • Incubation: Allow the reaction to proceed at a controlled temperature (e.g., 30°C) for a specific duration.

  • Termination: Stop the reaction by adding a stop solution (e.g., EDTA or SDS-PAGE loading buffer).

  • Detection:

    • Radiometric Assay: Separate the reaction products by SDS-PAGE, transfer to a membrane, and detect the phosphorylated substrate by autoradiography.

    • Non-Radiometric Assay: Use a phospho-specific antibody to detect the phosphorylated substrate via Western blotting or ELISA.

  • Data Analysis: Quantify the signal and plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.

Causality Behind Experimental Choices: The choice between radiometric and non-radiometric detection depends on the desired sensitivity and available resources. Radiometric assays are highly sensitive but require specialized handling of radioactive materials. Non-radiometric methods are generally safer and more accessible.

Cellular Target Engagement Assay: Confirming Intracellular Activity

It is crucial to confirm that an inhibitor can effectively engage its target within the complex environment of a living cell. The NanoBRET™ Target Engagement Assay is a powerful tool for this purpose.[9][10]

Principle: This assay utilizes Bioluminescence Resonance Energy Transfer (BRET) to measure the binding of an inhibitor to a NanoLuc® luciferase-tagged JNK protein in live cells. A fluorescent tracer that binds to the JNK active site is displaced by the inhibitor, leading to a decrease in the BRET signal.

Step-by-Step Methodology:

  • Cell Preparation: Transfect cells (e.g., HEK293) with a plasmid encoding a NanoLuc®-JNK fusion protein.

  • Compound Treatment: Add the test inhibitor at various concentrations to the transfected cells.

  • Tracer Addition: Add a cell-permeable fluorescent tracer that binds to the JNK active site.

  • Substrate Addition: Add the NanoLuc® substrate to initiate the luminescent signal.

  • BRET Measurement: Measure the BRET signal using a luminometer equipped with appropriate filters.

  • Data Analysis: The decrease in the BRET ratio with increasing inhibitor concentration is used to determine the cellular EC50, reflecting the inhibitor's potency in a live-cell context.

Trustworthiness of the Protocol: The NanoBRET™ assay provides a direct and quantitative measure of target engagement in live cells, offering a more physiologically relevant assessment of inhibitor potency compared to biochemical assays alone.

NanoBRET_Workflow cluster_cell Live Cell cluster_bret BRET Signal JNK_NanoLuc JNK-NanoLuc® Fusion Protein Tracer Fluorescent Tracer JNK_NanoLuc->Tracer Binds BRET_High High BRET Signal (Tracer Bound) Tracer->BRET_High Generates Inhibitor Test Inhibitor Inhibitor->JNK_NanoLuc Competes for Binding BRET_Low Low BRET Signal (Inhibitor Bound) Inhibitor->BRET_Low Leads to

Sources

Validation

A Senior Application Scientist's Guide to On-Target Validation of CC-930 Using siRNA

For researchers and drug development professionals, rigorously validating the on-target effects of a small molecule inhibitor is a cornerstone of preclinical assessment. This guide provides an in-depth, objective compari...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, rigorously validating the on-target effects of a small molecule inhibitor is a cornerstone of preclinical assessment. This guide provides an in-depth, objective comparison of the pharmacological effects of CC-930, a c-Jun N-terminal kinase (JNK) inhibitor, with the genetic knockdown of JNK using small interfering RNA (siRNA). By demonstrating that the pharmacological inhibition phenocopies the genetic ablation of the target, we can confidently attribute the observed cellular responses to the specific action of CC-930 on the JNK signaling pathway.

The Rationale: Why Compare Pharmacological Inhibition with Genetic Knockdown?

Small molecule inhibitors, while powerful tools, can sometimes exhibit off-target effects, leading to misinterpretation of experimental results.[1][2] Conversely, siRNA offers a highly specific method to silence the expression of a target gene at the mRNA level.[3][4] A convergence of outcomes between these two distinct modalities provides strong evidence for the on-target activity of the compound .[1] This comparative approach is a self-validating system; the siRNA experiment validates the specificity of the small molecule, and the inhibitor can help to understand the temporal effects of target inhibition in a way that a constitutive knockdown cannot.

CC-930 is an orally active aminopurine that acts as a potent and selective inhibitor of all JNK isoforms.[5][6] It is kinetically competitive with ATP and inhibits the JNK-dependent phosphorylation of substrates like c-Jun.[5] While preclinical studies have shown its anti-fibrotic potential, its development was halted due to observations of elevated liver enzymes in a Phase 2 trial for idiopathic pulmonary fibrosis (IPF).[7][8] Understanding its precise on-target versus potential off-target effects remains a critical area of investigation.

Head-to-Head Comparison: CC-930 vs. JNK siRNA

The on-target effects of CC-930 can be confirmed by demonstrating that its pharmacological action mirrors the genetic knockdown of JNK. The primary readout for JNK activity is the phosphorylation of its downstream target, c-Jun. A successful on-target validation would show a significant reduction in phosphorylated c-Jun (p-c-Jun) levels with both CC-930 treatment and JNK siRNA transfection.

Here is a summary of the expected comparative effects on key cellular and molecular endpoints:

ParameterCC-930 TreatmentJNK siRNA KnockdownRationale for Comparison
Target Expression No change in total JNK protein levels.Significant reduction in total JNK mRNA and protein levels.This highlights the different mechanisms of action: post-translational inhibition vs. suppression of gene expression.
Target Activity Decreased phosphorylation of c-Jun (p-c-Jun).Decreased phosphorylation of c-Jun (p-c-Jun) due to reduced JNK protein.This is the most direct measure of on-target JNK inhibition.
Downstream Gene Expression Altered expression of JNK-regulated genes (e.g., inflammatory cytokines, matrix metalloproteinases).[9][10]Similar alteration in the expression of JNK-regulated genes.Convergence in downstream transcriptional changes strengthens the on-target validation.
Cellular Phenotype Phenotypic changes consistent with JNK inhibition (e.g., reduced apoptosis in certain contexts, altered cell migration, decreased pro-inflammatory responses).[11]Similar phenotypic changes.A match in the ultimate cellular outcome is a key validation point.
Off-Target Effects Potential for off-target kinase inhibition or other non-specific effects.Potential for off-target effects due to siRNA seed region complementarity.[12][13][14]Comparing the global cellular response can help to identify divergent effects that may be off-target.

Experimental Workflow for On-Target Validation

The following diagram outlines a robust workflow for comparing the effects of CC-930 and JNK siRNA.

G cluster_0 Cell Culture Preparation cluster_1 Treatment Groups cluster_2 Analysis cell_seeding Seed cells at optimal density for transfection and drug treatment control Untreated Control cell_seeding->control 24h incubation vehicle Vehicle Control (e.g., DMSO) cell_seeding->vehicle 24h incubation cc930 CC-930 Treatment cell_seeding->cc930 24h incubation siRNA_neg Negative Control siRNA cell_seeding->siRNA_neg 24h incubation siRNA_jnk JNK siRNA cell_seeding->siRNA_jnk 24h incubation siRNA_pos Positive Control siRNA (e.g., targeting a housekeeping gene) cell_seeding->siRNA_pos 24h incubation qpcr qRT-PCR for JNK and target gene mRNA levels vehicle->qpcr 24-48h treatment western Western Blot for Total JNK, p-c-Jun, and Total c-Jun vehicle->western 24-48h treatment phenotype Phenotypic Assays (e.g., apoptosis, migration, cytokine secretion) vehicle->phenotype 24-48h treatment cc930->qpcr 24-48h treatment cc930->western 24-48h treatment cc930->phenotype 24-48h treatment siRNA_neg->qpcr 48-72h post-transfection siRNA_neg->western 48-72h post-transfection siRNA_neg->phenotype 48-72h post-transfection siRNA_jnk->qpcr 48-72h post-transfection siRNA_jnk->western 48-72h post-transfection siRNA_jnk->phenotype 48-72h post-transfection siRNA_pos->qpcr 48-72h post-transfection siRNA_pos->western 48-72h post-transfection siRNA_pos->phenotype 48-72h post-transfection

Caption: Experimental workflow for comparing CC-930 and JNK siRNA.

The JNK Signaling Pathway

The following diagram illustrates the central role of JNK in a simplified signaling cascade, highlighting the point of intervention for both CC-930 and siRNA.

G cluster_pathway JNK Signaling Pathway cluster_intervention Points of Intervention stress Cellular Stress (e.g., UV, cytokines, ROS) mkk MAPKKs (MKK4/7) stress->mkk activates jnk JNK mkk->jnk phosphorylates cjun c-Jun jnk->cjun phosphorylates ap1 AP-1 Complex cjun->ap1 forms response Cellular Response (Apoptosis, Inflammation, etc.) ap1->response regulates cc930 CC-930 cc930->jnk inhibits activity siRNA JNK siRNA siRNA->jnk degrades mRNA

Caption: Simplified JNK signaling pathway and points of intervention.

Detailed Experimental Protocol

This protocol provides a step-by-step methodology for a validation study in a relevant cell line (e.g., a human fibroblast line for fibrosis studies or a cancer cell line with known JNK pathway activation).

I. Cell Culture and Seeding

  • Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of transfection or drug treatment. Plate enough wells for all treatment groups and biological replicates.

II. siRNA Transfection

  • Complex Formation: Combine the diluted siRNA and transfection reagent, mix gently, and incubate at room temperature for 15-20 minutes to allow for complex formation.

  • Transfection: Add the siRNA-lipid complexes dropwise to the appropriate wells. Gently rock the plate to ensure even distribution.

  • Incubation: Incubate the cells for 48-72 hours. The optimal time should be determined empirically to achieve maximal knockdown.

III. CC-930 Treatment

  • Prepare a stock solution of CC-930 in a suitable solvent, such as DMSO.[5]

  • 24 hours after cell seeding, replace the medium with fresh medium containing the desired final concentration of CC-930 or an equivalent concentration of the vehicle (DMSO).

  • Incubate the cells for a duration relevant to the expected biological effect, typically 24-48 hours.

IV. Sample Collection and Analysis

  • RNA Isolation and qRT-PCR:

    • At the end of the incubation period, lyse the cells and isolate total RNA.

    • Perform reverse transcription to generate cDNA.

    • Conduct quantitative real-time PCR (qRT-PCR) to measure the mRNA levels of JNK (to confirm knockdown) and downstream target genes.[3] Normalize the data to a stable housekeeping gene.

  • Protein Lysate Preparation and Western Blotting:

    • Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates.

    • Separate equal amounts of protein by SDS-PAGE and transfer to a membrane.

    • Probe the membrane with primary antibodies against total JNK, phospho-c-Jun, total c-Jun, and a loading control (e.g., β-actin or GAPDH).

    • Incubate with the appropriate secondary antibodies and visualize the protein bands. Quantify the band intensities.

  • Phenotypic Assays:

    • Conduct relevant functional assays based on the known roles of JNK in the chosen cell type. This could include assays for apoptosis (e.g., caspase-3/7 activity, Annexin V staining), cell migration (e.g., wound healing assay), or cytokine secretion (e.g., ELISA).

Interpreting the Results

A successful on-target validation will demonstrate a strong correlation between the effects of CC-930 and JNK siRNA. Specifically, both treatments should lead to a significant and comparable reduction in c-Jun phosphorylation. Furthermore, the downstream transcriptional and phenotypic changes should be highly similar. Any significant divergence in the cellular response may indicate potential off-target effects of CC-930 or the siRNA and would warrant further investigation.

By employing this rigorous comparative approach, researchers can build a strong, data-driven case for the on-target activity of CC-930, a critical step in its continued evaluation and the development of next-generation JNK inhibitors.

References

  • Horizon Discovery. Top 4 ways to make your siRNA experiment a success. [Link]

  • Kosinski, J., et al. (2024). ITIH5 as a multifaceted player in pancreatic cancer suppression, impairing tyrosine kinase signaling, cell adhesion and migration. Molecular Oncology, 18(6), 1486-1509. [Link]

  • Kosinski, J., et al. (2024). ITIH5 as a multifaceted player in pancreatic cancer suppression, impairing tyrosine kinase signaling, cell adhesion and migration. PMC. [Link]

  • Götte, M., et al. (2015). Inter-α-trypsin inhibitor heavy chain 5 (ITIH5) is overexpressed in inflammatory skin diseases and affects epidermal morphology in constitutive knockout mice and murine 3D skin models. Experimental Dermatology, 24(9), 663-668. [Link]

  • Patsnap Synapse. How to design effective siRNA for gene knockdown experiments?. [Link]

  • NCBI. Gene Result ITIH5 inter-alpha-trypsin inhibitor heavy chain 5 [ (human)]. [Link]

  • MDPI. The ECM Modulator ITIH5 Affects Cell Adhesion, Motility and Chemotherapeutic Response of Basal/Squamous-Like (BASQ) Bladder Cancer Cells. [Link]

  • Götte, M., et al. (2015). Inter-α-trypsin inhibitor heavy chain 5 (ITIH5) is overexpressed in inflammatory skin diseases and affects epidermal morphology in constitutive knockout mice and murine 3D skin models. Experimental Dermatology, 24(9), 663-668. [Link]

  • NCBI Gene. ITIH5 inter-alpha-trypsin inhibitor heavy chain 5 [Homo sapiens (human)]. [Link]

  • Frontiers. The function of the inter-alpha-trypsin inhibitors in the development of disease. [Link]

  • ResearchGate. (PDF) The function of the inter-alpha-trypsin inhibitors in the development of disease. [Link]

  • Kholodenko, B. N., et al. (2010). Recognizing and exploiting differences between RNAi and small-molecule inhibitors. Nature Chemical Biology, 6(11), 785-791. [Link]

  • Plantevin Krenitsky, V., et al. (2012). Discovery of CC-930, an orally active anti-fibrotic JNK inhibitor. Bioorganic & Medicinal Chemistry Letters, 22(3), 1433-1438. [Link]

  • Maher, T. M., et al. (2022). CC-90001, a c-Jun N-terminal kinase (JNK) inhibitor, in patients with pulmonary fibrosis: design of a phase 2, randomised, placebo-controlled trial. BMJ Open Respiratory Research, 9(1), e001103. [Link]

  • Zhang, Y., et al. (2018). C-Jun N-terminal kinase inhibitors: Structural insight into kinase-inhibitor complexes. Journal of Medicinal Chemistry, 61(1), 1-17. [Link]

  • van der Velden, J. L., et al. (2016). JNK inhibition reduces lung remodeling and pulmonary fibrotic systemic markers. Clinical and Translational Medicine, 5(1), 36. [Link]

  • Maher, T. M., et al. (2022). CC-90001, a c-Jun N-terminal kinase (JNK) inhibitor, in patients with pulmonary fibrosis: design of a phase 2, randomised, placebo-controlled trial. PMC. [Link]

  • Nambiar, P., et al. (2023). Phase 2, Double-Blind, Placebo-controlled Trial of a c-Jun N-Terminal Kinase Inhibitor in Idiopathic Pulmonary Fibrosis. American Journal of Respiratory and Critical Care Medicine, 208(9), 969-978. [Link]

  • ResearchGate. What are the advantages of using small-inhibitor molecules vs siRNA inhibition to trace endocytic routes?. [Link]

  • Soumana, O., et al. (2023). Targeting RNA with small molecules using state-of-the-art methods provides highly predictive affinities of riboswitch inhibitors. Nature Communications, 14(1), 6046. [Link]

  • ERS Publications. Late Breaking Abstract - Evaluation of the JNK inhibitor, CC-90001, in a phase 1b pulmonary fibrosis trial. [Link]

  • Hager, B., et al. (2012). Low expression of ITIH5 in adenocarcinoma of the lung is associated with unfavorable patients' outcome. PLoS One, 7(5), e37728. [Link]

  • Li, C., et al. (2015). siRNAs with decreased off-target effect facilitate the identification of essential genes in cancer cells. Oncotarget, 6(16), 14382-14392. [Link]

  • Disney, M. D., & Bernat, V. (2016). Identifying and validating small molecules interacting with RNA (SMIRNAs). Methods in Enzymology, 572, 441-465. [Link]

  • Cambridge Healthtech Institute. RNA & DNA Targeting Small Molecule Drugs. [Link]

  • Li, C., et al. (2015). siRNAs with decreased off-target effect facilitate the identification of essential genes in cancer cells. Oncotarget, 6(16), 14382-14392. [Link]

  • MDPI. PCIF1 Attenuates Type I Interferon Induction by Inhibiting IRF3 Activation in a Methyltransferase-Independent Manner. [Link]

  • Prakash, T. P., et al. (2023). Mechanistic Insights into Hybridization-Based Off-Target Activity of GalNAc-siRNA Conjugates. Nucleic Acid Therapeutics, 33(2), 73-85. [Link]

Sources

Comparative

comparative analysis of first and second generation JNK inhibitors

Executive Summary: The JNK Paradox The c-Jun N-terminal Kinase (JNK) pathway is a central node in stress signaling, apoptosis, and inflammation.[1][2] For decades, it has been a "high-value, high-risk" target. The transi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The JNK Paradox

The c-Jun N-terminal Kinase (JNK) pathway is a central node in stress signaling, apoptosis, and inflammation.[1][2] For decades, it has been a "high-value, high-risk" target. The transition from First Generation (ATP-competitive small molecules) to Second Generation (Peptide inhibitors, Covalent binders, and Allosteric modulators) represents a fundamental shift in how we approach kinase specificity.

The Critical Insight: First-generation inhibitors like SP600125 are now considered "dirty" pharmacological probes. Their use without rigorous validation often leads to false positives due to off-target inhibition of structurally related kinases (e.g., CK1, CDK2) and non-kinases (e.g., NQO1). Second-generation tools offer superior specificity but introduce new challenges in bioavailability and delivery.

Mechanistic Divergence

To select the correct inhibitor, one must understand where and how it binds.

The Binding Architectures
  • Generation 1 (e.g., SP600125): These are ATP-Competitive .[2][3][4][5] They bind to the highly conserved ATP-binding pocket. Because this pocket is structurally similar across the human kinome (~500 kinases), achieving high selectivity is thermodynamically difficult.

  • Generation 2 (e.g., D-JNKI-1, JNK-IN-8):

    • Substrate-Competitive (Peptides): D-JNKI-1 (also known as XG-102) mimics the JNK-Interacting Protein (JIP) scaffold. It binds to the JNK Binding Domain (JBD) , a docking groove distinct from the ATP pocket. This groove is unique to MAPK subsets, conferring high specificity.

    • Covalent Inhibitors: JNK-IN-8 targets a specific cysteine residue (Cys116) found in the JNK ATP pocket but rarely in other kinases, forming an irreversible bond.

Visualization of Mechanism (MOA)

JNK_Inhibition_MOA JNK JNK Enzyme (Active Conformation) ATP_Pocket ATP Binding Pocket (Conserved) JNK->ATP_Pocket Docking_Site Substrate Docking Groove (JBD / Specific) JNK->Docking_Site Substrate Substrate (c-Jun) Docking_Site->Substrate Required for Phosphorylation SP600125 Gen 1: SP600125 (Reversible ATP-Competitive) SP600125->ATP_Pocket Blocks ATP (Low Specificity) DJNKI1 Gen 2: D-JNKI-1 (Peptide / JIP-Mimic) DJNKI1->Docking_Site Blocks Substrate Recruitment (Highest Specificity) JNKIN8 Gen 2: JNK-IN-8 (Covalent Cys116 Binder) JNKIN8->ATP_Pocket Irreversible Bond (High Specificity)

Caption: Gen 1 inhibitors compete for the crowded ATP pocket. Gen 2 inhibitors exploit unique docking grooves or rare cysteine residues for precision.

Performance Analysis: The Data

The following table synthesizes experimental performance metrics. Note the "Selectivity Score," which reflects the number of off-target hits in standard kinome screens.

FeatureSP600125 (Gen 1)JNK-IN-8 (Gen 2 - Small Mol)D-JNKI-1 / XG-102 (Gen 2 - Peptide)
Mechanism Reversible ATP-CompetitiveIrreversible Covalent (Cys116)Substrate Competitive (JIP1 mimic)
IC50 (Potency) 40–90 nM (Cell-free) / 5–10 µM (Cell)2–10 nM (Cell-free) / <1 µM (Cell)~500 nM (Cell)
Selectivity Poor. Inhibits >20 other kinases (CK1, CDK2, DYRK1A) & NQO1.High. Selectivity depends on Cys116 presence.Excellent. Does not inhibit ATP-dependent kinases.
Bioavailability High (Small molecule). Crosses BBB.Moderate.Low oral availability. Requires TAT-transporter for cell entry.
Stability High.[6]High (Covalent bond is permanent).Low (Peptides degrade) unless D-isomer used.
Primary Risk False Positives. Off-target effects mimic JNK phenotypes.Irreversible binding requires protein turnover to restore activity.Immunogenicity; Cost; BBB penetration is vector-dependent.

Experimental Validation Protocols

Trustworthiness Warning: A common error in JNK research is relying solely on Phospho-JNK (p-JNK) antibodies to assess inhibitor efficacy.

  • Why this fails: ATP-competitive inhibitors (SP600125) often prevent the dephosphorylation of JNK or induce upstream feedback loops, leading to increased levels of p-JNK despite the kinase being catalytically dead.

  • The Solution: You must measure the phosphorylation of the substrate (c-Jun).

Protocol: Validating True JNK Inhibition

Objective: Distinguish true JNK blockade from off-target toxicity.

Materials:

  • Cell Line (e.g., HEK293 or primary neurons).

  • Stimulant: Anisomycin (activator) or LPS.

  • Antibodies: Anti-p-c-Jun (Ser63/73), Anti-Total c-Jun, Anti-GAPDH.

Workflow:

  • Pre-treatment: Seed cells to 70% confluence. Starve serum (if applicable) for 4 hours.

  • Inhibitor Phase:

    • Group A: Vehicle (DMSO).[7]

    • Group B: SP600125 (10 µM) - Positive Control (Low Specificity).

    • Group C: JNK-IN-8 (1 µM) - Test Agent.

    • Incubation: 1 hour (Small molecules) or 2 hours (Peptides).

  • Stimulation: Add Anisomycin (10 µg/mL) for 30 minutes.

  • Lysis: Rapidly lyse in RIPA buffer containing Phosphatase Inhibitors (Sodium Orthovanadate/NaF). Crucial: Phosphatases will strip the signal in seconds without inhibitors.

  • Readout: Western Blot.

Decision Logic for Data Interpretation

Experimental_Logic Start Western Blot Result Check1 p-c-Jun (Ser63) Reduced? Start->Check1 Check2 p-JNK (Thr183) Reduced? Check1->Check2 Yes Result_Fail NO INHIBITION Check1->Result_Fail No Result_Valid VALID INHIBITION (Kinase activity blocked) Check2->Result_Valid Yes Result_Feedback VALID INHIBITION (Feedback Loop Active) Check2->Result_Feedback No (p-JNK High) Result_Artifact OFF-TARGET / TOXICITY (Check Cell Viability) Result_Feedback->Result_Artifact If SP600125 used & Cell Death High

Caption: High p-JNK levels in the presence of an inhibitor (Result_Feedback) is common and does not indicate failure, provided p-c-Jun is suppressed.

Therapeutic Implications & Expert Recommendations

The "Dirty" Drug Problem (SP600125)

Research indicates that SP600125 inhibits NQO1 (NAD(P)H:quinone oxidoreductase 1) with high potency. NQO1 is involved in redox balance. Many "JNK-mediated" apoptosis papers using SP600125 likely observed NQO1-mediated oxidative stress effects.

  • Recommendation: Do not use SP600125 for defining "JNK dependence" in phenotypic screens. Use it only as a coarse biochemical control.

The Clinical Stumble (CC-930)

Second-generation inhibitors like CC-930 (Tanzisertib) entered clinical trials for Idiopathic Pulmonary Fibrosis (IPF). While effective at blocking JNK, the trial was halted due to liver toxicity.

  • Insight: This highlights the challenge of chronic JNK inhibition. JNK is protective in hepatocytes during certain stress responses.

  • Current Trend: The field is moving toward Isoform-Specific inhibitors (JNK1 vs. JNK2 vs. JNK3) to spare the homeostatic functions of ubiquitous isoforms while targeting the stress-induced ones.

Selection Guide
  • For In Vitro Screening: Use JNK-IN-8 (100 nM - 1 µM). It provides the cleanest "JNK-null" phenotype in cell culture.

  • For In Vivo Neuroprotection: Use D-JNKI-1 (XG-102) . The TAT sequence allows BBB penetration, and the substrate-competitive mechanism avoids interfering with basal ATP-dependent housekeeping functions of the kinase.

  • For Structural Biology: Use SP600125 only to stabilize the kinase domain in crystal structures, not for functional biology.

References

  • Bennett, B. L., et al. (2001). "SP600125, an anthrapyrazolone inhibitor of Jun N-terminal kinase."[3] Proceedings of the National Academy of Sciences, 98(24), 13681-13686. Link

  • Bain, J., et al. (2003).[8] "The selectivity of protein kinase inhibitors: a further update." Biochemical Journal, 371(Pt 1), 199–204. Link

  • Zhang, T., et al. (2012). "Discovery of potent and selective covalent inhibitors of JNK."[9] Chemistry & Biology, 19(1), 140-154.[9] Link

  • Bonny, C., et al. (2001). "Cell-permeable peptide inhibitors of JNK: novel blockers of beta-cell death." Diabetes, 50(1), 77-82. Link

  • Messick, T. E., et al. (2024). "Phase 2, Double-Blind, Placebo-controlled Trial of a c-Jun N-Terminal Kinase Inhibitor in Idiopathic Pulmonary Fibrosis." American Journal of Respiratory and Critical Care Medicine. Link

  • Chen, X., et al. (2024).[2] "SP600125, a selective JNK inhibitor, is a potent inhibitor of NAD(P)H: quinone oxidoreductase 1 (NQO1)." Acta Pharmacologica Sinica. Link

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.
© Copyright 2026 BenchChem. All Rights Reserved.